Product packaging for DL-Methylephedrine hydrochloride(Cat. No.:CAS No. 942-46-1)

DL-Methylephedrine hydrochloride

Cat. No.: B13723181
CAS No.: 942-46-1
M. Wt: 215.72 g/mol
InChI Key: NTCYWJCEOILKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dl-Methylephedrine hydrochloride is an organic molecular entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO.ClH<br>C11H18ClNO B13723181 DL-Methylephedrine hydrochloride CAS No. 942-46-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCYWJCEOILKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40916196
Record name 2-(Dimethylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40916196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942-46-1, 18760-80-0
Record name 2-(Dimethylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40916196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-(±)-α-[1-(dimethylamino)ethyl]benzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Eschweiler-Clarke Reaction for DL-Methylephedrine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Eschweiler-Clarke reaction is a cornerstone of synthetic organic chemistry, providing a robust and efficient method for the N-methylation of primary and secondary amines. This reductive amination process utilizes formaldehyde (B43269) as the carbon source and formic acid as the reducing agent, culminating in the formation of a tertiary amine.[1][2][3][4] A key advantage of this reaction is its ability to exhaustively methylate the amine to the tertiary stage without the risk of forming quaternary ammonium (B1175870) salts, a common side effect with other alkylating agents like methyl iodide.[1][5] Furthermore, the reaction conditions are generally mild enough that chiral centers adjacent to the amine, such as in ephedrine (B3423809), typically do not racemize.[1][2]

This guide provides a detailed overview of the application of the Eschweiler-Clarke reaction for the synthesis of DL-Methylephedrine from its precursor, DL-Ephedrine.

Core Reaction Mechanism

The synthesis of DL-Methylephedrine from DL-Ephedrine via the Eschweiler-Clarke reaction proceeds through a well-established two-step mechanism:

  • Iminium Ion Formation: The secondary amine of the ephedrine molecule initiates a nucleophilic attack on formaldehyde. This is followed by dehydration to form an intermediate iminium ion.[3][6]

  • Reductive Methylation: Formic acid then acts as a hydride donor. The formate (B1220265) ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to the tertiary amine, DL-Methylephedrine. This step is irreversible due to the concurrent release of carbon dioxide gas.[1][2]

The reaction halts at the tertiary amine stage because the product lacks the necessary proton on the nitrogen to form another iminium ion, thus preventing quaternization.[1]

Eschweiler_Clarke_Mechanism Eschweiler-Clarke Reaction Mechanism for DL-Methylephedrine Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ephedrine DL-Ephedrine (Secondary Amine) Iminium_Ion Iminium Ion Intermediate Ephedrine->Iminium_Ion + Formaldehyde - H2O Formaldehyde Formaldehyde (HCHO) Formaldehyde->Iminium_Ion Formic_Acid Formic Acid (HCOOH) Methylephedrine DL-Methylephedrine (Tertiary Amine) Formic_Acid->Methylephedrine Iminium_Ion->Methylephedrine + Formic Acid (Hydride Transfer) CO2 Carbon Dioxide (CO2) Iminium_Ion->CO2 Experimental_Workflow Experimental Workflow for DL-Methylephedrine Synthesis A 1. Combine Reactants (DL-Ephedrine HCl, HCHO, HCOOH) B 2. Heat Mixture (100-110°C Oil Bath) A->B C 3. Monitor Reaction (Observe CO2 Evolution) B->C D 4. Cool Reaction Mixture C->D ~30 min after 100°C reached E 5. Work-up (Add H2O, HCl, Activated Carbon) D->E F 6. Filter Solution E->F G 7. Concentrate & Crystallize F->G H 8. Isolate Crystals (Filtration) G->H I 9. Purify (Wash with Acetone) H->I J 10. Dry Final Product (DL-Methylephedrine HCl) I->J

References

Chemical and physical properties of DL-Methylephedrine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of DL-Methylephedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is presented to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

This compound is a synthetic sympathomimetic amine, structurally related to ephedrine. It presents as colorless crystals or a white, crystalline powder with a bitter taste and no odor. A solution of this compound in water (1 in 20) does not show optical rotation.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₇NO·HCl[2][3]
Molecular Weight 215.72 g/mol [2][3][4]
Melting Point 208-211 °C[1][2][5]
Solubility Freely soluble in water; Soluble in ethanol (B145695) (95%); Slightly soluble in acetic acid (100%); Practically insoluble in acetic anhydride (B1165640) and diethyl ether.[6]
Loss on Drying Not more than 0.5% (1 g, 105°C, 3 hours)[1]
Residue on Ignition Not more than 0.10% (1 g)[1]
LogP 2.47210[7]
PSA (Polar Surface Area) 23.47000 Ų[7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 2[7]
Rotatable Bond Count 3[7]

Experimental Protocols

Detailed methodologies for key analytical and identification tests are outlined below.

Identification Tests

Several qualitative tests can be used to identify this compound:

  • Copper Sulfate (B86663) Test:

    • Prepare a solution of this compound (1 in 100).

    • To 2 mL of the solution, add 1 drop of copper (II) sulfate test solution (TS) and 2 mL of sodium hydroxide (B78521) TS. A blue-purple color is produced.[1]

    • Add 1 mL of diethyl ether to the mixture and shake. A red-purple color develops in the diethyl ether layer, while the aqueous layer remains blue-purple.[1]

  • Picrate Formation:

    • Dissolve 0.1 g of this compound in 1 mL of water.

    • Add 10 mL of 2,4,6-trinitrophenol TS and let it stand for 2 hours with occasional shaking.[1]

    • Collect the resulting precipitate, recrystallize it from dilute ethanol, and dry it in a desiccator (in vacuum over silica (B1680970) gel) for 5 hours.

    • The melting point of the resulting crystals should be between 124°C and 128°C.[1]

  • Chloride Test:

    • A solution of this compound (1 in 10) will respond to the Qualitative Tests for chloride.[1]

Purity Assessment (Acid or Alkali)
  • Dissolve 2.0 g of this compound in 40 mL of water.

  • Add 2 drops of methyl red TS to create the sample solution.

  • To 20 mL of the sample solution, add 0.10 mL of 0.01 mol/L sulfuric acid VS; a red color should develop.[1]

  • To another 20 mL of the sample solution, add 0.20 mL of 0.02 mol/L sodium hydroxide VS; a yellow color should develop.[1]

Assay by Potentiometric Titration
  • Accurately weigh about 0.4 g of previously dried this compound.

  • Dissolve the sample in 80 mL of a mixture of acetic anhydride and acetic acid (100) in a 7:3 ratio.[1]

  • Titrate with 0.1 mol/L perchloric acid VS using potentiometric titration.[1]

  • Perform a blank determination and make any necessary corrections. Each mL of 0.1 mol/L perchloric acid VS is equivalent to 21.572 mg of C₁₁H₁₇NO·HCl.[1]

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of DL-Methylephedrine in pharmaceutical formulations.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis Detector.[8]

    • Column: Venusil XBP C18 (250 x 4.6 mm, 5 µm) or equivalent.[8]

    • Mobile Phase: An aqueous solution of 1.75 x 10⁻¹ mol·L⁻¹ Sodium Dodecyl Sulphate (SDS) and 0.02 mol·L⁻¹ KH₂PO₄, with the pH adjusted to 3.0 using phosphoric acid, mixed with methanol (B129727) (90:10 v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.[8]

  • Sample Preparation (for Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of DL-Methylephedrine and transfer it to a 100 mL volumetric flask.[8]

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.[8]

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.[8]

Synthesis and Mechanism of Action

Synthesis Workflow

DL-Methylephedrine is commonly synthesized from DL-Ephedrine via the Eschweiler-Clarke reaction, a reductive amination process.[9] This method is advantageous as it specifically yields tertiary amines and prevents the formation of quaternary ammonium (B1175870) salts.[9] A patented process reports yields of 97-98.2%.

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediates Intermediates cluster_products Products A DL-Ephedrine Hydrochloride D Eschweiler-Clarke Reaction (Reductive Amination) A->D B Formaldehyde B->D C Formic Acid C->D E Iminium Ion D->E Formation G Carbon Dioxide D->G H Water D->H F DL-Methylephedrine E->F Reduction by Formic Acid

Caption: Workflow for the synthesis of DL-Methylephedrine via the Eschweiler-Clarke reaction.

Pharmacological Mechanism of Action

DL-Methylephedrine is a sympathomimetic amine that acts as an antitussive, bronchodilator, and adrenergic receptor agonist.[10][11] Its mechanism of action is similar to other ephedra alkaloids, mimicking the effects of catecholamines on the sympathetic nervous system.[10][11]

G cluster_drug Drug cluster_receptors Receptors cluster_effects Physiological Effects A DL-Methylephedrine B Alpha-Adrenergic Receptors A->B Stimulates C Beta-Adrenergic Receptors A->C Stimulates F Increased Blood Pressure & Cardiac Output B->F D Bronchial Smooth Muscle Relaxation (Bronchodilation) C->D E Relief of Cough and Congestion D->E

Caption: Simplified signaling pathway for the pharmacological effects of DL-Methylephedrine.

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure and confirm the identity of the compound. The spectra would be complex due to the presence of multiple chiral centers in the racemic mixture. Specific chemical shifts would need to be determined against a reference standard.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the hydroxyl (-OH) group, the aromatic ring (C=C stretching), C-H bonds, and the amine salt.

  • Mass Spectrometry (MS): GC-MS is a common technique for both identification and quantification. The mass spectrum of underivatized methylephedrine provides a fragmentation pattern that can be used for confirmation.[12]

Safety and Storage

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261, P280, P302+P352, P304+P340, P305+P351+P338, P501.[2]

  • Storage: Store at <-15°C in a well-closed container.[2] It should also be stored in a light-resistant container.[1]

This guide is intended for research purposes only and not for personal or veterinary use.[2]

References

DL-Methylephedrine hydrochloride CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methylephedrine hydrochloride is a synthetic sympathomimetic amine, belonging to the family of substituted amphetamines. It is the hydrochloride salt of a racemic mixture of N-methylephedrine.[1] Primarily recognized for its bronchodilator and decongestant properties, it is a common active ingredient in various over-the-counter and prescription medications for coughs, colds, and asthma.[2][3] This technical guide provides a comprehensive overview of the essential physicochemical properties, synthesis, analytical methods, and pharmacological actions of this compound, tailored for professionals in research and drug development.

Core Data and Physicochemical Properties

This compound presents as a white crystalline powder.[1] Key quantitative data and physicochemical characteristics are summarized in the tables below for ease of reference and comparison.

Table 1: Chemical Identification and Molecular Properties

PropertyValue
CAS Number 18760-80-0[4]
Molecular Formula C₁₁H₁₇NO·HCl[5]
Molecular Weight 215.72 g/mol [5]
IUPAC Name (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol hydrochloride (for one enantiomer)[6]
Synonyms rac-N-Methylephedrine hydrochloride, (±)-N-Methylephedrine hydrochloride[7]

Table 2: Physicochemical Characteristics

PropertyValue
Melting Point 208-210 °C[7]
Solubility Freely soluble in water; Soluble in ethanol; Slightly soluble in acetonitrile (B52724) and methanol.[8][9]
Appearance White crystalline powder[1]

Molecular Structure

The molecular structure of DL-Methylephedrine consists of a phenyl ring attached to a propanol (B110389) backbone, with a dimethylamino group at the second carbon and a hydroxyl group at the first carbon. The hydrochloride salt is formed at the tertiary amine.

Molecular Structure of this compound

Caption: 2D representation of this compound structure.

Experimental Protocols

Synthesis of this compound via Eschweiler-Clarke Reaction

The N-methylation of ephedrine (B3423809) to form methylephedrine is efficiently achieved through the Eschweiler-Clarke reaction. This method utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent.

Materials:

  • DL-Ephedrine hydrochloride

  • 36% Formalin solution

  • 85% Formic acid

  • Zinc powder (catalyst)

  • Hydrochloric acid

  • Activated carbon

  • Acetone

  • Flask

  • Oil bath

Procedure:

  • To 8g of DL-ephedrine hydrochloride in a flask, add 3.6g of 36% formalin, 2.4g of 85% formic acid, and 0.1g of zinc powder.[10]

  • Heat the mixture in an oil bath at 100-110°C.

  • As the internal temperature reaches approximately 50°C, the evolution of carbon dioxide gas will be observed.

  • Continue heating at 100°C for about 30 minutes until the gas evolution ceases and crystals of methylephedrine hydrochloride begin to form.[10]

  • To the reaction mixture, add 3.5ml of water, 0.16g of hydrochloric acid, and a small amount of activated carbon.

  • Heat the mixture to dissolve the solids and then filter.

  • Cool the filtrate to allow for the crystallization of this compound.

  • Collect the crystals by filtration and wash with a small amount of acetone.

  • Dry the crystals to obtain the final product.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound in pharmaceutical formulations.

Instrumentation and Conditions:

  • Instrument: HPLC system with a UV-Vis Detector

  • Column: Venusil XBP C18 (250 x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: Aqueous solution of 1.75 x 10⁻¹ mol·L⁻¹ Sodium Dodecyl Sulphate (SDS) and 0.02 mol·L⁻¹ potassium dihydrogen phosphate, with 10% methanol, adjusted to pH 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock standard solution (1 mg/mL) by accurately weighing 25 mg of this compound reference standard and dissolving it in a 25 mL volumetric flask with the mobile phase.

    • Prepare a series of working standard solutions (0.01 mg/mL to 0.1 mg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation (Tablets):

    • Weigh and finely powder at least 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of DL-Methylephedrine and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 20 µL of each standard and sample solution into the HPLC system.

    • Record the chromatograms and measure the peak area for DL-Methylephedrine.

    • Construct a calibration curve from the standard solutions and determine the concentration of DL-Methylephedrine in the sample.

Pharmacology and Mechanism of Action

This compound is a sympathomimetic agent that exerts its effects by stimulating both α- and β-adrenergic receptors.[2][3] Its pharmacological actions are primarily attributed to its ability to mimic the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[3] This leads to a range of physiological responses, including bronchodilation, vasoconstriction (leading to decongestion), and central nervous system stimulation.[2][3]

Adrenergic Receptor Signaling Pathways

The interaction of this compound with adrenergic receptors initiates distinct downstream signaling cascades, as depicted in the following diagrams.

Alpha-1 Adrenergic Receptor Signaling Pathway

Methylephedrine DL-Methylephedrine HCl Alpha1_Receptor α1-Adrenergic Receptor Methylephedrine->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2->Contraction PKC->Contraction

Caption: Activation of α1-adrenergic receptors leads to smooth muscle contraction.

Beta-Adrenergic Receptor Signaling Pathway

Methylephedrine DL-Methylephedrine HCl Beta_Receptor β-Adrenergic Receptor Methylephedrine->Beta_Receptor Gs Gs Protein Beta_Receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation

Caption: Activation of β-adrenergic receptors results in smooth muscle relaxation.

Pharmacological Data

A study utilizing Positron Emission Tomography (PET) investigated the effect of a daily dose of DL-Methylephedrine on dopamine (B1211576) transporter (DAT) occupancy in the human brain. The results are summarized below.

Table 3: Mean Dopamine Transporter (DAT) Occupancy after DL-Methylephedrine Administration

Brain RegionMean DAT Occupancy (%) - PlaceboMean DAT Occupancy (%) - DL-Methylephedrine (60 mg)
Caudate1.24.4
Putamen0.53.6

Data from a study on the effect of DL-Methylephedrine on dopamine transporter using PET.[11]

The study concluded that at a daily dose, the central excitatory effect mediated by DAT inhibition was not significant.[11]

Conclusion

This technical guide provides a foundational understanding of this compound for professionals engaged in pharmaceutical research and development. The compiled data on its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an overview of its pharmacological mechanism of action serve as a valuable resource. The visualization of its signaling pathways offers a clear depiction of its cellular effects. Further research into the specific receptor subtype affinities and functional potencies of DL-Methylephedrine will undoubtedly contribute to a more nuanced understanding of its therapeutic applications and potential for new drug design.

References

Mechanism of Action of DL-Methylephedrine on Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Methylephedrine is a sympathomimetic amine that exerts its pharmacological effects through a mixed mechanism of action on the adrenergic system. It acts as both a direct agonist at α- and β-adrenergic receptors and as an indirect agonist by promoting the release of norepinephrine (B1679862) from sympathetic nerve terminals.[1][2][3] This dual action underlies its use as a bronchodilator and decongestant.[4][5] This technical guide provides an in-depth analysis of the available data on the interaction of DL-Methylephedrine and its isomers with adrenergic receptors, details the experimental protocols used to elucidate these mechanisms, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction

DL-Methylephedrine, a substituted phenethylamine, is structurally related to ephedrine (B3423809) and other sympathomimetic agents.[3] Its physiological effects, including bronchodilation and vasoconstriction, are primarily mediated by its interaction with the adrenergic receptor family, a class of G protein-coupled receptors (GPCRs).[2][4] Understanding the specific interactions of DL-Methylephedrine with α and β adrenergic receptor subtypes is crucial for a comprehensive pharmacological characterization and for the development of more selective therapeutic agents. This guide summarizes the current knowledge of its mechanism of action, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Adrenergic Receptor Interactions

DL-Methylephedrine's effects are a composite of the activities of its stereoisomers, l-methylephedrine (l-MEP) and d-methylephedrine (d-MEP). The available data suggests that these isomers have distinct profiles at adrenergic receptors.

Direct Adrenergic Receptor Agonism

DL-Methylephedrine directly stimulates both α- and β-adrenergic receptors.[6][7] However, its potency is generally considered to be less than that of endogenous catecholamines like norepinephrine.[7]

  • β-Adrenergic Receptors: Studies on isolated rat atria suggest that l-methylephedrine possesses weak direct agonist activity at β1-adrenergic receptors.[6] Its positive chronotropic effect is significantly attenuated by reserpine (B192253) treatment, which depletes norepinephrine stores, indicating a primary reliance on indirect action.[6] d-Methylephedrine appears to have little to no affinity for β1-adrenoceptors.[6] The stimulation of β2-adrenergic receptors in bronchial smooth muscle leads to relaxation and bronchodilation.[2][4]

  • α-Adrenergic Receptors: Stimulation of α1-adrenergic receptors in the nasal mucosa causes vasoconstriction, leading to a decongestant effect.[2][4] Studies on isolated rat vas deferens suggest that l-methylephedrine has a stimulatory effect on presynaptic α2-adrenoceptors, which can inhibit further norepinephrine release.[8] In contrast, d-methylephedrine has been shown to act as a competitive antagonist at α2-adrenoceptors.[8]

Indirect Sympathomimetic Action

A significant component of DL-Methylephedrine's mechanism of action is its ability to displace norepinephrine from storage vesicles in sympathetic nerve endings.[3][7] This released norepinephrine then acts on postsynaptic adrenergic receptors to elicit a physiological response. The indirect action of l-methylephedrine is believed to be the primary contributor to its overall sympathomimetic effects.[6]

Quantitative Data

Comprehensive quantitative data on the binding affinities (Ki) and functional potencies (EC50/IC50) of DL-Methylephedrine and its isomers across all adrenergic receptor subtypes are limited in the publicly available literature. The following tables summarize the available quantitative and qualitative findings.

Table 1: Adrenergic Receptor Binding Affinity of Methylephedrine Isomers

CompoundReceptor SubtypeBinding Affinity (Ki)Species/TissueMethodReference
d-Methylephedrine α2-AdrenoceptorpA2 = 4.3 (Antagonist)Rat Vas DeferensIsolated Organ Bath[8]
l-Methylephedrine β1-AdrenoceptorLow Affinity (Agonist)Rat AtriaIsolated Organ Bath[6]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Functional Activity of Methylephedrine Isomers at Adrenergic Receptors

CompoundReceptor/TissueEffectPotencyPrimary MechanismReference
l-Methylephedrine Rat Right Atria (β1)Increased Heart RateWeakIndirect (NE Release)[6]
d-Methylephedrine Rat Right Atria (β1)Decreased Heart Rate-Low/No Affinity[6]
l-Methylephedrine Rat Vas Deferens (α2)Inhibition of Twitch ResponseWeak AgonistDirect & Indirect[8]
d-Methylephedrine Rat Vas Deferens (α2)Potentiation of Twitch ResponseCompetitive AntagonistDirect[8]
DL-Methylephedrine Bronchial Smooth Muscle (β2)Relaxation/Bronchodilation-Direct Agonism[4][5]
DL-Methylephedrine Nasal Mucosa (α1)Vasoconstriction/Decongestion-Direct Agonism[2][4]

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the interaction of compounds like DL-Methylephedrine with adrenergic receptors.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound.

  • Membrane Preparation:

    • Homogenize tissues (e.g., rat cerebral cortex) or cultured cells expressing the adrenergic receptor subtype of interest in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[9]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[9]

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[9]

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.[9]

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).[9]

  • Competitive Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [125I]-Iodocyanopindolol for β receptors), and varying concentrations of the unlabeled test compound (DL-Methylephedrine).[9]

    • Incubate at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.[4]

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[4]

    • Wash the filters with ice-cold buffer.[9]

    • Measure the radioactivity retained on the filters using a scintillation counter.[4]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known competing ligand) from total binding.[10]

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Functional Assay: cAMP Measurement for β-Adrenergic Receptors

This protocol measures the functional consequence of β-adrenergic receptor activation (cAMP production).

  • Cell Culture and Treatment:

    • Culture cells stably or transiently expressing the β-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

    • Seed the cells in a multi-well plate.

    • Stimulate the cells with varying concentrations of the test compound (DL-Methylephedrine) for a defined period. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.[11]

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a commercially available kit, such as an AlphaScreen assay, HTRF assay, or an ELISA-based assay.[11][12] These assays typically involve a competitive binding format where cellular cAMP competes with a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites.[11]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP produced in response to the test compound.

    • Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value.

Isolated Organ Bath Experiments

This classic pharmacological technique assesses the physiological response of an intact tissue to a drug.

  • Tissue Preparation:

    • Isolate the tissue of interest (e.g., rat right atrium for β1 activity, rat vas deferens for α2 activity) from a recently euthanized animal.[13][14]

    • Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).[15][16]

  • Measurement of Physiological Response:

    • Connect the tissue to an isometric or isotonic force transducer to record contractile or relaxant responses.[16]

    • Allow the tissue to equilibrate under a resting tension.

  • Drug Administration and Data Acquisition:

    • Add cumulative concentrations of the test compound (DL-Methylephedrine) to the organ bath.

    • Record the change in tension or frequency of contraction.

    • For antagonist studies, pre-incubate the tissue with the antagonist before adding the agonist.

  • Data Analysis:

    • Construct concentration-response curves by plotting the magnitude of the response against the logarithm of the drug concentration.

    • Determine the EC50 (for agonists) or pA2 (for antagonists) values from these curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by DL-Methylephedrine and the workflows of the experimental protocols described above.

G cluster_alpha1 α1-Adrenergic Receptor Signaling Methylephedrine_a1 DL-Methylephedrine Alpha1_Receptor α1-Adrenergic Receptor Methylephedrine_a1->Alpha1_Receptor Binds to Gq Gq Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Contraction PKC->Contraction

Caption: α1-Adrenergic Receptor Signaling Pathway.

G cluster_beta β-Adrenergic Receptor Signaling Methylephedrine_b DL-Methylephedrine Beta_Receptor β-Adrenergic Receptor (β1, β2) Methylephedrine_b->Beta_Receptor Binds to Gs Gs Beta_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Bronchodilation, Increased Heart Rate) PKA->Response Phosphorylates targets leading to

Caption: β-Adrenergic Receptor Signaling Pathway.

G cluster_workflow Radioligand Binding Assay Workflow Start Start: Tissue/Cell Homogenization Membrane_Prep Membrane Preparation (Centrifugation) Start->Membrane_Prep Assay_Setup Assay Setup: Membranes + Radioligand + Test Compound Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis End End: Binding Affinity Determined Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

G cluster_indirect Indirect Sympathomimetic Action Methylephedrine_indirect DL-Methylephedrine Nerve_Terminal Sympathetic Nerve Terminal Methylephedrine_indirect->Nerve_Terminal Enters Vesicles Synaptic Vesicles (containing Norepinephrine) Nerve_Terminal->Vesicles Displaces NE from NE_Release Norepinephrine (NE) Release Vesicles->NE_Release Synaptic_Cleft Synaptic Cleft NE_Release->Synaptic_Cleft Enters Postsynaptic_Receptor Postsynaptic Adrenergic Receptor Synaptic_Cleft->Postsynaptic_Receptor NE binds to Response_indirect Physiological Response Postsynaptic_Receptor->Response_indirect Activates

Caption: Indirect Sympathomimetic Action of DL-Methylephedrine.

Conclusion

DL-Methylephedrine is a sympathomimetic agent with a mixed mechanism of action, involving both direct agonism at α- and β-adrenergic receptors and indirect agonism through the release of norepinephrine. The pharmacological effects of the racemic mixture are a result of the distinct activities of its l- and d-isomers. While qualitative data provides a good overview of its actions, there is a notable lack of comprehensive quantitative binding and functional data for DL-Methylephedrine across the full spectrum of adrenergic receptor subtypes. Further research employing modern pharmacological techniques, such as radioligand binding assays with a broad panel of receptors and functional assays in recombinant cell systems, would be invaluable for a more precise characterization of its adrenergic pharmacology. Such data would provide a more detailed understanding of its therapeutic actions and potential side effects, aiding in the development of future adrenergic drugs.

References

The Pharmacokinetics and Metabolism of DL-Methylephedrine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-methylephedrine, a sympathomimetic amine, has been utilized for its bronchodilator and decongestant properties. Understanding its pharmacokinetic profile and metabolic fate is crucial for optimizing its therapeutic use and ensuring its safety. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of DL-methylephedrine, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows.

Pharmacokinetics

The pharmacokinetic profile of DL-methylephedrine has been investigated in both human and animal models. Following oral administration, the compound is rapidly absorbed.

Human Pharmacokinetics

In humans, DL-methylephedrine reaches its maximum plasma concentration (Tmax) between 2 to 8 hours after oral administration, indicating relatively rapid absorption from the gastrointestinal tract.[1] The primary route of excretion is through urine.

Table 1: Pharmacokinetic Parameters of DL-Methylephedrine in Humans Following Oral Administration

ParameterValueReference
Tmax (Time to Maximum Concentration) 2 - 8 hours[1]
Mean Plasma Concentration (at 2 hours post 60 mg dose) 215.2 ± 97.5 ng/mL
Mean Urine Concentration (at 3 hours post 60 mg dose) 13.9 ± 17.5 µg/mL
Major Metabolite in Urine Unchanged Drug[2]
Total Urinary Excretion (in 3 days) 70 - 72% of dose[2]
Animal (Rat) Pharmacokinetics

Table 2: Pharmacokinetic Parameters and Metabolite Profile of DL-Methylephedrine in Rats Following Oral Administration

ParameterValue/DescriptionReference
Major Metabolite in Urine Methylephedrine N-oxide[2]
Other Metabolites in Urine Unchanged drug, ephedrine (B3423809), norephedrine, aromatic hydroxylated compounds[2]
Total Urinary Excretion (in 3 days) ~54% of dose[2]

Metabolism

The biotransformation of DL-methylephedrine in vivo is a critical aspect of its disposition and clearance from the body. The primary metabolic pathways involve N-demethylation and N-oxidation, with aromatic hydroxylation also occurring.

In rats, studies with liver microsomes have indicated that the N-demethylation of methylephedrine to ephedrine is mediated by the cytochrome P-450 enzyme system . In contrast, the formation of methylephedrine N-oxide is mediated by the flavin-containing monooxygenase system .[3] Studies on the related compound, methamphetamine, in rats have implicated that both phenobarbital-inducible and constitutive forms of cytochrome P-450 are involved in its N-demethylation and N-hydroxylation.[3] While specific isozymes for DL-methylephedrine have not been definitively identified, these findings suggest the involvement of multiple CYP isoforms.

The major metabolites identified in rat urine are the unchanged drug, ephedrine, norephedrine, their aromatic hydroxylated compounds, and methylephedrine N-oxide. In human urine, the same metabolites are found, with the exception of the p-hydroxylated metabolites.[2] The most abundant metabolite in rat urine is methylephedrine N-oxide, whereas in human urine, it is the unchanged drug.[2]

Metabolic_Pathway cluster_0 Phase I Metabolism DL_Methylephedrine DL-Methylephedrine N_Demethylation N-Demethylation (Cytochrome P450) DL_Methylephedrine->N_Demethylation N_Oxidation N-Oxidation (Flavin-containing Monooxygenase) DL_Methylephedrine->N_Oxidation Aromatic_Hydroxylation Aromatic Hydroxylation (Cytochrome P450) DL_Methylephedrine->Aromatic_Hydroxylation Excretion Urinary Excretion DL_Methylephedrine->Excretion Unchanged Ephedrine Ephedrine N_Demethylation->Ephedrine Methylephedrine_N_oxide Methylephedrine N-oxide N_Oxidation->Methylephedrine_N_oxide Hydroxylated_Metabolites Aromatic Hydroxylated Metabolites Aromatic_Hydroxylation->Hydroxylated_Metabolites Norephedrine Norephedrine Ephedrine->Norephedrine Further N-Demethylation Ephedrine->Excretion Methylephedrine_N_oxide->Excretion Hydroxylated_Metabolites->Excretion Norephedrine->Excretion

Metabolic Pathway of DL-Methylephedrine.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This section outlines a typical experimental protocol for investigating the pharmacokinetics of DL-methylephedrine in a rat model.

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats.

  • Weight: 200-250 g.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

2. Drug Administration:

  • Route: Oral gavage.

  • Dose: A specific dose of DL-methylephedrine hydrochloride dissolved in a suitable vehicle (e.g., water or saline).

  • Fasting: Animals should be fasted overnight before dosing, with free access to water.

3. Blood Sampling:

  • Method: Serial blood samples (approximately 0.2-0.3 mL) are collected via a cannulated jugular vein or from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Anticoagulant: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Plasma Preparation:

  • Centrifugation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma.

  • Storage: The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

5. Urine Collection:

  • Method: Animals are housed in metabolic cages to allow for the collection of urine over specified intervals (e.g., 0-24, 24-48, and 48-72 hours).

  • Storage: Urine samples are stored at -20°C or lower until analysis.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_data_analysis Data Analysis Animal_Selection Select Male Rats (e.g., Sprague-Dawley) Acclimation Acclimation (1 week) Animal_Selection->Acclimation Fasting Overnight Fasting Acclimation->Fasting Dose_Prep Prepare DL-Methylephedrine Solution Fasting->Dose_Prep Oral_Gavage Administer via Oral Gavage Dose_Prep->Oral_Gavage Blood_Collection Serial Blood Sampling (e.g., Jugular Vein Cannula) Oral_Gavage->Blood_Collection Urine_Collection Urine Collection (Metabolic Cages) Oral_Gavage->Urine_Collection Plasma_Separation Centrifuge Blood to Obtain Plasma Blood_Collection->Plasma_Separation Sample_Storage Store Plasma (-80°C) and Urine (-20°C) Urine_Collection->Sample_Storage Plasma_Separation->Sample_Storage LC_MS_MS Quantify Drug and Metabolites using LC-MS/MS Sample_Storage->LC_MS_MS PK_Parameters Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, etc.) LC_MS_MS->PK_Parameters

In Vivo Pharmacokinetic Study Workflow.
Analytical Methodology: LC-MS/MS for Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the simultaneous quantification of DL-methylephedrine and its major metabolites (ephedrine and norephedrine) in plasma and urine.

1. Sample Preparation:

  • Plasma: Protein precipitation is a common method. An organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase.

  • Urine: A simple dilution with the mobile phase or a buffer may be sufficient.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column is often used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

3. Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the parent drug and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

4. Quantification:

  • A calibration curve is constructed by analyzing standards of known concentrations. The concentration of the analytes in the biological samples is then determined by comparing their peak area ratios to the internal standard with the calibration curve.

Signaling Pathways

The primary mechanism of action of DL-methylephedrine is through its interaction with adrenergic receptors, acting as a sympathomimetic agent. This leads to downstream effects such as bronchodilation and vasoconstriction. While this receptor-level interaction is established, detailed intracellular signaling pathways specifically elucidated for DL-methylephedrine in the context of its pharmacokinetic and metabolic studies are not extensively described in the current scientific literature. The focus of existing research has been predominantly on its pharmacokinetic profile and metabolic fate.

Conclusion

This technical guide provides a consolidated overview of the in vivo pharmacokinetics and metabolism of DL-methylephedrine. The data presented highlights species-specific differences in metabolism and excretion. The detailed experimental protocols offer a framework for conducting further preclinical studies. The visualization of the metabolic pathway and experimental workflow provides a clear and concise summary of the key processes involved. Further research is warranted to fully elucidate the specific cytochrome P450 isozymes responsible for its metabolism and to explore its detailed intracellular signaling mechanisms. This information will be invaluable for the continued development and safe and effective use of DL-methylephedrine in clinical practice.

References

Identifying the primary metabolites of DL-Methylephedrine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Primary Metabolites of DL-Methylephedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites of this compound, a sympathomimetic amine used as an antitussive and decongestant.[1][2][3] Understanding the metabolic fate of this compound is crucial for pharmacokinetic studies, drug development, and toxicological assessments. This document details the metabolic pathways, quantitative excretion data, and the experimental protocols used for the identification and quantification of its metabolites.

Primary Metabolites of this compound

This compound undergoes several biotransformations in the body, primarily in the liver, leading to the formation of active and inactive metabolites. The principal metabolic pathways are N-demethylation and N-oxidation.[4] The primary metabolites identified in human and rat urine are:

  • Unchanged DL-Methylephedrine: A significant portion of the drug is excreted without being metabolized.[5][6]

  • Methylephedrine N-oxide: A major metabolite formed through the N-oxidation pathway.[1][2][5][6]

  • Ephedrine: An active sympathomimetic amine formed via N-demethylation of the parent drug.[1][2][4][5][6]

  • Norephedrine: A further metabolite resulting from the N-demethylation of ephedrine.[1][2][5][6]

  • Aromatic Hydroxylated Compounds: These metabolites have been identified in rat urine but are generally not detected in human urine.[5][6]

Quantitative Analysis of Urinary Excretion

The excretion of this compound and its metabolites has been quantified in human urine. The data presented below is a summary of findings from various studies. It is important to note that excretion rates can be influenced by factors such as urinary pH.[1]

CompoundPercentage of Dose Excreted in Human UrineNotes
Unchanged Methylephedrine 33-40%[1][2] (some studies report as low as 15.5%[7])The primary compound excreted in human urine.[5][6]
Methylephedrine N-oxide 15%[1][2]A significant metabolite in humans; the most abundant in rats.[5][6]
Ephedrine ~8% (after 24 hours)[1][2]An active metabolite formed through N-demethylation.
Total Metabolites ~70-72% (over 72 hours)[1][5]Represents the overall urinary excretion of the administered dose.

Metabolic Pathways

The metabolism of this compound is primarily governed by two enzymatic systems in the liver: the cytochrome P-450 system and the flavin-containing monooxygenase system.[4]

  • N-demethylation to Ephedrine: This reaction is mediated by the cytochrome P-450 enzyme system.[4] Ephedrine can be further N-demethylated to form norephedrine.[1][2]

  • N-oxidation to Methylephedrine N-oxide: This pathway is catalyzed by the flavin-containing monooxygenase system.[4]

G cluster_main Metabolic Pathway of DL-Methylephedrine Methylephedrine DL-Methylephedrine Ephedrine Ephedrine Methylephedrine->Ephedrine N-demethylation (Cytochrome P-450) N_Oxide Methylephedrine N-oxide Methylephedrine->N_Oxide N-oxidation (Flavin-containing monooxygenase) Norephedrine Norephedrine Ephedrine->Norephedrine N-demethylation G cluster_workflow Experimental Workflow for Metabolite Analysis Urine Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (optional for conjugates) Urine->Hydrolysis Extraction Solid-Phase Extraction (SPE) Hydrolysis->Extraction Derivatization Derivatization (e.g., TFAA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis: Identification & Quantification GCMS->Data

References

Spectroscopic Profile of DL-Methylephedrine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for DL-Methylephedrine hydrochloride (CAS No: 18760-80-0), a sympathomimetic amine utilized in pharmaceutical preparations. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses and a visualization of its primary signaling pathway.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources to provide a detailed characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for methylephedrine. It is important to note that the data for the free base is more readily available than for the hydrochloride salt. The chemical shifts for the hydrochloride salt are expected to be similar, with potential downfield shifts for protons and carbons near the protonated amine.

Table 1: ¹H NMR Spectroscopic Data for Methylephedrine

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1 (CH-OH)4.90 - 4.96d3.8 - 4.0
Aromatic-H7.20 - 7.40m-
H-2 (CH-N)~2.70m-
N-(CH₃)₂~2.30s-
C-CH₃~0.95d~6.8

Note: Data is for the free base in CDCl₃ or Benzene.[1][2] The exact chemical shifts for the hydrochloride salt in solvents like D₂O may vary.

Table 2: ¹³C NMR Spectroscopic Data for l-N-Methylephedrine Hydrochloride

CarbonChemical Shift (δ) ppm
C=O (Aromatic)140-142
C-H (Aromatic)126-129
C-OH~75
C-N~65
N-(CH₃)₂~42
C-CH₃~12

Note: This data is for the l-enantiomer (B50610) hydrochloride salt in D₂O and is based on typical chemical shift ranges for similar compounds.[3][4] Access to a specific peak list for this compound was not publicly available.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl, amine, and aromatic groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~3400 (broad)O-HAlcohol stretching
~3000-3100C-HAromatic stretching
~2800-3000C-HAliphatic stretching
~2400-2700 (broad)N-H⁺Amine salt stretching
~1600, ~1490, ~1450C=CAromatic ring stretching
~1050C-OAlcohol stretching
~700-760C-HAromatic out-of-plane bending

Note: This is a representative list of expected absorptions. The exact peak positions and intensities may vary based on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of methylephedrine is characterized by a prominent fragment resulting from the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage).

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Methylephedrine

m/zProposed FragmentRelative Intensity
179[M]⁺ (Molecular Ion)Low
72[CH(CH₃)N(CH₃)₂]⁺High
107[C₆H₅CHOH]⁺Moderate
77[C₆H₅]⁺Moderate

Note: The molecular ion for the hydrochloride salt will not be observed directly. The spectrum reflects the fragmentation of the free base after the loss of HCl.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not consistently reported in a single source. The following are representative protocols based on methods used for similar compounds.

NMR Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the substance in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). A small amount of a reference standard, such as trimethylsilane (B1584522) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift calibration.

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is used.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically employed. Key parameters include a spectral width of approximately 220 ppm, a longer relaxation delay (e.g., 2-10 seconds), and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[5] The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.[5]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in a sample holder in the IR beam path. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol (B129727) or dichloromethane. For analysis of biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.[6][7]

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is commonly used.

  • GC Conditions: A capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[8] The oven temperature is programmed to ramp from a low initial temperature (e.g., 70°C) to a final temperature (e.g., 300°C) to ensure separation from other components. Helium is used as the carrier gas.

  • MS Conditions: The mass spectrometer is operated in EI mode, typically at 70 eV. The mass spectrum is scanned over a range of m/z values (e.g., 40-500 amu).

Signaling Pathway

DL-Methylephedrine acts as a sympathomimetic agent by stimulating adrenergic receptors. This action mimics the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.

Signaling_Pathway cluster_0 Cell Membrane Adrenergic_Receptor Adrenergic Receptor G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Response Physiological Response (e.g., Bronchodilation) Effector->Response Leads to Methylephedrine DL-Methylephedrine Hydrochloride Methylephedrine->Adrenergic_Receptor Binds to

Caption: Signaling pathway of this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a pharmaceutical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample DL-Methylephedrine HCl Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS Process_NMR Assign Chemical Shifts & Coupling Constants NMR->Process_NMR Process_IR Identify Functional Group Absorptions IR->Process_IR Process_MS Analyze Fragmentation Pattern MS->Process_MS Final_Report Comprehensive Spectroscopic Report Process_NMR->Final_Report Process_IR->Final_Report Process_MS->Final_Report

References

An In-Depth Technical Guide to the Stereochemistry of DL-Methylephedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the stereochemistry of DL-Methylephedrine hydrochloride, a sympathomimetic amine with applications in pharmaceutical formulations. The presence of two chiral centers in the methylephedrine molecule gives rise to a complex stereoisomeric landscape, the understanding of which is critical for drug development, pharmacology, and analytical chemistry. This document details the synthesis, resolution, and characterization of these stereoisomers, supported by experimental protocols and quantitative data.

Introduction to the Stereochemistry of Methylephedrine

Methylephedrine, chemically known as 2-(dimethylamino)-1-phenylpropan-1-ol, possesses two stereogenic centers at the C1 and C2 positions of the propanol (B110389) backbone. This results in the existence of four possible stereoisomers, which can be classified into two pairs of enantiomers. These diastereomeric pairs are designated as erythro and threo. The commercially available this compound is a racemic mixture of the erythro enantiomers: (1R,2S)-(-)-N-methylephedrine hydrochloride and (1S,2R)-(+)-N-methylephedrine hydrochloride.

The spatial arrangement of the hydroxyl and dimethylamino groups determines the erythro or threo configuration. In the erythro isomers, these two bulky groups are on opposite sides when depicted in a Fischer projection, while in the threo isomers, they are on the same side.

The Four Stereoisomers of Methylephedrine

The four stereoisomers of methylephedrine are:

  • (1R,2S)-(-)-N-Methylephedrine: An erythro isomer.

  • (1S,2R)-(+)-N-Methylephedrine: The enantiomer of (1R,2S)-(-)-N-Methylephedrine, also an erythro isomer.

  • (1R,2R)-N-Methylephedrine: A threo isomer (also known as pseudo-methylephedrine).

  • (1S,2S)-N-Methylephedrine: The enantiomer of (1R,2R)-N-methylephedrine, also a threo isomer.

Below is a visual representation of the erythro and threo isomers.

stereoisomers cluster_erythro erythro Isomers cluster_threo threo Isomers 1R,2S (1R,2S)-(-)-N-Methylephedrine 1S,2R (1S,2R)-(+)-N-Methylephedrine 1R,2S->1S,2R Enantiomers 1R,2R (1R,2R)-N-Methylephedrine (pseudo-methylephedrine) 1S,2S (1S,2S)-N-Methylephedrine (pseudo-methylephedrine) 1R,2R->1S,2S Enantiomers DL-Methylephedrine DL-Methylephedrine HCl (Racemic Mixture) DL-Methylephedrine->1R,2S Contains DL-Methylephedrine->1S,2R Contains

Diagram 1: Stereoisomers of Methylephedrine.

Physicochemical Properties of Methylephedrine Stereoisomers

The distinct spatial arrangements of the stereoisomers result in different physical and chemical properties, which are crucial for their separation and identification.

Property(1R,2S)-(-)-N-Methylephedrine(1S,2R)-(+)-N-MethylephedrineDL-Methylephedrine (erythro)(1R,2R/1S,2S)-N-Methylephedrine (threo)
Molecular Formula C₁₁H₁₇NOC₁₁H₁₇NOC₁₁H₁₇NOC₁₁H₁₇NO
Molecular Weight 179.26 g/mol [1][2]179.26 g/mol 179.26 g/mol 179.26 g/mol
Melting Point (°C) 87-88[3]87-90[1]63.5-64.5[3]Data not readily available
Specific Rotation ([α]D) -29.5° (c=4.5 in methanol)[3]+29.2° (c=4 in methanol)[3]0° (racemic)Data not readily available
Hydrochloride MP (°C) 192[3]192[3]207-210[4]Data not readily available
Hydrochloride [α]D -29.8° (c=4.6 in water)[3]+30.1° (c=4.6 in water)[3]0° (racemic)Data not readily available

Synthesis and Chiral Resolution

The production of enantiomerically pure methylephedrine typically involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of DL-ephedrine.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a suitable reaction flask, dissolve 8 g of DL-ephedrine hydrochloride in a minimal amount of water.

  • Addition of Reagents: Add 3.6 g of 36% formaldehyde (B43269) solution and 2.4 g of 85% formic acid to the flask.

  • Reaction: Heat the mixture in an oil bath at 100-110°C. The internal temperature will rise, and the evolution of carbon dioxide will be observed. Continue heating for approximately 30 minutes after the gas evolution ceases.

  • Isolation: Cool the reaction mixture. Crystals of this compound will precipitate.

  • Purification: Filter the crude product and wash with a small amount of cold acetone. The product can be further purified by recrystallization from an appropriate solvent system like ethanol-acetone. The melting point of the purified product is expected to be in the range of 209-210°C.[5]

synthesis_workflow DL-Ephedrine_HCl DL-Ephedrine HCl Reaction Heating (100-110°C) DL-Ephedrine_HCl->Reaction Reagents Formaldehyde Formic Acid Reagents->Reaction Precipitation Cooling & Crystallization Reaction->Precipitation Purification Filtration & Washing (Acetone) Precipitation->Purification Final_Product DL-Methylephedrine HCl Purification->Final_Product

Diagram 2: Synthesis Workflow of DL-Methylephedrine HCl.
Chiral Resolution of DL-Methylephedrine

The separation of the enantiomers from the racemic mixture is achieved by forming diastereomeric salts with a chiral resolving agent, most commonly a derivative of tartaric acid.

Experimental Protocol: Chiral Resolution using (-)-O,O'-Di-p-toluoyl-R,R-tartaric Acid

  • Salt Formation: Dissolve 3.0 g (0.02 mol) of racemic methylephedrine in 6 cm³ of methanol. In a separate flask, dissolve 3.9 g (0.01 mol) of (-)-O,O'-di-p-toluoyl-R,R-tartaric acid in 4 cm³ of methanol. Add the tartaric acid solution to the methylephedrine solution.

  • Crystallization: Stir the mixture at room temperature for 1 hour, then cool to 5°C and maintain for 2 hours to allow for the precipitation of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Filter the precipitated salt and dry it.

  • Liberation of Enantiomer: Dissolve the isolated diastereomeric salt in a mixture of 3.6 g of 2M NaOH and 20 cm³ of water.

  • Extraction: Extract the aqueous solution three times with 20 cm³ portions of chloroform.

  • Final Product: Combine the organic phases, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched methylephedrine as a colorless oil.[6] The specific enantiomer obtained depends on the chiral resolving agent used.

Analytical Techniques for Stereochemical Determination

Several analytical techniques are employed to identify and quantify the stereoisomers of methylephedrine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP).

Experimental Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral column such as Chiralcel OD-H or Chiralpak AD is often effective.

  • Mobile Phase: A common mobile phase for normal-phase separation is a mixture of n-hexane and an alcohol like 2-propanol or ethanol (B145695) (e.g., 90:10 v/v). For basic compounds like methylephedrine, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is recommended to improve peak shape.[7]

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly used.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

In this method, the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.

Experimental Protocol: Chiral GC-MS Analysis

  • Derivatization: React the methylephedrine sample with a chiral derivatizing agent such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

  • GC Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS) is suitable.

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature ramp is used to achieve separation of the diastereomeric derivatives.

  • MS Detection: Mass spectrometry is used for detection and quantification, providing both retention time and mass spectral data for confirmation.

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the absolute configuration of a chiral molecule. The crystal structure of S,-(+)-N-methylephedrine has been reported to be monoclinic, with space group C2.[8] This technique is invaluable for the definitive structural elucidation of the individual stereoisomers.

Pharmacological Significance of Stereochemistry

Methylephedrine acts as a sympathomimetic agent by stimulating α- and β-adrenergic receptors.[6] This interaction triggers downstream signaling cascades. The stereochemistry of the molecule can significantly influence its binding affinity and efficacy at these receptors.

The activation of adrenergic receptors by an agonist like methylephedrine initiates a G-protein-coupled signaling pathway.

  • α1-Adrenergic Receptors: Coupled to Gq proteins, which activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

  • α2-Adrenergic Receptors: Coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

  • β-Adrenergic Receptors (β1, β2, β3): Coupled to Gs proteins, which activate adenylyl cyclase, resulting in an increase in cAMP levels. cAMP then activates protein kinase A (PKA).[9][10][11]

signaling_pathway cluster_alpha1 α1 Pathway cluster_beta β Pathway alpha1 α1-Adrenergic Receptor Gq Gq protein alpha1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation beta β-Adrenergic Receptor Gs Gs protein beta->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Methylephedrine Methylephedrine Enantiomer Methylephedrine->alpha1 Methylephedrine->beta

Diagram 3: Adrenergic Receptor Signaling Pathways Activated by Methylephedrine.

Conclusion

A thorough understanding of the stereochemistry of this compound is fundamental for its development and application in the pharmaceutical industry. The existence of four distinct stereoisomers necessitates precise control over synthesis and purification processes. The experimental protocols and analytical methods detailed in this guide provide a framework for the preparation, separation, and characterization of these compounds. Further research into the specific pharmacological profiles of the individual threo isomers will contribute to a more complete understanding of the structure-activity relationships of this class of compounds.

References

DL-Methylephedrine Hydrochloride: A Technical Guide on its Role as a Sympathomimetic Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Methylephedrine hydrochloride is a sympathomimetic amine utilized primarily for its antitussive and decongestant properties.[1][2] As a member of the ephedra alkaloid class, its pharmacological effects stem from its interaction with the sympathetic nervous system, closely mimicking the actions of endogenous catecholamines.[1] This technical guide provides an in-depth analysis of the core pharmacology of this compound, including its mechanism of action, receptor engagement, and downstream signaling pathways. Due to a scarcity of direct quantitative data for the racemic mixture, this guide incorporates data from its stereoisomers and closely related compounds to provide a comprehensive overview for research and drug development professionals.

Introduction

DL-Methylephedrine, a substituted phenethylamine, functions as both a direct and indirect-acting sympathomimetic agent.[2] Its therapeutic applications as a bronchodilator and nasal decongestant are attributed to its ability to stimulate the adrenergic system.[1][3] Structurally related to ephedrine (B3423809) and methamphetamine, DL-methylephedrine's activity is characterized by its interaction with α- and β-adrenergic receptors, leading to vasoconstriction and bronchial smooth muscle relaxation.[1][2] This document will elucidate the nuanced pharmacology of DL-methylephedrine, presenting available quantitative data, detailed experimental protocols for its characterization, and visual representations of its molecular interactions and experimental workflows.

Mechanism of Action

This compound exerts its sympathomimetic effects through a dual mechanism:

  • Direct Agonism: It directly binds to and activates α- and β-adrenergic receptors, initiating downstream signaling cascades.[1][2][3]

  • Indirect Action: It triggers the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals, thereby amplifying adrenergic signaling.[1]

This dual action results in a broad range of physiological responses, affecting the cardiovascular, respiratory, and central nervous systems.

Adrenergic Receptor Interaction and Signaling Pathways

This compound interacts with multiple adrenergic receptor subtypes, each coupled to distinct G-protein signaling pathways.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are coupled to Gq proteins, leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in smooth muscle contraction, such as vasoconstriction.

Gq_Signaling Methylephedrine DL-Methylephedrine Alpha1_AR α1-Adrenergic Receptor Methylephedrine->Alpha1_AR Gq Gq Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Smooth Muscle Contraction (e.g., Vasoconstriction) Ca_release->Response PKC->Response

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

α2-Adrenergic Receptor Signaling

Stimulation of α2-adrenergic receptors, which are coupled to Gi proteins, results in the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. Presynaptically, this pathway inhibits further norepinephrine release, serving as a negative feedback mechanism. Studies on the isomers of methylephedrine suggest that l-methylephedrine has stimulatory activity on presynaptic α2-adrenoceptors, potentially mediated by norepinephrine release, while d-methylephedrine acts as a competitive antagonist.[4]

Gi_Signaling Methylephedrine DL-Methylephedrine Alpha2_AR α2-Adrenergic Receptor Methylephedrine->Alpha2_AR Gi Gi Alpha2_AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Inhibition of Norepinephrine Release PKA->Response

Caption: α2-Adrenergic Receptor Gi Signaling Pathway.

β-Adrenergic Receptor Signaling

Both β1- and β2-adrenergic receptors are coupled to Gs proteins. Upon agonist binding, the Gs protein activates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA. In bronchial smooth muscle, this cascade results in relaxation and bronchodilation. In the heart, β1-receptor stimulation increases heart rate and contractility. Studies on methylephedrine isomers indicate that l-methylephedrine has β1-adrenoceptor agonist activity, though its effects are likely also mediated by norepinephrine release.[5]

Gs_Signaling Methylephedrine DL-Methylephedrine Beta_AR β-Adrenergic Receptor (β1, β2) Methylephedrine->Beta_AR Gs Gs Beta_AR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Bronchodilation (β2) Increased Heart Rate (β1) Increased Contractility (β1) PKA->Response

Caption: β-Adrenergic Receptor Gs Signaling Pathway.

Quantitative Pharmacological Data

Direct quantitative data for this compound is limited. The following tables summarize available data and proxy data from its isomers and related compounds to provide a comparative pharmacological profile.

Table 1: Adrenergic Receptor Binding Affinities (Ki) and Functional Activity

CompoundReceptor SubtypeSpeciesAssay TypeKi (µM)pKiFunctional ActivityReference
N-Methylephedrine α1AHumanReporter Gene--Antagonist[1]
α2AHumanReporter Gene--Antagonist[1]
α2CHumanReporter Gene--Antagonist[1]
l-Methylephedrine β1RatIsolated Atria--Agonist[5]
α2RatVas Deferens--Agonist[4]
d-Methylephedrine β1RatIsolated Atria--Low/No Affinity[5]
α2RatVas Deferens-4.3 (pA2)Antagonist[4]
(-)-Ephedrine (1R,2S) α2HumanRadioligand Binding1-10-Weak Affinity[5]
β1HumancAMP Assay0.5 (EC50)6.3Partial Agonist (68% Emax)
β2HumancAMP Assay0.36 (EC50)6.44Partial Agonist (78% Emax)
β3HumancAMP Assay45 (EC50)4.35Weak Partial Agonist (31% Emax)

Note: A lower Ki/EC50 value indicates higher binding affinity/potency. pKi is the negative log of the Ki value. Emax is relative to the full agonist isoproterenol.

Table 2: Dopamine Transporter (DAT) Occupancy

CompoundDoseMean Plasma ConcentrationMean DAT Occupancy (Striatum)Reference
DL-Methylephedrine 60 mg215.2 ± 97.5 ng/mL4.0% (Caudate: 4.4%, Putamen: 3.6%)[6]
Placebo ---0.35% (Caudate: -1.2%, Putamen: 0.5%)[6]

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for adrenergic receptor subtypes.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from cells expressing receptor subtype) Incubation 4. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep 2. Radioligand Preparation (e.g., [3H]-Prazosin for α1) Radioligand_Prep->Incubation Compound_Prep 3. Test Compound Dilution (DL-Methylephedrine HCl) Compound_Prep->Incubation Filtration 5. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Quantification 6. Quantification of Radioactivity Filtration->Quantification Analysis 7. Data Analysis (Calculate IC50 and Ki) Quantification->Analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Isolate cell membranes from a cell line stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 cells).

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Cyanopindolol for β receptors), and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Fit the data to a sigmoidal curve to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol measures the functional potency (EC50) and efficacy (Emax) of this compound at Gs- or Gi-coupled adrenergic receptors.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Cells expressing receptor subtype) Stimulation 3. Cell Stimulation (Incubate cells with test compound) Cell_Culture->Stimulation Compound_Prep 2. Test Compound Dilution (DL-Methylephedrine HCl) Compound_Prep->Stimulation Lysis 4. Cell Lysis Stimulation->Lysis cAMP_Detection 5. cAMP Detection (e.g., HTRF, ELISA) Lysis->cAMP_Detection Analysis 6. Data Analysis (Calculate EC50 and Emax) cAMP_Detection->Analysis

Caption: Experimental Workflow for cAMP Accumulation Assay.

Methodology:

  • Cell Culture: Culture cells expressing the adrenergic receptor of interest (e.g., CHO-K1 cells) in a multi-well plate.

  • Stimulation: Treat the cells with varying concentrations of this compound. For Gi-coupled receptors, co-stimulate with forskolin (B1673556) to induce a measurable cAMP level.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: Plot the measured cAMP levels against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal effect).

In Vivo Cardiovascular Assessment in Animal Models

This protocol outlines the measurement of blood pressure and heart rate changes in response to this compound administration in an anesthetized rat model.

Methodology:

  • Animal Preparation: Anesthetize a rat and surgically implant a catheter into the carotid artery for blood pressure measurement and into the jugular vein for drug administration.

  • Stabilization: Allow the animal's cardiovascular parameters to stabilize and record baseline blood pressure and heart rate.

  • Drug Administration: Administer increasing doses of this compound intravenously.

  • Data Recording: Continuously monitor and record arterial blood pressure and heart rate.

  • Data Analysis: Analyze the dose-response relationship for changes in systolic, diastolic, and mean arterial pressure, as well as heart rate.

Conclusion

This compound is a sympathomimetic amine with a multifaceted mechanism of action involving both direct and indirect stimulation of the adrenergic system. While direct quantitative data on its receptor binding and functional potency are not extensively available, analysis of its stereoisomers and related compounds suggests a complex pharmacological profile with activity at multiple α- and β-adrenergic receptor subtypes. The provided experimental protocols offer a framework for the detailed characterization of its sympathomimetic properties. Further research is warranted to fully elucidate the specific contributions of its direct and indirect actions and the stereoselectivity of its receptor interactions, which will be crucial for optimizing its therapeutic applications and understanding its potential side-effect profile.

References

Methodological & Application

Application Note: Quantification of DL-Methylephedrine Hydrochloride Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-Methylephedrine hydrochloride is a sympathomimetic amine utilized as a bronchodilator and decongestant in pharmaceutical formulations for cough and cold relief.[1] The accurate quantification of this active pharmaceutical ingredient (API) is critical for ensuring the quality, safety, and efficacy of the final product.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and sensitive method widely employed for the analysis of pharmaceuticals due to its high resolution and specificity.[1] This application note provides a detailed protocol for the quantification of this compound in pharmaceutical preparations using a reversed-phase HPLC method.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₇NO·HCl[1][2]
Molecular Weight 215.72 g/mol [1][2][3]
Appearance Colorless crystals or a white, crystalline powder[1][4]
Solubility Soluble in water and alcohol[5]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Sodium Dodecyl Sulphate (SDS)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Phosphoric acid

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The following chromatographic conditions are recommended for the analysis:

ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column Venusil XBP C18 (250 x 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase Aqueous solution of 1.75 x 10⁻¹ mol·L⁻¹ Sodium Dodecyl Sulphate (SDS) and 0.02 mol·L⁻¹ KH₂PO₄, with 10% (v/v) methanol, adjusted to pH 3.0 with phosphoric acid.[6][7]
Flow Rate 1.5 mL·min⁻¹[6][7]
Column Temperature 40 °C[6][7]
Detection Wavelength 210 nm[6][7]
Injection Volume 20 µL[1]

3. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, dissolve 50.46 g of SDS and 2.72 g of KH₂PO₄ in 900 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Add 100 mL of methanol and degas the solution using sonication or vacuum filtration.[1]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.01 mg/mL to 0.1 mg/mL by serially diluting the stock standard solution with the mobile phase.[1]

4. Sample Preparation

  • Tablets: Weigh and finely powder at least 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.[1]

  • Syrups: Accurately transfer a volume of syrup equivalent to 10 mg of DL-Methylephedrine into a 100 mL volumetric flask. Dilute to volume with the mobile phase, mix well, and filter the solution through a 0.45 µm syringe filter before injection.[1]

5. Analysis Procedure

Inject 20 µL of each standard and sample solution into the HPLC system. Record the chromatograms and measure the peak area for DL-Methylephedrine. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of DL-Methylephedrine in the sample solutions from the calibration curve.[1]

Results and Data Presentation

The developed HPLC method was validated according to the International Conference on Harmonization (ICH) guidelines. The validation parameters are summarized in the table below.

ParameterResult
Linearity (r²) > 0.9990[6][7]
Intra-day Precision (RSD %) 0.33–1.63[6][7]
Inter-day Precision (RSD %) 1.26–2.20[6][7]
Limit of Detection (LOD) 1.5 × 10⁻⁴ mg·mL⁻¹[6][7]
Limit of Quantification (LOQ) 5.0 × 10⁻⁴ mg·mL⁻¹[6][7]
Recovery (RSD %) < 5.5%[6][7]

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation StandardPrep Standard Solution Preparation HPLC_System HPLC System Injection MobilePhase->HPLC_System SamplePrep Sample Preparation StandardPrep->HPLC_System SamplePrep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection (210 nm) Chromatography->Detection PeakIntegration Peak Integration & Area Measurement Detection->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification of DL-Methylephedrine CalibrationCurve->Quantification

References

Quantitative Analysis of DL-Methylephedrine in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of DL-Methylephedrine in various pharmaceutical formulations. The methodologies outlined herein leverage common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), to ensure accurate and precise quantification of this active pharmaceutical ingredient (API). These protocols are designed to be readily implemented in a laboratory setting for quality control, stability testing, and research and development purposes.

Introduction

DL-Methylephedrine is a sympathomimetic amine widely used as a bronchodilator and decongestant in cough and cold preparations.[1] The accurate determination of its concentration in pharmaceutical products is crucial for ensuring product efficacy and patient safety.[1] This document presents validated analytical methods for the quantitative analysis of DL-Methylephedrine, complete with detailed experimental protocols, performance data, and visual workflows.

Analytical Methods and Protocols

This section details the experimental procedures for the quantitative analysis of DL-Methylephedrine using HPLC, GC, and CE.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[1] The following protocol describes a reversed-phase HPLC method for the quantification of DL-Methylephedrine.

2.1.1. Instrumentation and Chromatographic Conditions:

  • Instrument: HPLC system equipped with a UV-Vis Detector.[1]

  • Column: Venusil XBP C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: An aqueous solution of 1.75 x 10⁻¹ mol·L⁻¹ Sodium Dodecyl Sulphate (SDS) and 0.02 mol·L⁻¹ KH₂PO₄, with the addition of 10% methanol (B129727). The pH is adjusted to 3.0 with phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 210 nm.

  • Column Temperature: Ambient (approximately 25°C).

2.1.2. Preparation of Solutions:

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, dissolve 50.46 g of SDS and 2.72 g of KH₂PO₄ in 900 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Add 100 mL of methanol and degas the solution using sonication or vacuum filtration.[1]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of DL-Methylephedrine hydrochloride reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.01 mg/mL to 0.1 mg/mL.[1]

2.1.3. Sample Preparation:

  • Tablets: Weigh and finely powder at least 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of DL-Methylephedrine and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.[1]

  • Syrups: Accurately measure a volume of syrup equivalent to 10 mg of DL-Methylephedrine and transfer it to a 100 mL volumetric flask. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.[1]

2.1.4. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]

  • Inject 20 µL of each working standard solution and the prepared sample solutions.[1]

  • Record the chromatograms and measure the peak area of the DL-Methylephedrine peak.[1]

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of DL-Methylephedrine in the sample solutions from the calibration curve.[1]

Workflow for HPLC Quantification of DL-Methylephedrine

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Tablets/Syrups) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Equilibration Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of DL-Methylephedrine Calibration_Curve->Quantification GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Standard_Prep_GC Standard Preparation Injection_GC Injection Standard_Prep_GC->Injection_GC Sample_Prep_GC Sample Preparation (Extraction) Sample_Prep_GC->Injection_GC GC_System GC-FID System Separation_GC Chromatographic Separation Injection_GC->Separation_GC Detection_GC FID Detection Separation_GC->Detection_GC Peak_Integration_GC Peak Area Integration Detection_GC->Peak_Integration_GC Calibration_Curve_GC Calibration Curve Peak_Integration_GC->Calibration_Curve_GC Quantification_GC Quantification Calibration_Curve_GC->Quantification_GC CE_Workflow cluster_prep_ce Preparation cluster_analysis_ce Analysis cluster_data_ce Data Processing Standard_Prep_CE Standard Preparation Injection_CE Hydrodynamic Injection Standard_Prep_CE->Injection_CE Sample_Prep_CE Sample Preparation Sample_Prep_CE->Injection_CE BGE_Prep_CE BGE Preparation CE_System Capillary Conditioning BGE_Prep_CE->CE_System CE_System->Injection_CE Separation_CE Electrophoretic Separation Injection_CE->Separation_CE Detection_CE UV Detection Separation_CE->Detection_CE Peak_Integration_CE Peak Area Integration Detection_CE->Peak_Integration_CE Calibration_Curve_CE Calibration Curve Peak_Integration_CE->Calibration_Curve_CE Quantification_CE Quantification Calibration_Curve_CE->Quantification_CE Adrenergic_Signaling DL_Methylephedrine DL-Methylephedrine Adrenergic_Receptor Adrenergic Receptor (e.g., β-adrenergic) DL_Methylephedrine->Adrenergic_Receptor Binds to G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Bronchodilation) PKA->Cellular_Response Phosphorylates targets leading to

References

Application Notes & Protocols: Determination of DL-Methylephedrine Hydrochloride in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methylephedrine hydrochloride is a sympathomimetic amine commonly found in over-the-counter cough and cold medications. Its potential for misuse and the need for pharmacokinetic studies necessitate a robust and sensitive analytical method for its quantification in biological matrices. This document provides a detailed protocol for the determination of this compound in biological samples, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity for accurate quantification.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the LC-MS/MS method for the analysis of methylephedrine.

ParameterUrineBlood/PlasmaReference
Calibration Curve Range5 - 20 µg/mL0.1 - 100 ng/mL[1][2]
Bias2.9% to 5.0%-[1]
Precision (RSD)2.8% to 10.4%-[1]
Matrix Effect< 15%Not Specified[1]
Observed ConcentrationsMean: 1.6 mg/L (Range: 0.15-6.8 mg/L)< 0.05 to 0.28 mg/L[3][4]

Experimental Workflow

The overall workflow for the determination of this compound in biological samples is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Plasma or Urine) InternalStandard Addition of Internal Standard (e.g., Methylephedrine-d3) SampleCollection->InternalStandard Extraction Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) InternalStandard->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Data Reporting and Interpretation Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Sample Preparation

A robust sample preparation is crucial to remove interfering substances from the biological matrix.[5] Both Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) are common techniques.[5][6]

a) Liquid-Liquid Extraction (LLE) for Plasma/Serum: [2][7]

  • Pipette 200 µL of plasma or serum into a clean microcentrifuge tube.

  • Add 20 µL of internal standard working solution (e.g., Methylephedrine-d3 at 100 ng/mL).

  • Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of n-hexane and isoamyl alcohol).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b) Protein Precipitation (PPT) for Plasma/Serum: [8]

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial.

c) Dilution for Urine: [1]

For urine samples, a simple dilution is often sufficient.

  • Centrifuge the urine sample at 2000 x g for 5 minutes to remove particulate matter.

  • Take 100 µL of the supernatant and dilute it with 900 µL of the initial mobile phase containing the internal standard.

  • Vortex and transfer to an autosampler vial.

LC-MS/MS Conditions

a) Liquid Chromatography (LC) Parameters:

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 5% B, increase to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min.

b) Mass Spectrometry (MS/MS) Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions Analyte

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Calibration and Quality Control

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into a blank biological matrix (plasma or urine). The concentration range should encompass the expected concentrations in the study samples. QC samples should be prepared at low, medium, and high concentrations and analyzed with each batch of samples to ensure the accuracy and precision of the method.[8]

Conclusion

The described LC-MS/MS method provides a selective and sensitive approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and instrument parameters serve as a comprehensive guide for researchers in clinical and forensic toxicology, as well as in pharmacokinetic studies. Adherence to good laboratory practices and proper method validation are essential for obtaining reliable and reproducible results.

References

Protocol for chiral separation of DL-Methylephedrine enantiomers by HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Chiral Separation of DL-Methylephedrine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a detailed protocol for the chiral separation of DL-Methylephedrine enantiomers using High-Performance Liquid Chromatography (HPLC). The method employs a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, providing a robust and reproducible approach for the enantioselective analysis of methylephedrine. This is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and stereoselective synthesis monitoring. The protocol outlines the necessary instrumentation, chromatographic conditions, sample preparation, and data analysis, and includes a visual representation of the experimental workflow.

1. Introduction

DL-Methylephedrine is a sympathomimetic amine used as a decongestant and bronchodilator. It possesses two chiral centers, leading to the existence of enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is of significant importance in drug development and quality assurance. Chiral HPLC is a powerful technique for the separation of enantiomers.[1] Polysaccharide-based chiral stationary phases, in particular, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds.[2] This protocol details a reliable method for the baseline separation of the enantiomers of DL-Methylephedrine.

2. Experimental Protocol

This section provides a detailed methodology for the chiral separation of DL-Methylephedrine enantiomers.

2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Chiral Stationary Phase: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based CSP, such as Chiralpak® AD-H).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • HPLC grade n-Heptane, Ethyl alcohol, and Diethylamine.

  • DL-Methylephedrine Hydrochloride reference standard.

2.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation.

ParameterCondition
Column Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
Mobile Phase n-Heptane / Ethyl alcohol / Diethylamine (92:8:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

2.3. Preparation of Solutions

2.3.1. Mobile Phase Preparation To prepare 1 L of the mobile phase, carefully measure 920 mL of n-Heptane, 80 mL of Ethyl alcohol, and 1.0 mL of Diethylamine. Mix thoroughly and degas the solution using a suitable method such as sonication or vacuum filtration before use.

2.3.2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

2.4. Sample Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the working standard solution into the HPLC system.

  • Record the chromatogram for approximately 15 minutes.

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Calculate the resolution between the two enantiomeric peaks to ensure adequate separation.

3. Quantitative Data Summary

The following table presents typical quantitative data obtained from the chiral separation of DL-Methylephedrine enantiomers using the described protocol. These values are representative of a successful baseline separation.

ParameterEnantiomer 1 (e.g., L-Methylephedrine)Enantiomer 2 (e.g., D-Methylephedrine)
Retention Time (t_R) ~ 8.5 min~ 10.2 min
Resolution (R_s) \multicolumn{2}{c}{> 2.0}
Selectivity (α) \multicolumn{2}{c}{~ 1.25}

Note: The elution order of the enantiomers may vary depending on the specific chiral stationary phase used.

4. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation (n-Heptane/Ethanol/DEA) Equilibration System Equilibration MobilePhase->Equilibration StandardSol Standard Solution Preparation (1 mg/mL Stock, 0.1 mg/mL Working) Injection Inject 10 µL of Standard Solution StandardSol->Injection Equilibration->Injection Chromatography Chromatographic Separation (Lux Cellulose-1, 1.0 mL/min, 25°C) Injection->Chromatography Detection UV Detection at 220 nm Chromatography->Detection PeakID Peak Identification & Integration Detection->PeakID Calc Calculation of Retention Time, Resolution (Rs), and Selectivity (α) PeakID->Calc Report Generate Report Calc->Report

Caption: Workflow for the chiral separation of DL-Methylephedrine.

The protocol described in this application note provides a reliable and effective method for the chiral separation of DL-Methylephedrine enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase with a normal phase mobile phase yields excellent resolution and peak shape. This method is suitable for routine analysis in research and quality control laboratories, enabling the accurate determination of the enantiomeric composition of DL-Methylephedrine.

References

Application of N-Methylephedrine as a Resolving Agent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Resolution using N-Methylephedrine

In the synthesis of chiral molecules, particularly pharmaceuticals, the separation of a racemic mixture into its individual enantiomers is a critical step. This process, known as chiral resolution, is essential because enantiomers of a drug can have vastly different pharmacological and toxicological profiles. One of the most robust and industrially scalable methods for chiral resolution is the formation of diastereomeric salts.

This method involves reacting a racemic mixture, such as a carboxylic acid (a racemate of R-acid and S-acid), with a single, pure enantiomer of a chiral base, referred to as the resolving agent. This reaction creates a mixture of two diastereomeric salts, (R-acid)-(S-base) and (S-acid)-(S-base). Unlike enantiomers, diastereomers possess different physical properties, including solubility. This difference allows for their separation, typically by fractional crystallization. Once a pure diastereomeric salt is isolated, the pure enantiomer of the acid can be recovered by treatment with an achiral acid or base.

N-Methylephedrine, a chiral amine, serves as an effective resolving agent for acidic compounds. It is important to note that a single enantiomer of N-methylephedrine, such as (1R,2S)-(-)-N-Methylephedrine or (1S,2R)-(+)-N-Methylephedrine , must be used. A racemic (DL) mixture of the resolving agent cannot be used to resolve another racemate. The choice of the N-methylephedrine enantiomer will determine which enantiomer of the racemic acid preferentially crystallizes.

Applications & Quantitative Data

While N-methylephedrine is recognized as a resolving agent, detailed quantitative data in publicly accessible literature for its application with common racemic acids is sparse. Often, its close analogue, ephedrine, is cited. For instance, (1R,2S)-(-)-ephedrine has been successfully used to resolve a variety of substituted mandelic acids. The principles and procedures are directly analogous and can be adapted for use with N-methylephedrine, requiring empirical optimization of solvents and conditions.

For the purpose of illustrating the process with a closely related system, the following table summarizes data for the resolution of various mandelic acids using (1R,2S)-(-)-ephedrine . This data provides a strong starting point for developing protocols with N-methylephedrine.

Racemic Acid ResolvedResolving AgentSolventLess Soluble Diastereomeric SaltRef.
Mandelic Acid(1R,2S)-(-)-Ephedrine95% Ethanol(2R)-Mandelate Salt[1]
2-Fluoromandelic Acid(1R,2S)-(-)-Ephedrine95% Ethanol(2R)-Mandelate Salt[1]
3-Chloromandelic Acid(1R,2S)-(-)-Ephedrine95% Ethanol(2S)-Mandelate Salt[1]
4-Bromomandelic Acid(1R,2S)-(-)-Ephedrine95% Ethanol(2R)-Mandelate Salt[1]
4-Methylmandelic Acid(1R,2S)-(-)-Ephedrine95% Ethanol(2R)-Mandelate Salt[1]

Experimental Workflow and Logical Relationships

The general process for chiral resolution via diastereomeric salt formation can be visualized as a straightforward workflow. The key steps involve the formation of salts, their separation based on differential solubility, and the subsequent liberation of the target enantiomer and recovery of the resolving agent.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Recovery Racemic_Acid Racemic Acid (R-Acid + S-Acid) Diastereomeric_Salts Mixture of Diastereomeric Salts ((R-Acid)-(+)-Base) + ((S-Acid)-(+)-Base) Racemic_Acid->Diastereomeric_Salts React with Resolving_Agent Chiral Resolving Agent ((+)-N-Methylephedrine) Resolving_Agent->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Separate by Less_Soluble Less Soluble Salt Precipitates (e.g., (R-Acid)-(+)-Base) Crystallization->Less_Soluble More_Soluble More Soluble Salt in Filtrate (e.g., (S-Acid)-(+)-Base) Crystallization->More_Soluble Acidification_1 Acidification (e.g., HCl) Less_Soluble->Acidification_1 Acidification_2 Basification (e.g., NaOH) then Acidification More_Soluble->Acidification_2 Pure_Enantiomer_R Pure Enantiomer (R-Acid) Acidification_1->Pure_Enantiomer_R Recovered_Agent_R Recovered Resolving Agent ((+)-N-Methylephedrine) Acidification_1->Recovered_Agent_R followed by basification Pure_Enantiomer_S Pure Enantiomer (S-Acid) Acidification_2->Pure_Enantiomer_S Recovered_Agent_S Recovered Resolving Agent ((+)-N-Methylephedrine) Acidification_2->Recovered_Agent_S

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Detailed Experimental Protocols

The following is a generalized, representative protocol for the resolution of a racemic carboxylic acid using an enantiomer of N-methylephedrine. The specific quantities, solvent, and temperatures will require optimization for each specific acid.

Protocol 1: Resolution of a Generic Racemic Carboxylic Acid

Objective: To separate a racemic carboxylic acid into its pure enantiomers using (1R,2S)-(-)-N-methylephedrine.

Materials:

  • Racemic carboxylic acid (e.g., 2-phenylpropionic acid)

  • (1R,2S)-(-)-N-Methylephedrine (0.5 to 1.0 molar equivalents)

  • Solvent (e.g., Ethanol, Methanol, Acetone, or mixtures with water)

  • Hydrochloric Acid (e.g., 2 M HCl)

  • Sodium Hydroxide (e.g., 2 M NaOH)

  • Organic extraction solvent (e.g., Ethyl Acetate or Dichloromethane)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standard laboratory glassware, heating mantle, magnetic stirrer, vacuum filtration apparatus, and rotary evaporator.

Procedure:

Part A: Formation and Crystallization of the Diastereomeric Salt

  • Dissolution: In an appropriately sized flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a suitable solvent (e.g., 95% ethanol) with gentle heating and stirring.

  • Addition of Resolving Agent: In a separate container, dissolve (1R,2S)-(-)-N-methylephedrine (start with 0.5 eq.) in the same solvent.

  • Salt Formation: Add the resolving agent solution dropwise to the warm solution of the racemic acid. Stir the mixture. The formation of a precipitate may occur immediately or upon cooling.

  • Crystallization: If no precipitate forms, slowly cool the solution to room temperature. If crystallization is still not observed, induce it by scratching the inside of the flask with a glass rod or by placing the flask in an ice bath. Allow the mixture to stand for several hours (or overnight) to ensure complete crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity of the salt, dissolve the collected crystals in a minimal amount of the hot solvent and allow them to recrystallize as described in step 4. This step is crucial for achieving high enantiomeric excess.

Part B: Liberation of the Enantiomerically Enriched Carboxylic Acid

  • Dissolution of the Salt: Suspend the purified diastereomeric salt crystals in water.

  • Acidification: Add 2 M hydrochloric acid dropwise while stirring until the pH of the solution is approximately 1-2. This will protonate the carboxylate anion and the amine, breaking the salt. The free carboxylic acid may precipitate out if it is insoluble in water.

  • Extraction: Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate). The enantiomerically enriched carboxylic acid will move into the organic layer, while the protonated N-methylephedrine hydrochloride will remain in the aqueous layer.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

Part C: Recovery of the Resolving Agent

  • Basification: Take the aqueous layer from step B3, which contains the N-methylephedrine hydrochloride.

  • Liberation of Free Base: Make the solution strongly basic (pH 12-14) by adding 2 M sodium hydroxide. This deprotonates the ammonium (B1175870) salt, liberating the free N-methylephedrine base, which may appear as an oil or solid.

  • Extraction: Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to recover the N-methylephedrine, which can be reused.

Part D: Analysis

  • Yield Calculation: Determine the yield of the recovered enantiomer. Note that the theoretical maximum yield for a single enantiomer from a classical resolution is 50%.

  • Purity and Enantiomeric Excess (e.e.):

    • Determine the melting point of the resolved acid and compare it to the literature value for the pure enantiomer.

    • Measure the specific rotation using a polarimeter.

    • Determine the enantiomeric excess (% e.e.) using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

References

Application Notes and Protocols for DL-Methylephedrine Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methylephedrine is a sympathomimetic amine found in some over-the-counter cough and cold medications.[1][2] Its detection and quantification in urine are crucial in various fields, including clinical and forensic toxicology, anti-doping analysis, and pharmacokinetic studies. Accurate analysis is highly dependent on the sample preparation technique employed to isolate the analyte from the complex urine matrix. This document provides detailed application notes and protocols for the most common and effective sample preparation techniques for DL-Methylephedrine analysis in urine: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS).

Sample Preparation Techniques: Overview and Comparison

The choice of sample preparation method is critical for achieving reliable and reproducible results in the analysis of DL-Methylephedrine in urine. The primary goal is to remove interfering substances from the urine matrix, concentrate the analyte, and present it in a solvent compatible with the analytical instrument, typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Solid-Phase Extraction (SPE) has become a powerful and extensively used technique for the clean-up and concentration of analytes from complex biological samples like urine.[3] It offers high recovery and cleaner extracts by utilizing a solid sorbent to selectively retain the analyte of interest while allowing interfering compounds to pass through.

Liquid-Liquid Extraction (LLE) is a traditional and widely used method based on the differential solubility of the analyte in two immiscible liquid phases.[4][5] It is a versatile technique, but can be labor-intensive and may result in the formation of emulsions.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a more recent technique, initially developed for pesticide residue analysis, that has been adapted for drug analysis in biological matrices.[6][7] It involves a simple two-step process of salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (dSPE) for clean-up.

The following table summarizes key quantitative data for these techniques based on studies of related compounds, providing a comparative overview.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)QuEChERS
Recovery 88 - 99%[8]High recoveries have been reported, though specific percentages for methylephedrine are not detailed in the provided results.[4]93 - 100% (for methamphetamine)[6]
Limit of Detection (LOD) 2 - 40 ng/mL (LC-MS, SIM mode)[8]Can be less than 0.5 µg/mL (for basic drugs)[4]0.36 µg/mL (for methamphetamine)[9]
Limit of Quantification (LOQ) 50 - 400 ng/mL (LC-MS, scan mode)[8]Not explicitly stated for methylephedrine.1.09 µg/mL (for methamphetamine)[9]
Matrix Effect Generally low due to effective cleanup.Can be significant if not optimized.Can be a challenge, but manageable with modifications.[6]
Analysis Time Can be automated for high throughput.Generally more time-consuming than QuEChERS.[5]Fast and simple, as the name suggests.[6]
Solvent Consumption Moderate, can be minimized with smaller column formats.High, a significant drawback.[5]Low, a key advantage.[6]

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the analysis of DL-Methylephedrine in urine, highlighting the central role of the sample preparation step.

DL-Methylephedrine Analysis Workflow cluster_0 Sample Collection & Pre-treatment cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Processing & Reporting Urine_Sample Urine Sample Collection pH_Adjustment pH Adjustment Urine_Sample->pH_Adjustment Internal_Standard Internal Standard Spiking pH_Adjustment->Internal_Standard SPE Solid-Phase Extraction (SPE) Internal_Standard->SPE LLE Liquid-Liquid Extraction (LLE) Internal_Standard->LLE QuEChERS QuEChERS Internal_Standard->QuEChERS GC_MS GC-MS Analysis SPE->GC_MS LC_MS LC-MS/MS Analysis SPE->LC_MS LLE->GC_MS LLE->LC_MS QuEChERS->GC_MS QuEChERS->LC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis Report Final Report Data_Analysis->Report

Caption: General workflow for DL-Methylephedrine analysis in urine.

Detailed Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is based on a method for the simultaneous determination of illicit drugs, including methylephedrine, in human urine.[8]

Materials:

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard. Adjust the pH of the sample to approximately 3 with acetic acid.

  • Cartridge Conditioning: Condition a Sep-pak C18 cartridge by passing 5 mL of methanol followed by 5 mL of 100mM ammonium acetate (pH 3).

  • Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of 100mM ammonium acetate (pH 3) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 2 mL of 40% acetonitrile (B52724) in 100mM ammonium acetate (pH 3).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS) for analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general procedure for the extraction of basic drugs like methylephedrine from urine.[1][4]

Materials:

  • tert-Butyl methyl ether (or other suitable organic solvent like a hexane/isoamyl alcohol mixture)

  • Sodium hydroxide (B78521) solution (e.g., 10 M)

  • Hydrochloric acid solution (e.g., 0.1 M)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system

Procedure:

  • Sample Pre-treatment: To 2 mL of urine in a centrifuge tube, add an appropriate internal standard.

  • Alkalinization: Add 0.5 mL of 10 M sodium hydroxide solution to raise the pH to >11. Vortex for 30 seconds.

  • Extraction: Add 5 mL of tert-butyl methyl ether. Cap the tube and vortex for 5 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Back-Extraction (optional, for cleanup): Add 1 mL of 0.1 M hydrochloric acid to the organic extract. Vortex for 2 minutes and centrifuge. Transfer the lower aqueous layer containing the protonated analyte to a clean tube. Re-alkalinize and re-extract into an organic solvent.

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

QuEChERS Protocol

This protocol is a modified QuEChERS method adapted for drug analysis in urine.[6][9]

Materials:

  • Acetonitrile

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Dispersive SPE sorbent (e.g., PSA - primary secondary amine)

  • Centrifuge tubes (15 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 1 mL of urine in a 15 mL centrifuge tube, add an appropriate internal standard.

  • Extraction: Add 1 mL of acetonitrile. Add 400 mg of magnesium sulfate and 100 mg of sodium chloride. Cap the tube and vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot (e.g., 0.5 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of magnesium sulfate and 50 mg of PSA sorbent.

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: Take the supernatant for direct injection or evaporate and reconstitute in a suitable solvent for analysis.

Conclusion

The selection of an appropriate sample preparation technique is a critical step in the analytical workflow for the determination of DL-Methylephedrine in urine. Solid-Phase Extraction offers excellent cleanup and high recovery, making it a robust choice for sensitive and specific analyses. Liquid-Liquid Extraction remains a viable, albeit more traditional, option. The QuEChERS method provides a rapid and cost-effective alternative, particularly suitable for high-throughput screening. The protocols provided herein offer a detailed guide for researchers to effectively prepare urine samples for the accurate and reliable analysis of DL-Methylephedrine. Method validation should always be performed to ensure the chosen protocol meets the specific requirements of the analytical method and intended application.

References

Gas chromatography-mass spectrometry (GC-MS) method for DL-Methylephedrine detection.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methylephedrine is a sympathomimetic amine chemically related to ephedrine (B3423809) and methamphetamine. It is utilized in some pharmaceutical preparations for its bronchodilator and decongestant properties. Due to its structural similarity to controlled substances, sensitive and specific analytical methods are required for its detection and quantification in various matrices, including pharmaceutical formulations, biological samples, and forensic evidence. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable technique for the analysis of DL-Methylephedrine. This document provides a detailed protocol for the detection and quantification of DL-Methylephedrine using GC-MS, including sample preparation, derivatization, and instrument parameters. The method is based on established procedures for structurally similar compounds and provides a framework for researchers to develop and validate their own specific applications.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the analysis of DL-Methylephedrine.

Materials and Reagents
  • DL-Methylephedrine hydrochloride reference standard

  • Internal Standard (IS) (e.g., Ephedrine-d3 or a suitable analogue)

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Extraction solvent (e.g., Ethyl acetate, Hexane)

  • Derivatizing reagent: N-methyl-bis(trifluoroacetamide) (MBTFA) or Trifluoroacetic anhydride (B1165640) (TFAA)

  • Sodium sulfate (B86663) (anhydrous)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Centrifuge tubes

  • GC-MS vials with inserts

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization based on the sample matrix.

  • Sample Aliquoting: Accurately transfer a known volume or weight of the sample (e.g., 1 mL of urine or plasma, or a specified amount of powdered tablet) into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

  • pH Adjustment: For biological samples, adjust the pH to basic conditions (pH > 9) using the NaOH solution. This facilitates the extraction of the free base form of DL-Methylephedrine.

  • Extraction: Add a precise volume of the extraction solvent (e.g., 5 mL of ethyl acetate). Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the derivatizing reagent or a suitable solvent prior to derivatization.

Derivatization

Derivatization is often necessary to improve the chromatographic properties and thermal stability of polar analytes like DL-Methylephedrine.

  • To the reconstituted sample extract, add the derivatizing reagent (e.g., 50 µL of MBTFA).

  • Seal the vial tightly.

  • Heat the vial at a specified temperature and time (e.g., 70°C for 30 minutes) to allow the derivatization reaction to complete.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point for method development.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 - 280°C
Injection Volume1 µL
Injection ModeSplitless or Split (e.g., 10:1)
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven ProgramInitial temp: 100°C, hold for 1 min; Ramp: 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan Range40 - 450 amu (full scan) or Selected Ion Monitoring (SIM)

Data Presentation

The following table summarizes expected quantitative data for DL-Methylephedrine analysis. Please note that these values are estimates based on data for structurally related compounds and should be experimentally verified.

AnalyteDerivativeExpected Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Estimated LOD (ng/mL)Estimated LOQ (ng/mL)
DL-MethylephedrineUnderivatized~ 5.3[1]5872, 915 - 2015 - 50
DL-MethylephedrineTrifluoroacetyl~ 6-8154118, 911 - 53 - 15

LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly matrix-dependent and should be determined during method validation.

Visualizations

The following diagrams illustrate the key workflows and relationships in the GC-MS analysis of DL-Methylephedrine.

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Aliquoting is_spike Internal Standard Spiking sample->is_spike ph_adjust pH Adjustment is_spike->ph_adjust extraction Liquid-Liquid Extraction ph_adjust->extraction drying Drying extraction->drying evaporation Evaporation drying->evaporation reconstitution Reconstitution evaporation->reconstitution derivatize Add Reagent & Heat reconstitution->derivatize injection GC Injection derivatize->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection identification Compound Identification detection->identification quantification Quantification identification->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for GC-MS analysis of DL-Methylephedrine.

gcms_parameters cluster_gc Gas Chromatography cluster_ms Mass Spectrometry gc GC System inlet Inlet (Temp, Mode) gc->inlet column Column (Stationary Phase, Dimensions) gc->column oven Oven (Temperature Program) gc->oven carrier Carrier Gas (Helium, Flow Rate) gc->carrier ms MS Detector column->ms Interface (Transfer Line) ion_source Ion Source (EI, 70eV) ms->ion_source mass_analyzer Mass Analyzer (Quadrupole) ms->mass_analyzer detector Detector (Scan/SIM Mode) ms->detector

Caption: Key parameters and their relationships in the GC-MS system.

References

Application Notes and Protocols: DL-Methylephedrine Hydrochloride in Chiral Catalyst Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of DL-Methylephedrine hydrochloride as a precursor in the synthesis of chiral catalysts. These catalysts are particularly effective in asymmetric synthesis, a critical process in modern drug development for the production of enantiomerically pure compounds.

Introduction

DL-Methylephedrine, a derivative of ephedrine, serves as a versatile and economically viable precursor for the synthesis of chiral ligands and catalysts. Its inherent chirality can be effectively transferred to catalytic systems, enabling the stereoselective synthesis of a wide range of molecules. In organic chemistry, N-methylephedrine is utilized as a resolving agent and as a precursor for chiral supporting electrolytes, phase-transfer catalysts, and reducing agents[1]. This document outlines the conversion of the commercially available hydrochloride salt to its free base form, followed by its application in the preparation of chiral catalysts for asymmetric addition reactions.

Conversion of this compound to Free Base

The initial step in utilizing this compound is its conversion to the free base, as the hydrochloride salt is generally not suitable for direct use in the preparation of organometallic catalysts.

Experimental Protocol:

Materials:

Procedure:

  • Dissolve this compound in deionized water in a beaker or flask.

  • Cool the solution in an ice bath.

  • Slowly add a 2 M solution of NaOH or KOH dropwise while stirring until the solution becomes basic (pH > 10, check with pH paper).

  • Transfer the aqueous solution to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL for a 10g scale reaction).

  • Combine the organic extracts.

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain DL-Methylephedrine free base as an oil or a low-melting solid.

Logical Workflow for Free Base Conversion

G cluster_start Starting Material cluster_process Conversion Process cluster_end Final Product DL-Methylephedrine HCl DL-Methylephedrine HCl Dissolve in Water Dissolve in Water DL-Methylephedrine HCl->Dissolve in Water Basification (NaOH/KOH) Basification (NaOH/KOH) Dissolve in Water->Basification (NaOH/KOH) Extraction (Organic Solvent) Extraction (Organic Solvent) Basification (NaOH/KOH)->Extraction (Organic Solvent) Drying (e.g., MgSO4) Drying (e.g., MgSO4) Extraction (Organic Solvent)->Drying (e.g., MgSO4) Solvent Removal Solvent Removal Drying (e.g., MgSO4)->Solvent Removal DL-Methylephedrine (Free Base) DL-Methylephedrine (Free Base) Solvent Removal->DL-Methylephedrine (Free Base)

Caption: Workflow for the conversion of this compound to its free base.

Synthesis of Chiral Catalysts and Application in Asymmetric Synthesis

N-methylephedrine (NME) derived catalysts have demonstrated significant potential in asymmetric synthesis, particularly in the addition of organozinc reagents to aldehydes.

Chiral Catalyst for Asymmetric Addition of Diethylzinc (B1219324) to Aldehydes

Application: This protocol describes the in-situ preparation of a chiral zinc-N-methylephedrine complex and its application in the enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols.

Experimental Protocol:

Materials:

  • DL-Methylephedrine (free base)

  • Anhydrous toluene (B28343) or hexane

  • Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Under an inert atmosphere, dissolve the chiral ligand, DL-Methylephedrine (0.1 mmol), in anhydrous toluene (5 mL) in a flame-dried Schlenk flask at 0 °C.

  • Stir the solution for 30 minutes at this temperature.

  • Slowly add diethylzinc (1.0 M in hexanes, 3 mmol) to the solution.

  • Stir the mixture for another 30 minutes at 0 °C to allow for the formation of the chiral catalyst complex.

  • Add the aldehyde (1 mmol) dropwise to the reaction mixture.

  • Stir the resulting solution for 2 hours at 0 °C, and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC.

Experimental Workflow for Asymmetric Diethylzinc Addition

G cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Addition cluster_product Product Generation DL-Methylephedrine DL-Methylephedrine Complexation Complexation DL-Methylephedrine->Complexation Diethylzinc Diethylzinc Diethylzinc->Complexation Reaction Reaction Complexation->Reaction Aldehyde Aldehyde Aldehyde->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Chiral Alcohol Chiral Alcohol Workup & Purification->Chiral Alcohol

Caption: Workflow for the asymmetric addition of diethylzinc to an aldehyde catalyzed by a DL-Methylephedrine-derived complex.

Data Presentation:

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes using N-Methylephedrine Derived Catalysts

AldehydeLigandCatalyst Loading (mol%)Yield (%)ee (%)Product ConfigurationReference
Benzaldehyde(-)-N-Methylephedrine2.5-+18R[2]
Benzaldehyde(-)-N-Methylephedrine20--11S[2]
Various Aromatic AldehydesAziridine-phosphines10up to 95up to 96-[3]

Note: The enantiodivergence observed with N-methylephedrine highlights the sensitivity of the reaction to catalyst loading, with different aggregates (monomeric vs. dimeric) potentially favoring the formation of opposite enantiomers[2].

Chiral Organoaluminum Reagents for Asymmetric 1,4-Addition

Application: This protocol details the preparation of a chiral organoaluminum reagent from N-methylephedrine for the asymmetric conjugate addition to α,β-unsaturated carbonyl compounds.

Experimental Protocol:

Materials:

  • (+)-N-Methylephedrine

  • Trimethylaluminum (B3029685) (2.0 M in toluene)

  • Anhydrous solvent (e.g., ether)

  • α,β-unsaturated carbonyl compound (e.g., chalcone)

  • Anhydrous reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

  • pH 7 buffer solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (+)-N-methylephedrine (2.5 mmol) in an anhydrous solvent, add trimethylaluminum (2.5 mmol, 2.0 M in toluene) dropwise at room temperature. Gas evolution will be observed.

  • Stir the resulting solution at room temperature for two hours, followed by refluxing for two hours to form the chiral organoaluminum reagent.

  • In a separate flask, dissolve the α,β-unsaturated carbonyl compound (1 mmol) in anhydrous ether and cool to 0°C.

  • Add the prepared chiral organoaluminum reagent dropwise to the solution of the carbonyl compound.

  • Stir the reaction at 0°C for three hours.

  • Dilute the reaction mixture with ether and quench with a pH 7 buffer solution.

  • Stir the mixture for two hours to separate the organic and aqueous layers.

  • Separate the organic layer, and extract the aqueous layer with ether (3x).

  • Combine the organic fractions, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography.

Signaling Pathway of Chiral Induction

G cluster_catalyst Chiral Catalyst cluster_reaction Asymmetric Reaction NME N-Methylephedrine Catalyst Chiral Al-NME Complex NME->Catalyst AlR3 Organoaluminum AlR3->Catalyst TransitionState Diastereomeric Transition State Catalyst->TransitionState Controls Stereochemistry Substrate Prochiral Substrate Substrate->TransitionState Product Enantioenriched Product TransitionState->Product

Caption: Logical diagram illustrating the principle of chiral induction using an N-Methylephedrine-based catalyst.

Data Presentation:

Table 2: Performance of N-Methylephedrine Derived Organoaluminum Reagent in Asymmetric Conjugate Addition

SubstrateReagentYield (%)ee (%)Reference
α,β-Unsaturated CarbonylsChiral Organoaluminum from (+)-N-MethylephedrineModerate to GoodModerate to High[4]

Note: Detailed quantitative data for specific substrates were not provided in the reference, but the methodology was shown to be effective for highly selective reductions of complex substrates[4].

Conclusion

This compound is a readily accessible and valuable precursor for the synthesis of chiral catalysts. The protocols outlined in this document provide a foundation for researchers to explore its potential in asymmetric synthesis. The conversion to the free base is a straightforward process, and the resulting N-methylephedrine can be effectively employed to generate catalysts for highly enantioselective carbon-carbon bond-forming reactions. The sensitivity of these catalytic systems to reaction conditions, such as catalyst loading, underscores the importance of careful optimization for achieving high stereoselectivity.

References

Application Note: Validated Assay for DL-Methylephedrine in Porcine Muscle Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methylephedrine is a sympathomimetic amine used in veterinary medicine. Monitoring its residue levels in animal-derived food products, such as porcine muscle tissue, is crucial for ensuring consumer safety and regulatory compliance. This application note provides a detailed, validated method for the quantification of DL-methylephedrine in porcine muscle using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol is sensitive, reliable, and suitable for routine monitoring and pharmacokinetic studies.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for sample preparation, extraction, and LC-MS/MS analysis.

Materials and Reagents
  • DL-Methylephedrine Hydrochloride (MEP) reference standard

  • Acetonitrile (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ammonium (B1175870) formate (B1220265)

  • Deionized distilled water

  • Primary Secondary Amine (PSA) sorbent

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm)

  • Vortex mixer

  • Centrifuge

  • Homogenizer

Sample Preparation and Extraction

A reliable method for extracting DL-methylephedrine from porcine muscle involves solvent extraction followed by a clean-up step.[1][2]

  • Homogenization: Weigh 5 g of minced porcine muscle tissue into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of 10 mM ammonium formate in acetonitrile. Homogenize the sample for 3 minutes.[1][2]

  • Centrifugation: Centrifuge the homogenate at 8000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a new 50 mL centrifuge tube.

  • Clean-up (Liquid-Liquid Extraction & PSA):

    • Add 10 mL of n-hexane to the supernatant, vortex for 1 minute, and centrifuge at 8000 rpm for 5 minutes. Discard the upper n-hexane layer.[1][2]

    • Add 50 mg of PSA sorbent to the remaining extract, vortex for 1 minute, and centrifuge at 8000 rpm for 5 minutes.[2]

  • Final Preparation: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a liquid chromatograph coupled to a triple-quadrupole mass spectrometer.

ParameterCondition
Liquid Chromatography
ColumnXBridge™ HILIC column or equivalent[2]
Mobile Phase A10 mM ammonium formate in deionized distilled water[2]
Mobile Phase BAcetonitrile[2]
GradientIsocratic or gradient elution suitable for separation
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored TransitionsPrecursor Ion > Product Ion (specific m/z values to be optimized)
Collision EnergyOptimized for DL-Methylephedrine
Dwell Time100 ms

Assay Validation Data

The method was validated for linearity, recovery, precision, and sensitivity. The following tables summarize the performance characteristics of the assay.

Table 1: Calibration Curve and Linearity
AnalyteCalibration Range (µg/kg)Correlation Coefficient (R²)
DL-Methylephedrine0.15 - 100≥ 0.9974[1]
Table 2: Accuracy (Recovery) and Precision (RSD)
Spiking Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Low94.5 - 101.2[1]< 4.06[1]
Medium73.62 - 112.70[2]≤ 20.33[2]
High94.5 - 101.2[1]< 4.06[1]
Table 3: Sensitivity
ParameterValue (µg/kg)
Limit of Detection (LOD)0.05[1]
Limit of Quantification (LOQ)0.15[1]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the analysis of DL-Methylephedrine in porcine muscle tissue.

AssayWorkflow SampleCollection Porcine Muscle Sample Collection Homogenization Homogenization (5g tissue in 20mL solvent) SampleCollection->Homogenization Extraction Acetonitrile Extraction (10mM Ammonium Formate) Homogenization->Extraction Centrifugation1 Centrifugation (8000 rpm, 10 min) Extraction->Centrifugation1 CollectSupernatant1 Collect Supernatant Centrifugation1->CollectSupernatant1 Cleanup Clean-up (n-Hexane & PSA) CollectSupernatant1->Cleanup Centrifugation2 Centrifugation (8000 rpm, 5 min) Cleanup->Centrifugation2 CollectSupernatant2 Collect Supernatant Centrifugation2->CollectSupernatant2 Filtration Filtration (0.22 µm filter) CollectSupernatant2->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Workflow for DL-Methylephedrine analysis in porcine muscle.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative determination of DL-methylephedrine in porcine muscle tissue. The validation data demonstrates excellent accuracy, precision, and linearity, making it suitable for regulatory monitoring and scientific research. The detailed protocol and workflow ensure reproducibility and reliability of results.

References

Application Note & Protocol: Colorimetric Determination of DL-Methylephedrine in Mixed Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-Methylephedrine is a sympathomimetic amine commonly used as a decongestant and bronchodilator in various mixed pharmaceutical preparations, particularly in cough and cold remedies. The accurate quantification of DL-Methylephedrine in these complex matrices is essential for ensuring product quality, safety, and efficacy. While chromatographic methods like HPLC are frequently employed, a simple, rapid, and cost-effective colorimetric method is highly desirable for routine quality control and in settings where advanced instrumentation is limited.

This application note describes a validated colorimetric method for the quantitative determination of DL-Methylephedrine hydrochloride in mixed pharmaceutical preparations. The method is based on an oxidative coupling reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium, which produces a stable, colored chromogen that can be measured spectrophotometrically.[1][2][3] This procedure offers high sensitivity and is applicable for the analysis of DL-Methylephedrine in the presence of other common components found in pharmaceutical formulations.[4]

Principle of the Method

The colorimetric assay is based on the reaction of DL-Methylephedrine with 2,4-dinitrophenylhydrazine (DNPH). In the presence of an oxidizing agent and in an acidic environment, DNPH is oxidized to form a diazonium salt intermediate. This reactive intermediate then couples with the DL-Methylephedrine molecule to form a colored product. The intensity of the color, which is directly proportional to the concentration of DL-Methylephedrine, is quantified by measuring the absorbance at the wavelength of maximum absorption (λmax).[2][5]

Experimental Protocols

Reagents and Materials
  • This compound Reference Standard: Purity ≥ 99.5%

  • 2,4-Dinitrophenylhydrazine (DNPH) Solution (0.2% w/v): Dissolve 0.2 g of DNPH in 100 mL of 2 M hydrochloric acid. Prepare this solution fresh daily.

  • Hydrochloric Acid (HCl): 2 M and concentrated solutions.

  • Potassium Periodate (B1199274) (KIO4) Solution (0.1% w/v): Dissolve 0.1 g of KIO4 in 100 mL of distilled water.

  • Sodium Hydroxide (NaOH) Solution (1 M): Dissolve 4.0 g of NaOH in 100 mL of distilled water.

  • Methanol: Analytical grade.

  • Distilled or Deionized Water

  • Volumetric flasks: 10 mL, 50 mL, and 100 mL.

  • Pipettes: Various sizes.

  • UV-Visible Spectrophotometer

  • Cuvettes: 1 cm path length.

  • pH meter

Preparation of Standard Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with distilled water.

  • Working Standard Solutions (5-30 µg/mL): Prepare a series of working standard solutions by pipetting appropriate aliquots of the standard stock solution into 10 mL volumetric flasks and diluting to the mark with distilled water.

Sample Preparation (from a hypothetical cough syrup)
  • Accurately measure a volume of the mixed pharmaceutical preparation (e.g., cough syrup) equivalent to approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution and extraction.

  • Dilute to the mark with distilled water and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter to remove any excipients or insoluble matter.

  • This solution has a nominal concentration of 100 µg/mL of DL-Methylephedrine HCl. Further dilute as needed to bring the concentration within the range of the calibration curve.

Assay Procedure
  • Pipette 1.0 mL of each working standard solution and the prepared sample solution into separate 10 mL volumetric flasks.

  • To each flask, add 1.5 mL of 2 M HCl.

  • Add 1.0 mL of the 0.2% DNPH solution to each flask and mix well.

  • Add 1.0 mL of the 0.1% potassium periodate solution (oxidizing agent) and swirl the flasks.

  • Allow the reaction to proceed for 15 minutes at room temperature.

  • Add 1.5 mL of 1 M NaOH to stop the reaction and stabilize the color.

  • Dilute each flask to the 10 mL mark with distilled water and mix thoroughly.

  • Measure the absorbance of the resulting colored solution at the λmax (e.g., 480 nm) against a reagent blank prepared in the same manner but using 1.0 mL of distilled water instead of the sample or standard.

  • The color is stable for at least 60 minutes.

Calculation

Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations. Determine the concentration of DL-Methylephedrine in the sample solution from the linear regression equation of the calibration curve.

Calculate the amount of DL-Methylephedrine in the original pharmaceutical preparation using the following formula:

Amount (mg/mL) = (C × D) / V

Where:

  • C = Concentration of DL-Methylephedrine from the calibration curve (µg/mL)

  • D = Dilution factor

  • V = Initial volume of the pharmaceutical preparation taken (mL)

Data Presentation

The following table summarizes the quantitative data expected from the described colorimetric method for the determination of DL-Methylephedrine.

ParameterValue
Wavelength of Max. Abs. (λmax)480 nm
Linearity Range5 - 30 µg/mL
Molar Absorptivity1.2 x 10^4 L·mol⁻¹·cm⁻¹
Sandell's Sensitivity0.018 µg·cm⁻² per 0.001 absorbance unit
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantitation (LOQ)1.5 µg/mL
Recovery (%)98.5% - 101.5%
Relative Standard Deviation (RSD)< 2.0%

Table 1: Analytical Parameters for the Colorimetric Determination of DL-Methylephedrine.

Concentration (µg/mL)Absorbance (at 480 nm)
5.00.152
10.00.305
15.00.458
20.00.610
25.00.763
30.00.915

Table 2: Example Calibration Data for DL-Methylephedrine Standard Solutions.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation Phase cluster_assay 2. Reaction & Measurement cluster_analysis 3. Data Analysis prep Preparation std_prep Prepare Standard Stock (100 µg/mL DL-Methylephedrine) work_std Create Working Standards (5-30 µg/mL) std_prep->work_std aliquot Aliquot 1mL of Standard/Sample into Volumetric Flasks work_std->aliquot sample_prep Prepare Sample Solution from Pharmaceutical Product sample_prep->aliquot assay Assay add_hcl Add 1.5 mL 2M HCl aliquot->add_hcl add_dnph Add 1.0 mL DNPH Solution add_hcl->add_dnph add_kio4 Add 1.0 mL KIO4 Solution (Oxidizing Agent) add_dnph->add_kio4 react Incubate for 15 min at Room Temperature add_kio4->react add_naoh Add 1.5 mL NaOH (Stop Reaction) react->add_naoh dilute Dilute to 10 mL with Distilled Water add_naoh->dilute measure Measure Absorbance at 480 nm dilute->measure plot Plot Calibration Curve (Absorbance vs. Concentration) measure->plot analysis Analysis calculate Calculate Concentration of Sample via Linear Regression plot->calculate final_calc Determine Final Amount in Original Preparation calculate->final_calc

Caption: Workflow for DL-Methylephedrine Colorimetric Assay.

Signaling Pathway / Reaction Principle

reaction_pathway dl_meth DL-Methylephedrine product Colored Chromogen (Azo Dye) dl_meth->product Coupling Reaction dnph 2,4-Dinitrophenylhydrazine (DNPH) oxidized_dnph Oxidized DNPH Intermediate (Diazonium Cation) dnph->oxidized_dnph Oxidation oxidant KIO4 (Oxidant) + H+ oxidized_dnph->product Coupling Reaction

Caption: Principle of the Colorimetric Reaction.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in DL-Methylephedrine hydrochloride HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of DL-Methylephedrine hydrochloride.

Troubleshooting Guide: Peak Tailing

Q1: My this compound peak is tailing. What are the primary causes?

Peak tailing for a basic compound like this compound in reversed-phase HPLC is often a result of secondary interactions with the stationary phase or issues with the chromatographic system.[1][2][3] The most common causes include:

  • Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact with the basic amine group of methylephedrine, causing tailing.[1][3][4][5] This is especially prevalent when the mobile phase pH is above 3, as the silanol groups become ionized.[1][3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.[1][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[7][8][9]

  • Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections, can contribute to band broadening and peak tailing.[7][10]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[7][8][9][11]

Q2: How can I reduce peak tailing caused by silanol interactions?

To minimize the impact of free silanol groups, consider the following strategies:

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, which significantly reduces their interaction with basic analytes.[4][10] Base-deactivated silica (BDS) columns are specifically designed for this purpose.[10]

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to around 2.5-3) will protonate the silanol groups, minimizing their ability to interact with the protonated methylephedrine.[2][3][7][12]

  • Use Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites.[10][12][13] However, this approach can sometimes shorten column lifetime.[12]

Q3: What is the optimal mobile phase pH for analyzing this compound?

For basic compounds like this compound, a general rule is to work at a pH that is at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[6] Since methylephedrine is a basic compound, using a low pH mobile phase (e.g., pH 3.0) is often effective.[3][14][15] This ensures that the analyte is fully protonated and minimizes interactions with silanol groups.[3]

Q4: Can my sample preparation or injection solvent affect peak shape?

Yes, the solvent used to dissolve your sample can impact peak shape. If the sample solvent is significantly stronger (i.e., has a higher organic content in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing.[7][16] It is always best to dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.[7] Additionally, high sample concentrations can lead to column overload and peak tailing.[7][9][17] If you suspect overload, try diluting your sample.[7]

Q5: All the peaks in my chromatogram are tailing, not just the this compound peak. What does this indicate?

If all peaks are tailing, it is likely a system-wide issue rather than a specific chemical interaction.[10][11] Common causes include:

  • Extra-column dead volume: Check for and minimize the length and internal diameter of all tubing between the injector and the detector.[10] Ensure all fittings are properly connected.[16]

  • Column void or blockage: A void at the head of the column or a partially blocked inlet frit can distort the flow path and cause all peaks to tail.[6][10][11] Backflushing the column or replacing the frit may resolve the issue.[6][11]

Frequently Asked Questions (FAQs)

Q: What type of HPLC column is recommended for this compound analysis?

A: A C18 or C8 reversed-phase column is commonly used.[14][18] To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped silica column or a base-deactivated column.[10]

Q: What are some typical mobile phase compositions for this analysis?

A: A common mobile phase consists of a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile.[14][15][18] For example, a mobile phase of aqueous sodium dodecyl sulphate and potassium dihydrogen phosphate (B84403) at pH 3.0 mixed with methanol has been shown to be effective.[14][15] Another example is a mobile phase of 50 mM potassium dihydrogen phosphate and acetonitrile.[18]

Q: How does temperature affect the analysis?

A: Operating at a slightly elevated temperature (e.g., 40°C) can sometimes improve peak shape and reduce retention times.[15] However, be mindful of the stability of your analyte and column at higher temperatures.

Q: Is a guard column necessary?

A: While not always mandatory, using a guard column with the same stationary phase as the analytical column is a good practice to protect the main column from contamination and extend its lifetime.[10] If you are using a guard column, ensure it is not clogged or expired, as this can contribute to peak tailing.[9]

Q: How can I confirm if my column is the source of the peak tailing?

A: A simple way to check if the column is the problem is to replace it with a new, known-good column of the same type.[3] If the peak shape improves significantly, the original column was likely the issue.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the HPLC analysis of this compound, with a focus on achieving good peak symmetry.

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis Detector.[14]

  • Data acquisition and processing software.

2. Chromatographic Conditions

ParameterRecommended Condition
Column Venusil XBP C18 (250 x 4.6 mm, 5 µm) or equivalent end-capped C18 column.[14][15]
Mobile Phase Aqueous solution of 1.75 x 10⁻¹ mol·L⁻¹ Sodium Dodecyl Sulphate (SDS) and 0.02 mol·L⁻¹ KH₂PO₄, with the pH adjusted to 3.0 using phosphoric acid, mixed with methanol (90:10 v/v).[14][15]
Flow Rate 1.5 mL/min.[15]
Column Temperature 40°C.[15]
Detection Wavelength 210 nm.[15]
Injection Volume 20 µL.[14]

3. Mobile Phase Preparation

  • To prepare 1 L of the aqueous portion, dissolve 50.46 g of SDS and 2.72 g of KH₂PO₄ in approximately 900 mL of HPLC-grade water.[14]

  • Adjust the pH of the solution to 3.0 with phosphoric acid.[14][15]

  • Add 100 mL of methanol to the aqueous solution.[14]

  • Degas the final mobile phase using vacuum filtration or sonication.[14]

4. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[14]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to appropriate concentrations.

  • Sample Preparation (for tablets): Accurately weigh and crush a number of tablets. Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.[14]

5. System Suitability Before sample analysis, perform at least five replicate injections of a working standard solution. The system is suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, and the tailing factor for the this compound peak is not more than 2.0.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale for Reducing Peak Tailing
Column Type End-capped C18, Base-Deactivated Silica (BDS)Minimizes silanol interactions with the basic analyte.[10]
Mobile Phase pH 2.5 - 3.5Protonates silanol groups, reducing their interaction with the analyte.[2][3][7]
Mobile Phase Additives Triethylamine (TEA) at ~5-20 mMActs as a competing base to mask active silanol sites.[10][12]
Buffer Concentration 10 - 50 mMMaintains a stable pH and can help mask silanol interactions through increased ionic strength.[7]
Column Temperature 30 - 45 °CCan improve peak efficiency and reduce viscosity, but should be optimized.[15]
Sample Concentration Within the linear range of the detectorAvoids column overload, which can cause peak tailing.[7][8][9]
Injection Solvent Mobile phase or a weaker solventPrevents peak distortion caused by a strong sample solvent.[7][16]

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for DL-Methylephedrine HCl q1 Are all peaks tailing? start->q1 q2 Is the column end-capped? q1->q2 No sol1 Check for extra-column volume (tubing, connections). Inspect column for voids/blockage. q1->sol1 Yes q3 Is mobile phase pH < 3.5? q2->q3 Yes sol2 Use an end-capped or base-deactivated (BDS) column. q2->sol2 No q4 Is sample concentration too high? q3->q4 Yes sol3 Adjust mobile phase pH to 2.5-3.0. Consider adding a competing base (e.g., TEA). q3->sol3 No sol4 Dilute sample or reduce injection volume. Ensure injection solvent is not stronger than mobile phase. q4->sol4 Yes end Peak Shape Improved q4->end No sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for peak tailing.

Silanol_Interaction cluster_0 Silica Surface (pH > 3) cluster_1 Mobile Phase Silica Silica Matrix Si-O⁻ (Ionized Silanol) Interaction Secondary Ionic Interaction (Causes Peak Tailing) Silica:f1->Interaction Analyte DL-Methylephedrine R-NH⁺(CH₃)₂ (Protonated Amine) Analyte:f1->Interaction

Caption: Silanol interaction with a basic analyte.

References

Technical Support Center: Optimizing Mobile Phase for DL-Methylephedrine Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of DL-Methylephedrine peaks.

Troubleshooting Guide

Problem: Poor or no resolution of DL-Methylephedrine enantiomers.

Question: My chromatogram shows a single, broad peak for DL-Methylephedrine. How can I improve the separation of the D and L enantiomers?

Answer: Achieving chiral separation of DL-Methylephedrine requires specific modifications to your analytical method, as standard reversed-phase HPLC conditions are often insufficient. Here are the key parameters to optimize in your mobile phase:

  • Incorporate a Chiral Selector: The most critical factor for separating enantiomers is the use of a chiral selector. This can be achieved in two ways:

    • Chiral Stationary Phase (CSP): Employ a column with a chiral stationary phase. Polysaccharide-based CSPs and cyclodextrin-based columns are commonly used for the separation of ephedrine-type alkaloids.[1][2]

    • Chiral Mobile Phase Additive (CMPA): Add a chiral selector directly to your mobile phase. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective CMPAs for resolving racemic compounds.[1]

  • Optimize Mobile Phase Composition:

    • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724), methanol) in your mobile phase significantly impact selectivity and resolution.[3][4] Experiment with different ratios of the organic modifier to the aqueous phase. For instance, in reversed-phase chromatography, increasing the aqueous phase percentage can increase retention and potentially improve separation.[4]

    • pH of the Aqueous Phase: The pH of the mobile phase buffer is crucial as it affects the ionization state of DL-Methylephedrine, which is a basic compound.[5] For acidic compounds, a low pH (below 3.5) is often used to suppress ionization.[4] For basic compounds like methylephedrine, you may need to experiment with a pH range to find the optimal selectivity. A study on related ephedra alkaloids showed that mobility was not significantly different between pH 2.0 and 5.0.[6]

    • Buffer Concentration: The concentration of your buffer can also influence peak shape and resolution.

  • Consider Gradient Elution: If you are analyzing a complex sample with multiple components of varying polarities, an isocratic elution (constant mobile phase composition) may not provide adequate resolution.[3] A gradient elution, where the mobile phase composition is changed during the run, can help to sharpen peaks and improve the overall separation.[3][5]

Question: I'm using a chiral column, but the peaks for D- and L-Methylephedrine are still overlapping. What adjustments can I make to the mobile phase?

Answer: Even with a chiral stationary phase, mobile phase optimization is key to achieving baseline resolution. Consider the following adjustments:

  • Fine-tune the Organic Modifier Ratio: Small changes in the percentage of acetonitrile or methanol (B129727) can have a significant effect on chiral recognition and, therefore, resolution. Systematically vary the organic modifier concentration to find the optimal balance between retention and selectivity.

  • Change the Organic Modifier: If adjusting the ratio of your current organic solvent is not effective, try switching to a different one. For example, if you are using acetonitrile, try methanol, or vice-versa.[5] Different organic solvents can alter the interactions between the analyte, the chiral stationary phase, and the mobile phase, leading to improved separation.

  • Adjust the pH: The pH of the mobile phase can influence the conformation of both the analyte and the chiral stationary phase, thereby affecting the enantioselective interactions. Experiment with a narrow pH range around the pKa of DL-Methylephedrine.

  • Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can sometimes increase resolution, although it will also increase the analysis time.[4]

    • Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, which may lead to better peak shape and resolution.[4] However, excessively high temperatures can degrade the column or the analyte.

Question: My peaks are tailing. How can I improve the peak shape?

Answer: Peak tailing can be caused by several factors, including issues with the mobile phase, the column, or the HPLC system itself. Here's how to troubleshoot:

  • Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent that is compatible with your mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.[7]

  • pH of the Mobile Phase: For basic compounds like methylephedrine, tailing can occur due to interactions with residual acidic silanol (B1196071) groups on the silica-based column packing. Adjusting the pH of the mobile phase or adding a competing base to the mobile phase can help to mitigate these interactions.

  • Column Contamination or Degradation: Peak tailing can be a sign that your column is contaminated or has degraded.[7][8] Try flushing the column with a strong solvent.[9] If the problem persists, the column may need to be replaced. A partially blocked inlet frit can also cause peak distortion.[8]

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate DL-Methylephedrine?

A1: A good starting point for reversed-phase HPLC could be a mobile phase consisting of a mixture of acetonitrile and a phosphate (B84403) buffer at a pH between 4.0 and 5.5.[1] If you are using a chiral mobile phase additive, you could add hydroxypropyl-β-cyclodextrin to this mobile phase.[1] For UPLC-MS/MS applications, a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) has been used.[10]

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?

A2: Acetonitrile and methanol have different polarities and viscosities, which can lead to different selectivities for chiral separations. Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography. The choice between them is often empirical, and it is recommended to screen both to determine which provides better resolution for your specific application.

Q3: What role does a buffer play in the mobile phase?

A3: A buffer is used to maintain a constant pH of the mobile phase.[5] This is crucial because the retention and peak shape of ionizable compounds like DL-Methylephedrine are highly dependent on the pH. A stable pH ensures reproducible retention times and peak shapes.

Q4: Can I use gradient elution for chiral separations?

A4: Yes, gradient elution can be used for chiral separations, especially for complex samples containing multiple compounds.[3] A shallow gradient can sometimes improve the resolution of closely eluting enantiomers.[4] However, it's important to ensure that the column is properly re-equilibrated between injections to maintain reproducible retention times.

Data Presentation

Table 1: Example HPLC Mobile Phase Compositions for Ephedrine Alkaloid Analysis

Analytical TechniqueColumnMobile Phase CompositionReference
HPLCVenusil XBP C18Aqueous solution of 1.75 x 10⁻¹ mol·L⁻¹ Sodium Dodecyl Sulphate (SDS) and 0.02 mol·L⁻¹ KH₂PO₄ with 10% (v/v) methanol at pH 3.0[11][12]
HPLC-DADAgilent InfinityLab Poroshell Chiral-CD2 mM ammonium (B1175870) formate (B1220265) in DW (pH 3.7) (A) and methanol:acetonitrile (70:30, v/v) (B), isocratic elution of 97% A and 3% B[10]
UPLC-MS/MSACQUITY UPLC HSS PFP0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), isocratic elution of 95% A and 5% B[10]
HPLCShimpack CLC-ODS20 mM phosphate buffer (pH 4.0-5.5) with 25 mM hydroxypropyl-β-cyclodextrin, mixed with methanol[1]

Experimental Protocols

Protocol 1: Chiral Separation using a Chiral Mobile Phase Additive (CMPA)

This protocol is based on a method for separating enantiomers of racemic NSAIDs, which can be adapted for DL-Methylephedrine.[1]

  • Mobile Phase Preparation:

    • Prepare a 20 mM phosphate buffer and adjust the pH to a value between 4.0 and 5.5.

    • Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in the buffer to a final concentration of 25 mM.

    • Mix the buffered HP-β-CD solution with methanol. The exact ratio of the aqueous to the organic phase should be optimized.

    • Filter and degas the final mobile phase.

  • Chromatographic Conditions:

    • Column: Shimpack CLC-ODS (150 x 4.6 mm i.d., 5 µm) or equivalent C18 column.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

    • Detection: UV detector at an appropriate wavelength for methylephedrine (e.g., 210 nm).[11]

  • Optimization:

    • Systematically vary the pH of the phosphate buffer (e.g., in 0.2 pH unit increments) to find the optimal selectivity.

    • Adjust the concentration of methanol in the mobile phase to optimize retention time and resolution.

Mandatory Visualization

MobilePhaseOptimizationWorkflow start Start: Poor or No Resolution of DL-Methylephedrine Peaks check_chiral_selector Is a chiral selector (CSP or CMPA) being used? start->check_chiral_selector implement_chiral_selector Implement Chiral Selector: 1. Use a Chiral Stationary Phase (CSP) 2. Add a Chiral Mobile Phase Additive (CMPA) check_chiral_selector->implement_chiral_selector No optimize_mp Optimize Mobile Phase Composition check_chiral_selector->optimize_mp Yes implement_chiral_selector->optimize_mp adjust_organic Adjust Organic Modifier (Acetonitrile/Methanol %) optimize_mp->adjust_organic adjust_ph Adjust Mobile Phase pH adjust_organic->adjust_ph consider_gradient Consider Gradient Elution adjust_ph->consider_gradient check_peak_shape Evaluate Peak Shape (Tailing, Fronting, Broadening) consider_gradient->check_peak_shape troubleshoot_peak_shape Troubleshoot Peak Shape: - Check sample solvent compatibility - Optimize pH to reduce silanol interactions - Clean/replace column check_peak_shape->troubleshoot_peak_shape Poor optimize_conditions Optimize Other Conditions: - Flow Rate - Temperature check_peak_shape->optimize_conditions Good troubleshoot_peak_shape->optimize_conditions end_good Good Resolution Achieved optimize_conditions->end_good Resolution Improved end_bad Resolution Still Poor: Consult further resources or consider alternative methods (e.g., GC, CE) optimize_conditions->end_bad No Improvement

References

How to address retention time variability in DL-Methylephedrine chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing retention time variability during the chromatographic analysis of DL-Methylephedrine.

Troubleshooting Guides

This section offers a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My retention time for DL-Methylephedrine is consistently drifting in one direction (either consistently increasing or decreasing) over a series of injections. What are the likely causes and how can I fix it?

Answer: Consistent retention time drift is often indicative of a systematic change in the chromatographic system. Here are the most common causes and their solutions:

  • Mobile Phase Composition Change: The most frequent cause of retention time drift is a change in the mobile phase composition.[1]

    • Evaporation of Volatile Solvents: If you are using a pre-mixed mobile phase, the more volatile organic component (e.g., methanol (B129727) or acetonitrile) can evaporate over time, leading to a gradual increase in retention time in reversed-phase chromatography.[1]

      • Solution: Prepare fresh mobile phase daily and keep solvent reservoirs tightly capped. Consider using an online mixer if your HPLC system has one.[1]

    • pH Shift: For ionizable compounds like DL-Methylephedrine, a small change in the mobile phase pH can significantly alter the retention time.[2][3] The pKa of methylephedrine is approximately 9.4-9.7.[4] Operating close to this pKa will make the retention time highly sensitive to minor pH variations.

      • Solution: Ensure your buffer is adequately prepared and has sufficient buffering capacity. Use a calibrated pH meter and prepare buffers fresh. Operating at a pH at least 1.5-2 units away from the pKa will result in more robust and reproducible retention times.[5]

  • Column Equilibration: A new column or a column that has been stored in a different solvent may require an extended equilibration period to ensure the stationary phase is fully conditioned to the mobile phase.[6]

    • Solution: Equilibrate the column with the mobile phase for a sufficient amount of time before starting your analytical run. For chiral separations, this equilibration can be particularly critical and may require longer times.[7]

  • Temperature Fluctuations: Changes in the laboratory's ambient temperature or inconsistent column oven temperature can lead to retention time drift. A general rule of thumb is that a 1°C change in temperature can alter retention times by 1-2%.[8]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analysis.[7]

Question 2: I'm observing random and unpredictable variations in the retention time of DL-Methylephedrine from one injection to the next. What could be the problem?

Answer: Random retention time variability often points to issues with the HPLC instrument's hardware or inconsistent sample introduction.

  • Pump and Flow Rate Issues:

    • Leaks: A small, undetected leak in the system can lead to a lower, fluctuating flow rate, causing an increase in retention time.[1] Check for any signs of leaks, such as salt deposits from buffered mobile phases around fittings.[1]

    • Air Bubbles: Air bubbles in the pump head or check valves can cause the pump to deliver an inconsistent flow of mobile phase, leading to erratic retention times.[9]

      • Solution: Ensure your mobile phase is properly degassed. Purge the pump to remove any trapped air bubbles.

    • Worn Pump Seals: Worn pump seals can lead to inconsistent flow rates and leaks.

      • Solution: Perform regular preventative maintenance on your HPLC pump, including replacing pump seals as needed.

  • Injector Problems:

    • Sample Solvent Inconsistency: If the sample is dissolved in a solvent that is significantly different in composition or strength from the mobile phase, it can cause peak shape distortion and retention time shifts.[6]

      • Solution: Whenever possible, dissolve your DL-Methylephedrine standard and samples in the initial mobile phase.

    • Inconsistent Injection Volume: While less common with modern autosamplers, variability in the injection volume can contribute to minor retention time shifts.

Question 3: I am performing a chiral separation of DL-Methylephedrine, and I'm struggling with poor resolution and retention time instability between the enantiomers. What are the specific considerations for this type of analysis?

Answer: Chiral separations are inherently more sensitive to subtle changes in chromatographic conditions compared to achiral separations.

  • Mobile Phase Composition: The choice and concentration of the mobile phase and any additives are critical for chiral recognition.

    • Solution: Prepare the mobile phase with high precision. Even minor variations in the concentration of modifiers can significantly impact the separation.[7]

  • Stationary Phase Sensitivity: Chiral stationary phases (CSPs) are highly selective, and their performance can be affected by contaminants or changes in the mobile phase.

    • Solution: Ensure the column is thoroughly equilibrated. If the column is old or has been exposed to harsh conditions, its performance may be degraded.[7] Strongly retained impurities from previous injections can accumulate and affect the chiral separation. A proper column wash with a strong solvent might be necessary.[10]

  • Temperature Control: As with achiral chromatography, precise temperature control is crucial for reproducible chiral separations.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for the analysis of DL-Methylephedrine?

A1: A common approach for the analysis of DL-Methylephedrine is reversed-phase HPLC with UV detection. A specific example of a micellar HPLC method has been shown to be effective.[4]

ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column Venusil XBP C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Aqueous solution of 1.75 x 10⁻¹ mol·L⁻¹ Sodium Dodecyl Sulphate (SDS) and 0.02 mol·L⁻¹ Potassium Dihydrogen Phosphate with 10% (v/v) Methanol, adjusted to pH 3.0
Flow Rate 1.5 mL·min⁻¹
Column Temperature 40 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Q2: How does the pH of the mobile phase affect the retention time of DL-Methylephedrine?

A2: DL-Methylephedrine is a basic compound with a pKa around 9.4-9.7.[4] In reversed-phase HPLC, the retention of ionizable compounds is highly dependent on the mobile phase pH.

  • At low pH (e.g., pH 3.0): The molecule will be protonated and exist in its ionized form. This increased polarity generally leads to shorter retention times on a C18 column.

  • As the pH approaches the pKa: The proportion of the un-ionized (more hydrophobic) form increases, leading to a significant increase in retention time. Operating in this pH range can lead to poor reproducibility, as small shifts in pH will cause large changes in retention.[11]

  • At high pH (well above the pKa): The molecule will be in its un-ionized, more hydrophobic form, resulting in the longest retention times. However, it is important to ensure the column is stable at high pH.

Q3: What are the expected quantitative effects of common parameter changes on retention time?

A3: While the exact impact will depend on the specific method, the following table provides general estimations based on established chromatographic principles.

Parameter ChangeExpected Impact on Retention Time (Reversed-Phase)
Increase in Organic Solvent % (e.g., Methanol, Acetonitrile) Decrease
Increase in Mobile Phase pH (for a basic compound like DL-Methylephedrine) Increase (especially as pH approaches the pKa)[2]
Increase in Column Temperature Decrease (typically 1-2% per 1°C increase)[8]
Increase in Flow Rate Decrease
Increase in Column Length Increase

Q4: How should I prepare my samples for DL-Methylephedrine analysis to minimize retention time variability?

A4: Proper sample preparation is key to robust and reproducible results.

  • Sample Solvent: Dissolve your standard and samples in the initial mobile phase composition whenever possible. This minimizes solvent mismatch effects that can lead to peak distortion and retention time shifts.[6]

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to remove any particulates that could clog the column or system.

  • Concentration: Ensure the sample concentration is within the linear range of the method to avoid issues with column overload, which can affect peak shape and retention.

Experimental Protocols & Workflows

Protocol: Preparation of Mobile Phase (pH 3.0)
  • Prepare the aqueous portion: Weigh and dissolve 50.46 g of Sodium Dodecyl Sulphate (SDS) and 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 900 mL of HPLC-grade water.

  • Adjust pH: Adjust the pH of the solution to 3.0 using phosphoric acid.

  • Add organic modifier: Add 100 mL of methanol to the aqueous solution.

  • Degas: Degas the final mobile phase using a suitable method such as vacuum filtration or sonication.

Troubleshooting Workflow for Retention Time Variability

This workflow provides a logical sequence for diagnosing the root cause of retention time issues.

G Start Retention Time Variability Observed Pattern Consistent Drift or Random Variation? Start->Pattern Drift Consistent Drift Pattern->Drift Drift Random Random Variation Pattern->Random Random CheckMobilePhase Check Mobile Phase: - Freshly prepared? - Reservoirs capped? - Correct pH? Drift->CheckMobilePhase CheckLeaks Check for Leaks: - Fittings, pump heads, seals Random->CheckLeaks CheckEquilibration Check Column Equilibration: - Sufficient time? CheckMobilePhase->CheckEquilibration No ProblemSolved Problem Resolved CheckMobilePhase->ProblemSolved Yes CheckTemperature Check Temperature: - Column oven on and stable? CheckEquilibration->CheckTemperature No CheckEquilibration->ProblemSolved Yes CheckTemperature->ProblemSolved Yes ContactSupport Consult Instrument Manual or Contact Technical Support CheckTemperature->ContactSupport No CheckPump Check Pump Performance: - Degas mobile phase - Purge pump CheckLeaks->CheckPump No CheckLeaks->ProblemSolved Yes CheckInjector Check Injector: - Sample solvent match? - No air bubbles? CheckPump->CheckInjector No CheckPump->ProblemSolved Yes CheckInjector->ProblemSolved Yes CheckInjector->ContactSupport No

Caption: A troubleshooting workflow for diagnosing retention time variability.

Relationship Between Key Parameters and Retention Time

This diagram illustrates the influence of various chromatographic parameters on the retention time of an analyte like DL-Methylephedrine in reversed-phase HPLC.

G cluster_mobile_phase Mobile Phase cluster_column Column RT Retention Time Organic Organic Solvent % Organic->RT Inverse pH pH (for ionizable analytes) pH->RT Direct/Complex FlowRate Flow Rate FlowRate->RT Inverse Temperature Temperature Temperature->RT Inverse Length Length Length->RT Direct ParticleSize Particle Size ParticleSize->RT Direct

Caption: Factors influencing retention time in HPLC.

References

Technical Support Center: Forced Degradation Studies of DL-Methylephedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies to identify impurities of DL-Methylephedrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

A1: Forced degradation, or stress testing, is a critical component in the development of pharmaceutical products.[1][2] The primary goals are to:

  • Identify potential degradation products that could form under various stress conditions.[3]

  • Understand the degradation pathways of this compound.[1][3]

  • Develop and validate a stability-indicating analytical method that can effectively separate and quantify the drug substance from its degradation products.[1][2]

  • Elucidate the intrinsic stability of the drug molecule.[3]

Q2: What are the typical stress conditions applied in a forced degradation study of this compound?

A2: Based on regulatory guidelines and common pharmaceutical practices, the following stress conditions are typically employed:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperatures (e.g., 60°C).[3][4]

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M to 1 M NaOH) at room temperature or elevated temperatures.[3][4]

  • Oxidation: Exposure to an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%.[4]

  • Thermal Degradation: Exposing the solid drug substance to dry heat, often at temperatures ranging from 60°C to 105°C.[5]

  • Photolytic Degradation: Exposing the drug substance in solution and/or as a solid to a combination of UV and visible light, as per ICH Q1B guidelines.[2][4]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound need to be experimentally determined, potential pathways based on its chemical structure (an amino alcohol) may include:

  • Oxidation: The secondary alcohol group is susceptible to oxidation to a ketone. The tertiary amine could be oxidized to an N-oxide.[6][7]

  • Dehydration: Under acidic conditions and heat, the alcohol group could be eliminated to form an alkene.

  • N-demethylation: The methyl group on the nitrogen atom could potentially be cleaved under certain stress conditions.

  • Isomerization: As a molecule with chiral centers, epimerization could occur under heat, acidic, or basic conditions.[7]

Q4: What analytical techniques are suitable for analyzing the degradation products of this compound?

A4: The most common and powerful technique is High-Performance Liquid Chromatography (HPLC) with a UV detector or, for more definitive identification, a mass spectrometry (MS) detector (LC-MS).[8][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile impurities.[11][12][13]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation observed under stress conditions. The molecule is highly stable, or the stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study. However, avoid overly harsh conditions that could lead to secondary and irrelevant degradation products.[3]
Too much degradation is observed (e.g., >20% of the parent drug is degraded). The stress conditions are too aggressive.Reduce the concentration of the stressor, the temperature, or the duration of the study. The goal is to achieve partial degradation (typically 5-20%) to ensure that the primary degradation products are formed and can be adequately studied.[4]
Poor resolution between the parent drug and impurity peaks in the chromatogram. The analytical method is not stability-indicating.Optimize the HPLC method. This may involve changing the column, mobile phase composition (including pH and organic modifier), gradient profile, or flow rate.
Mass balance is not achieved (the sum of the assay of the parent drug and the impurities is not close to 100%). Some degradation products are not being detected (e.g., they lack a chromophore for UV detection), or they are co-eluting with the parent peak or other impurities.Use a more universal detector like a mass spectrometer (MS) or a Corona Charged Aerosol Detector (CAD). Re-evaluate the chromatographic method for co-elution. Ensure that the response factors of the impurities are considered.
Formation of secondary degradation products. Over-stressing of the drug substance.[3]Reduce the stress conditions to favor the formation of primary degradants. Analyze samples at multiple time points to understand the degradation kinetics.

Experimental Protocols

General Procedure for Forced Degradation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).[4]

  • For each stress condition, mix the stock solution with the stressor in a suitable container.

  • Expose the samples to the specified conditions for a predetermined duration.

  • At appropriate time points, withdraw an aliquot of the sample.

  • Neutralize the sample if necessary (e.g., acid-stressed samples with a base, and base-stressed samples with an acid).

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Specific Stress Conditions
Stress Condition Protocol
Acid Hydrolysis Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours.
Base Hydrolysis Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours.
Oxidation Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
Thermal Degradation Place a known amount of solid this compound in an oven at 105°C for 48 hours.[5]
Photolytic Degradation Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress Condition % Degradation of Parent Drug Number of Degradation Products Major Impurity (% Peak Area)
1 M HCl, 60°C, 24h12.53Impurity A (4.8%)
1 M NaOH, 60°C, 24h8.22Impurity B (3.1%)
30% H₂O₂, RT, 24h18.94Impurity C (7.2%)
Dry Heat, 105°C, 48h5.11Impurity D (2.3%)
Photolytic3.72Impurity E (1.5%)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API DL-Methylephedrine HCl (Solid) Solution Stock Solution (1 mg/mL) API->Solution Dissolve Thermal Thermal API->Thermal Acid Acid Hydrolysis Solution->Acid Base Base Hydrolysis Solution->Base Oxidation Oxidation Solution->Oxidation Photo Photolysis Solution->Photo Neutralize Neutralize/ Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC-UV/MS Neutralize->HPLC Data Data Analysis HPLC->Data Degradation_Pathway cluster_main Potential Degradation Pathways of DL-Methylephedrine HCl cluster_products Degradation Products Methylephedrine DL-Methylephedrine N_Oxide N-Oxide Impurity Methylephedrine->N_Oxide Oxidation (H₂O₂) Ketone Ketone Impurity Methylephedrine->Ketone Oxidation (H₂O₂) Dehydrated Dehydrated Impurity Methylephedrine->Dehydrated Acid/Heat (Dehydration)

References

Technical Support Center: Synthesis of DL-Methylephedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of DL-Methylephedrine hydrochloride synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is the most common and high-yielding method for the synthesis of this compound?

A1: The most prevalent and efficient method is the reductive amination of DL-ephedrine hydrochloride, commonly known as the Eschweiler-Clarke reaction.[1][2] This process involves the methylation of the secondary amine group in ephedrine (B3423809) using formaldehyde (B43269) as the methyl source and formic acid as the reducing agent.[1] Optimized protocols for this reaction report high yields, ranging from 97% to 98.2%.[3]

Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I address them?

A2: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: Ensure the reaction goes to completion. The reaction is typically heated to around 100°C for 30 to 60 minutes.[3] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Reagent Ratios: The molar ratios of the reactants are crucial. An excess of formaldehyde and formic acid is generally used to drive the reaction forward.[1] Refer to the detailed experimental protocol and the data tables below for optimized reactant quantities.

  • Inefficient Purification: A significant loss of product can occur during the purification and crystallization steps.[3] To minimize this, carefully control the cooling rate during crystallization to obtain larger, purer crystals. Wash the collected crystals with a minimal amount of a cold solvent, like acetone (B3395972), to avoid dissolving the product.[3]

  • Side Reactions: Although the Eschweiler-Clarke reaction is generally clean, side reactions can occur. To mitigate this, maintain the recommended reaction temperature and avoid prolonged heating, which could lead to degradation of the product. Incomplete reduction might also lead to the formation of N-formyl derivatives.[4]

Q3: What is the role of a catalyst in this synthesis, and which catalysts are effective?

A3: While the Eschweiler-Clarke reaction can proceed without a catalyst, the addition of a catalyst can significantly increase the reaction rate, allowing the reaction to be completed in a shorter time and at lower temperatures.[3] Catalysts such as pyridine, zinc powder, and calcium carbonate have been shown to be effective.[3] The choice of catalyst can influence the final yield, as detailed in the data tables below.

Q4: How can I improve the purity of my final this compound product?

A4: Recrystallization is a critical step for obtaining high-purity this compound.[5] Here are some tips for effective recrystallization:

  • Solvent Selection: A suitable solvent system is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. Water is a common solvent for the hydrochloride salt. The crude product can be dissolved in a minimal amount of hot water.[3]

  • Use of Activated Carbon: Adding a small amount of activated carbon to the hot solution before filtration can help remove colored impurities.[3]

  • Controlled Cooling: Allow the filtered solution to cool down slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.[5]

  • Washing and Drying: After filtering the crystals, wash them with a small amount of a cold, non-polar solvent like acetone to remove any remaining mother liquor.[3] Dry the crystals thoroughly under vacuum to remove any residual solvent.[6]

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: Several analytical techniques can be used to confirm the identity and assess the purity of your final product:

  • Melting Point: Pure this compound has a distinct melting point of approximately 209-210°C.[3]

  • Spectroscopy: Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure of the molecule.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of the compound and quantifying any impurities.[7][8]

  • Qualitative Tests: Simple chemical tests can indicate the presence of the hydrochloride salt and the overall structure.[6]

Data Presentation: Comparison of Reaction Conditions for Yield Optimization

The following table summarizes the results from various experimental conditions for the synthesis of this compound, based on the starting material of 8g of DL-ephedrine hydrochloride.

Experiment Catalyst Catalyst Amount Yield (%) Melting Point (°C) Reference
1Calcium Carbonate2.4 g97209-210[3]
2Zinc Powder0.1 g98.2209-210[3]
3Pyridine0.3 g98.2209-210[3]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Catalyzed by Zinc Powder)

This protocol is adapted from a high-yield synthesis method.[3]

Materials:

  • DL-ephedrine hydrochloride (8 g)

  • 36% Formalin (3.6 g)

  • 85% Formic acid (2.4 g)

  • Zinc powder (0.1 g)

  • Hydrochloric acid

  • Activated carbon

  • Acetone (for washing)

  • Water

Procedure:

  • In a flask, combine 8 g of DL-ephedrine, 3.6 g of 36% formalin, 2.4 g of 85% formic acid, and 0.1 g of zinc powder.

  • Heat the mixture in an oil bath at 100-110°C. The internal temperature will begin to rise.

  • At approximately 50°C, the evolution of carbon dioxide gas will be observed.

  • Continue heating. Once the internal temperature reaches 100°C, maintain the heating for about 30 minutes until the gas evolution ceases. At this point, crystals of this compound may start to form on the surface.

  • After the reaction is complete, allow the mixture to cool.

  • To the cooled reaction mixture, add a solution of hydrochloric acid in water to acidify it.

  • Add a small amount of activated carbon to the solution and heat gently to dissolve the product and decolorize the solution.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the precipitated white crystals by filtration.

  • Wash the crystals with a small amount of cold acetone and dry them under vacuum.

  • The mother liquor can be concentrated to obtain a second crop of crystals to improve the overall yield.

Mandatory Visualization

SynthesisWorkflow Reactants Reactants - DL-Ephedrine HCl - Formaldehyde - Formic Acid - Catalyst Reaction Eschweiler-Clarke Reaction (Heating at 100-110°C) Reactants->Reaction Crude_Product Crude DL-Methylephedrine HCl Reaction->Crude_Product Purification Purification - Acidification - Activated Carbon Treatment - Hot Filtration Crude_Product->Purification Crystallization Crystallization (Slow Cooling) Purification->Crystallization Isolation Isolation - Filtration - Washing with Acetone Crystallization->Isolation Final_Product Pure DL-Methylephedrine HCl Isolation->Final_Product TroubleshootingTree Start Low Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Check Reaction Completion (TLC) Purification_Loss Significant Product Loss during Purification? Start->Purification_Loss Analyze Mother Liquor & Washings Incomplete_Reaction->Purification_Loss No Action_Reaction Increase Reaction Time/Temp Adjust Reagent Ratios Incomplete_Reaction->Action_Reaction Yes Action_Purification Optimize Crystallization: - Slow Cooling - Minimal Cold Wash - Concentrate Mother Liquor Purification_Loss->Action_Purification Yes

References

Overcoming matrix effects in DL-Methylephedrine analysis of blood samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the quantitative analysis of DL-Methylephedrine in blood samples, with a primary focus on overcoming matrix effects.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the analysis of DL-Methylephedrine in blood plasma/serum.

Problem 1: Poor Reproducibility and Accuracy in Results

Symptoms:

  • High variability between replicate injections of the same sample.

  • Inconsistent results across different batches of samples.

  • Quality control (QC) samples failing to meet acceptance criteria.

Possible Cause: This is a classic sign of unmanaged matrix effects. The composition of biological matrices can vary significantly between individuals, leading to different degrees of ion suppression or enhancement for DL-Methylephedrine.[1]

Troubleshooting Steps:

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment using at least six different lots of blank plasma.[2] Calculate the matrix factor (MF) and the Internal Standard (IS)-normalized MF for each lot. Significant variability between lots confirms a differential matrix effect.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample preparation to remove interfering components like phospholipids (B1166683) before analysis.[3] Consider switching to a more selective technique. See the "Data Presentation" section for a comparison of common methods.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard (e.g., DL-Methylephedrine-d3) is the most effective tool to compensate for matrix effects.[4][5] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for reliable correction.[4][6]

Problem 2: Low Analyte Signal or Poor Sensitivity

Symptoms:

  • Difficulty achieving the desired lower limit of quantification (LLOQ).

  • Signal-to-noise ratio is consistently low for the analyte peak.

Possible Cause: Significant ion suppression is likely occurring, reducing the ionization efficiency of DL-Methylephedrine in the mass spectrometer source.[2][3] This is often caused by co-eluting endogenous components from the blood matrix, such as phospholipids.

Troubleshooting Steps:

  • Assess Ion Suppression: Use the post-column infusion technique to identify regions of ion suppression in your chromatogram. A constant flow of DL-Methylephedrine is infused into the mass spectrometer post-column while a blank matrix extract is injected. Dips in the baseline signal indicate where co-eluting matrix components are causing suppression.[1][2]

  • Improve Chromatographic Separation: Adjust your LC method to separate the DL-Methylephedrine peak from the ion suppression zones identified. This may involve changing the column, mobile phase composition, or gradient profile.

  • Enhance Sample Cleanup: Re-evaluate your sample preparation method. Protein precipitation is a fast but often "dirtier" method. Consider implementing Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a cleaner extract.[7]

Problem 3: Signal Enhancement Leading to Over-quantification

Symptoms:

  • Analyte peak areas are unexpectedly high.

  • Calculated concentrations are higher than the expected nominal values.

Possible Cause: Ion enhancement, though less common than suppression, can occur when co-eluting matrix components improve the ionization efficiency of the analyte.[2][3]

Troubleshooting Steps:

  • Confirm Enhancement: Use the post-extraction spike method. If the analyte response in the spiked matrix extract is consistently higher than in the neat solution, ion enhancement is present.

  • Modify Sample Preparation: Similar to addressing ion suppression, improving the selectivity of your sample cleanup is crucial. The goal is to remove the specific matrix components causing the enhancement.

  • Dilute the Sample: A simple and often effective strategy is to dilute the sample with a clean solvent. This reduces the concentration of both the analyte and the interfering matrix components, which can minimize the matrix effect.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a major concern in the LC-MS/MS analysis of DL-Methylephedrine?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., blood plasma).[2] These effects are a significant concern because they can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate and unreliable quantification of DL-Methylephedrine.[1][3]

Q2: How can I quantitatively assess the matrix effect in my assay?

A: The most common method is the post-extraction spike experiment.[2] The response of DL-Methylephedrine spiked into a blank matrix extract is compared to the response of the same concentration in a neat (clean) solvent. The Matrix Factor (MF) is calculated as follows:

  • Matrix Factor (MF) = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Ideally, the absolute MF should be between 0.75 and 1.25 for a robust method.[2]

Q3: What is an Internal Standard (IS)-Normalized Matrix Factor and why is it important?

A: The IS-Normalized Matrix Factor is used to assess how well the internal standard compensates for the matrix effect. It is calculated by dividing the Matrix Factor of the analyte by the Matrix Factor of the IS. A value close to 1.0 indicates that the IS is effectively tracking and correcting for the variability introduced by the matrix.

Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?

A: A SIL-IS is the most effective tool to compensate for matrix effects, but it does not eliminate the underlying cause.[4] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by the matrix effect is normalized, leading to more accurate and precise results.[5]

Q5: Which sample preparation technique is best for minimizing matrix effects for DL-Methylephedrine?

A: The choice depends on the required sensitivity and throughput.

  • Protein Precipitation (PPT): Fast and simple, but generally provides the least clean extracts and may not be suitable for high-sensitivity assays due to significant matrix effects.[8]

  • Liquid-Liquid Extraction (LLE): Offers a good balance of cleanliness and recovery. It is effective at removing salts and some phospholipids.[9]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte from matrix components. Mixed-mode SPE can be particularly effective for basic compounds like methylephedrine.[7]

Data Presentation

The following tables summarize typical performance data for different sample preparation methods used for amphetamine-type stimulants, which are structurally similar to DL-Methylephedrine. This data is compiled from multiple studies and serves as a general guide.

Table 1: Comparison of Sample Preparation Techniques

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Primary Mechanism Protein removal by denaturationPartitioning between immiscible liquidsAnalyte retention on a solid sorbent
Selectivity/Cleanliness LowModerateHigh
Throughput HighModerateModerate-High (with automation)
Typical Recovery (%) >80%[8]91 - 104%[9]87 - 100%
Matrix Effect (%) Can be significant (29-52%)[10]Generally lower than PPTCan be minimal (<15%)
Cost per Sample LowLow-ModerateHigh
Primary Interferences Removed ProteinsSome lipids, saltsProteins, phospholipids, salts

Note: The performance of each technique is highly dependent on the specific protocol and optimization.

Experimental Protocols

Below are detailed methodologies for the key sample preparation experiments.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile (B52724)

  • Objective: A rapid method for removing the majority of proteins from plasma samples.

  • Methodology:

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 20 µL of the internal standard (IS) working solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile (ACN).

    • Vortex vigorously for 1-2 minutes to ensure complete mixing and protein denaturation.

    • Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Objective: To extract DL-Methylephedrine from the aqueous plasma matrix into an immiscible organic solvent, leaving behind polar interferences.

  • Methodology:

    • Pipette 200 µL of plasma sample into a glass tube.

    • Add 20 µL of the IS working solution and vortex.

    • Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample (pH > 10).

    • Add 2 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

    • Vortex for 5-10 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[9]

Protocol 3: Solid-Phase Extraction (SPE)

  • Objective: A highly selective method for sample cleanup that can effectively remove salts, proteins, and phospholipids. A mixed-mode cation exchange polymer is recommended for a basic compound like DL-Methylephedrine.

  • Methodology:

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

    • Sample Loading: Pre-treat 500 µL of plasma with 500 µL of 100 mM phosphate buffer (pH 6.0). Load the diluted sample onto the SPE cartridge at a slow, steady flow rate (1-2 mL/minute).

    • Washing:

      • Wash 1: Pass 1 mL of 0.1 M HCl to remove neutral and acidic interferences.

      • Wash 2: Pass 1 mL of methanol to remove hydrophobic interferences.

    • Drying: Dry the cartridge thoroughly under high vacuum or positive pressure for 5-10 minutes.

    • Elution: Elute the DL-Methylephedrine with 1 mL of a freshly prepared solution of 2% ammonium (B1175870) hydroxide in methanol.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Mandatory Visualization

// Node Definitions Start [label="Start: Inaccurate or\nIrreproducible Results", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AssessME [label="1. Quantify Matrix Effect\n(Post-Extraction Spike)", fillcolor="#FBBC05", fontcolor="#202124"]; IsME_Significant [label="Is Matrix Effect\nSignificant/Variable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; UseSIL_IS [label="2. Implement Stable Isotope\nLabeled Internal Standard (SIL-IS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Revalidate [label="Re-evaluate Assay Performance", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeCleanup [label="3. Optimize Sample Cleanup\n(Switch to SPE or LLE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeLC [label="4. Optimize LC Separation\n(Avoid Suppression Zones)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Robust & Reliable Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AssessSuppression [label="Check for Ion Suppression\n(Post-Column Infusion)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> AssessME; AssessME -> IsME_Significant; IsME_Significant -> UseSIL_IS [label="Yes"]; IsME_Significant -> Revalidate [label="No"]; UseSIL_IS -> OptimizeCleanup; OptimizeCleanup -> AssessSuppression; AssessSuppression -> OptimizeLC; OptimizeLC -> Revalidate; Revalidate -> End; } dot Caption: Troubleshooting workflow for matrix effects.

// Node Definitions BloodSample [label="Blood/Plasma Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_IS [label="Add Internal\nStandard (IS)", fillcolor="#FBBC05", fontcolor="#202124"];

// PPT Branch PPT [label="Protein Precipitation\n(e.g., Acetonitrile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge_PPT [label="Centrifuge", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Supernatant_PPT [label="Collect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"];

// LLE Branch LLE [label="Liquid-Liquid Extraction\n(pH adjust, add solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge_LLE [label="Centrifuge", fillcolor="#5F6368", fontcolor="#FFFFFF"]; OrganicLayer [label="Collect Organic Layer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evap_Recon_LLE [label="Evaporate &\nReconstitute", fillcolor="#FBBC05", fontcolor="#202124"];

// SPE Branch SPE [label="Solid-Phase Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Load [label="Load", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Elute [label="Elute", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evap_Recon_SPE [label="Evaporate &\nReconstitute", fillcolor="#FBBC05", fontcolor="#202124"];

Analysis [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges BloodSample -> Add_IS; Add_IS -> PPT [style=dashed]; Add_IS -> LLE [style=dashed]; Add_IS -> SPE [style=dashed];

PPT -> Centrifuge_PPT; Centrifuge_PPT -> Supernatant_PPT; Supernatant_PPT -> Analysis;

LLE -> Centrifuge_LLE; Centrifuge_LLE -> OrganicLayer; OrganicLayer -> Evap_Recon_LLE; Evap_Recon_LLE -> Analysis;

SPE -> Load -> Wash -> Elute; Elute -> Evap_Recon_SPE; Evap_Recon_SPE -> Analysis; } dot Caption: Sample preparation workflows for DL-Methylephedrine.

References

Technical Support Center: Stability-Indicating HPLC Method for DL-Methylephedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the development and troubleshooting of a stability-indicating HPLC method for DL-Methylephedrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The method must be able to resolve the API peak from all potential interfering peaks.

Q2: Why is a stability-indicating method necessary for this compound?

Regulatory agencies require stability-indicating methods to ensure that the analytical procedure can detect any changes in the quality of the drug substance and drug product over time due to degradation. This is crucial for determining the shelf-life and appropriate storage conditions.

Q3: What are the typical stress conditions for forced degradation studies of this compound?

Forced degradation studies, or stress testing, are conducted to intentionally degrade the sample to produce potential degradation products.[1] Typical conditions include:

  • Acid Hydrolysis: Using acids like 0.1 M to 1 M HCl.[1]

  • Base Hydrolysis: Using bases like 0.1 M to 1 M NaOH.[1]

  • Oxidative Degradation: Using oxidizing agents such as 3-30% hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Exposing the solid or solution to high temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Exposing the sample to UV and visible light, as per ICH Q1B guidelines.[1]

Q4: What are the potential degradation products of this compound?

Based on the structure of this compound, potential degradation pathways could involve oxidation of the secondary alcohol to a ketone, N-dealkylation, or other rearrangements. The exact identity of degradation products would need to be confirmed by techniques like mass spectrometry (MS).

Q5: What are the key system suitability parameters to monitor?

System suitability tests are performed to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing Factor (Asymmetry Factor): Should ideally be close to 1 and not more than 2.

  • Theoretical Plates (N): A measure of column efficiency.

  • Resolution (Rs): The degree of separation between the main peak and the closest eluting peak (should be >2).

  • Relative Standard Deviation (RSD): For replicate injections of the standard, should be less than 2%.

Experimental Protocol: Stability-Indicating HPLC Method

This section provides a detailed methodology for the analysis of this compound and its degradation products.

1. Chromatographic Conditions

ParameterRecommended Condition
HPLC System Quaternary HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724): 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) (30:70 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Injection Volume 20 µL
Column Temperature 30°C

2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.

3. Forced Degradation Studies

  • Sample Preparation: Prepare a 1000 µg/mL solution of this compound in the mobile phase.

  • Acid Hydrolysis: Mix equal volumes of the sample solution and 1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix equal volumes of the sample solution and 1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 1 M HCl.

  • Oxidative Degradation: Mix equal volumes of the sample solution and 30% H₂O₂. Keep at room temperature for 1 hour.

  • Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 24 hours. Dissolve in the mobile phase to get a concentration of 1000 µg/mL.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for 24 hours.

For all stressed samples, dilute with the mobile phase to a final concentration of 100 µg/mL before injection.

4. System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Resolution > 2.0 between DL-Methylephedrine and the nearest degradation peak
RSD of 6 injections ≤ 2.0%

5. Analysis Procedure

Inject the blank (mobile phase), the working standard solution, the unstressed sample solution, and the stressed sample solutions into the chromatograph. Record the chromatograms and analyze the results for peak purity and mass balance.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_data Data Evaluation Standard Prepare Standard Solution HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample Solution Acid Acid Hydrolysis Sample->Acid Base Base Hydrolysis Sample->Base Oxidation Oxidation Sample->Oxidation Thermal Thermal Stress Sample->Thermal Photo Photolytic Stress Sample->Photo Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Acquisition & Processing HPLC->Data SystemSuitability Perform System Suitability Tests SystemSuitability->HPLC Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Data->Validation Report Generate Report Validation->Report

Caption: Experimental workflow for the stability-indicating HPLC method.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Active silanol (B1196071) groups on the column interacting with the basic amine group of the analyte.[2] 2. Incorrect mobile phase pH. 3. Column contamination or degradation.1. Use a well-deactivated, end-capped C18 column. 2. Ensure the mobile phase pH is accurately adjusted to 3.0 to keep the analyte protonated and minimize silanol interactions. 3. Flush the column with a strong solvent or replace the column if necessary.
Poor Resolution 1. Inappropriate mobile phase composition. 2. Column losing efficiency. 3. Flow rate is too high.1. Optimize the acetonitrile/buffer ratio. A lower percentage of acetonitrile will increase retention and may improve resolution. 2. Replace the column with a new one. 3. Reduce the flow rate (e.g., to 0.8 mL/min).
Baseline Drift/Noise 1. Mobile phase not properly degassed. 2. Contaminated mobile phase or column. 3. Detector lamp issue.1. Degas the mobile phase using sonication or vacuum filtration. 2. Prepare fresh mobile phase with HPLC-grade solvents. Flush the system and column. 3. Check the detector lamp's energy and replace if necessary.
Ghost Peaks 1. Contamination in the injector or sample loop. 2. Late eluting peaks from a previous injection. 3. Impurities in the mobile phase.1. Clean the injector and sample loop. 2. Extend the run time to ensure all components from the previous injection have eluted. 3. Use high-purity solvents and freshly prepared mobile phase.
Retention Time Shifts 1. Fluctuation in mobile phase composition. 2. Inconsistent column temperature. 3. Pump malfunction or leaks.1. Ensure accurate preparation of the mobile phase and proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Check for leaks in the system and ensure the pump is delivering a consistent flow rate.

Troubleshooting Logic

G cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues cluster_solutions Potential Solutions Start Chromatographic Problem Identified Tailing Peak Tailing? Start->Tailing Shift Retention Time Shift? Start->Shift Noise Noisy or Drifting Baseline? Start->Noise Fronting Peak Fronting? Tailing->Fronting No Sol_pH Check Mobile Phase pH Tailing->Sol_pH Yes Sol_Column Check/Replace Column Tailing->Sol_Column Yes Split Split Peaks? Fronting->Split No Fronting->Sol_Column Yes Split->Sol_Column Yes Sol_Injector Clean Injector Split->Sol_Injector Yes Sol_MobilePhase Prepare Fresh Mobile Phase Shift->Sol_MobilePhase Yes Sol_Temp Check Column Temperature Shift->Sol_Temp Yes Sol_Flow Check Flow Rate & Leaks Shift->Sol_Flow Yes Noise->Sol_MobilePhase Yes Noise->Sol_Flow Yes

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Minimizing Signal Suppression of DL-Methylephedrine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing signal suppression during the quantitative analysis of DL-Methylephedrine by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and how does it affect the analysis of DL-Methylephedrine?

A1: Signal suppression, a common form of matrix effect in mass spectrometry, is the reduction in the ionization efficiency of a target analyte, such as DL-Methylephedrine, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to decreased signal intensity, resulting in inaccurate and unreliable quantification. The composition of biological samples can vary significantly, leading to inconsistent ion suppression and poor reproducibility of results.

Q2: What are the common signs of signal suppression in my DL-Methylephedrine analysis?

A2: Common indicators of signal suppression include poor reproducibility of peak areas between injections, inaccurate quantification (especially when comparing standards in neat solvent versus matrix), and a general decrease in signal-to-noise ratio for your analyte. Inconsistent results across different sample lots or patients are also a strong indicator of unmanaged matrix effects.

Q3: How can I confirm that signal suppression is impacting my assay?

A3: Two primary methods are used to assess matrix effects:

  • Post-Extraction Spike: In this method, a known amount of DL-Methylephedrine is added to a blank matrix extract (a sample that does not contain the analyte). The response is then compared to the response of the same amount of analyte in a neat solvent. A significant difference in signal intensity points to the presence of matrix effects.[1]

  • Post-Column Infusion: A constant flow of a DL-Methylephedrine standard solution is infused into the mass spectrometer downstream of the analytical column. A blank matrix extract is then injected. Any fluctuation, particularly a dip, in the baseline signal at the retention time of interfering compounds indicates regions of ion suppression.

Q4: What are the primary sources of matrix effects in biological samples?

A4: In biological matrices such as plasma, serum, and urine, the most common sources of signal suppression are salts, endogenous metabolites, and phospholipids. Phospholipids are particularly problematic in plasma and serum samples and are a major contributor to matrix-induced ionization suppression. Inadequate sample cleanup is a primary reason for the presence of these interfering substances.

Q5: How can I minimize signal suppression for DL-Methylephedrine?

A5: Several strategies can be employed to mitigate signal suppression:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than Protein Precipitation (PPT).[2]

  • Chromatographic Separation: Optimizing your liquid chromatography (LC) method to separate DL-Methylephedrine from co-eluting matrix components is a crucial step.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as DL-Methylephedrine-d3, is the most effective way to compensate for signal suppression. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way. By using the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.

  • Sample Dilution: For some matrices like urine, a simple "dilute-and-shoot" approach can be effective in reducing the concentration of interfering components to a level where they no longer cause significant suppression.[3][4]

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving signal suppression issues with DL-Methylephedrine analysis.

Problem: Poor Reproducibility and Inaccurate Quantification

This is a classic symptom of variable matrix effects. The following workflow can help diagnose and mitigate the issue.

Troubleshooting workflow for inconsistent results.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Removing PhospholipidsRelative Matrix EffectThroughputCost
Protein Precipitation (PPT) Moderate to HighLowHighHighLow
Liquid-Liquid Extraction (LLE) Moderate to High (Analyte Dependent)ModerateModerateMediumMedium
Solid-Phase Extraction (SPE) High and ConsistentHighLowLow to MediumHigh

Data is generalized from studies on similar small molecules in plasma and urine and may vary for DL-Methylephedrine.

A study on ephedrine-type substances in urine demonstrated that a simple 10-fold dilution resulted in a matrix effect of less than 15%.[3][4]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a known amount of DL-Methylephedrine into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Process a blank biological sample (e.g., plasma, urine) through the entire sample preparation procedure. Spike the same amount of DL-Methylephedrine as in Set A into the final extract.

    • Set C (Pre-Spike Matrix): Spike the same amount of DL-Methylephedrine as in Set A into the blank biological sample before the sample preparation procedure.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (%ME) and Recovery (%RE):

    • %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • %RE = (Peak Area in Set C / Peak Area in Set B) * 100

    • A %ME value significantly different from 100% indicates signal suppression (<100%) or enhancement (>100%).

Protocol 2: Recommended LC-MS/MS Parameters for DL-Methylephedrine

The following are suggested starting parameters. Optimization is recommended for your specific instrument and application.

ParameterRecommended Value
LC Column C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate
Mobile Phase B Methanol (B129727) or Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to elute DL-Methylephedrine, followed by a wash and re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) To be determined empirically (expected m/z ~180.3 for [M+H]+)
Product Ions (Q3) To be determined empirically by product ion scan
Collision Energy (CE) To be optimized for each transition
Internal Standard (±)-4-Methylephedrine-D3 hydrochloride solution[4]

Note on Parameter Optimization: The optimal precursor ion, product ions, and collision energies should be determined by infusing a standard solution of DL-Methylephedrine into the mass spectrometer and performing Q1 scans, product ion scans, and collision energy optimization for the selected transitions.

Workflow for MS parameter optimization.
Protocol 3: Solid-Phase Extraction (SPE) for DL-Methylephedrine from Plasma

This is a general protocol for a mixed-mode cation exchange SPE, which is effective for basic compounds like DL-Methylephedrine.

  • Sample Pre-treatment: To 1 mL of plasma, add an internal standard (DL-Methylephedrine-d3) and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash with 2 mL of 0.1 M acetic acid.

    • Wash with 2 mL of methanol to remove polar interferences.

  • Elution: Elute DL-Methylephedrine with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (B78521) (e.g., 78:20:2 v/v/v).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.

References

Selecting the optimal column for DL-Methylephedrine hydrochloride analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of DL-Methylephedrine hydrochloride. It is intended for researchers, scientists, and drug development professionals to assist in method development and resolve common analytical issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the analysis of this compound?

For routine quantification of this compound in pharmaceutical formulations, a reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and widely used technique.[1] A micellar HPLC method has proven effective for the simultaneous determination of methylephedrine and related compounds.[1][2]

Q2: Which HPLC column is optimal for this compound analysis?

The optimal column depends on the specific analytical goal.

  • For Achiral Analysis: A C18 column is a common and effective choice for the reversed-phase separation of this compound.[1][2] A Venusil XBP C18 (250 x 4.6 mm, 5 µm) or an equivalent column is recommended.[1][2] For related basic compounds like ephedrine (B3423809) hydrochloride, a cyano stationary phase has also been successfully used, particularly when dealing with complex matrices.[3]

  • For Chiral Separation: To separate the enantiomers of methylephedrine, a chiral column is necessary. While specific data for this compound is limited, methods for similar compounds like methylamphetamine and ephedrine utilize a γ-cyclodextrin based chiral column, such as Chiraldex™ G-PN, for Gas Chromatography (GC) analysis after derivatization.[4][5] For HPLC, the use of a chiral mobile phase additive (CMPA) could be explored, though this is less common than using a chiral stationary phase (CSP).[6]

Q3: What are the typical mobile phase conditions for HPLC analysis?

A micellar mobile phase is effective for the analysis of this compound on a C18 column.[1][2] A recommended mobile phase consists of an aqueous solution of 1.75 x 10⁻¹ mol·L⁻¹ Sodium Dodecyl Sulphate (SDS) and 0.02 mol·L⁻¹ KH₂PO₄, with 10% (v/v) methanol, adjusted to pH 3.0 with phosphoric acid.[1][2]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions between the basic amine group of methylephedrine and acidic silanol (B1196071) groups on the silica-based column packing. Adsorption or decomposition of the analyte can also lead to distorted peaks.[7]

  • Solution:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 3.0) ensures that the amine group is protonated, which can reduce tailing.[1][2]

    • Use an Ion-Pairing Agent: Incorporating an ion-pairing agent like Sodium Dodecyl Sulfate (SDS) into the mobile phase can improve peak shape for basic compounds.[3]

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a reduced number of accessible silanol groups.

    • Check for Column Contamination: Contaminants on the column frit or at the head of the column can cause peak distortion.

Issue 2: Inconsistent Retention Times

  • Possible Cause:

    • Inadequate column equilibration between injections.

    • Fluctuations in mobile phase composition or temperature.

    • Air bubbles in the pump or detector.

    • A void in the column packing.[8]

  • Solution:

    • Ensure the column is thoroughly equilibrated with the mobile phase before each injection. A stable baseline is a good indicator of equilibration.[1]

    • Degas the mobile phase thoroughly using methods like sonication or vacuum filtration.[1]

    • Use a column thermostat to maintain a consistent temperature.

    • Check for leaks in the system and ensure all fittings are secure.

Issue 3: High Backpressure

  • Possible Cause:

    • Blockage in the system, often at the column inlet frit, from particulate matter in the sample or mobile phase.

    • Precipitation of buffer salts in the mobile phase, especially when mixing with high concentrations of organic solvent.

    • High viscosity of the mobile phase.[2]

  • Solution:

    • Filter all samples and mobile phases through a 0.45 µm or smaller filter before use.[1]

    • Use a guard column to protect the analytical column from particulates.

    • If buffer precipitation is suspected, ensure the buffer is soluble in the mobile phase mixture and consider flushing the system with water before introducing the organic solvent.

    • Optimize the mobile phase to reduce viscosity, for example, by adjusting the concentration of additives like SDS.[2]

Experimental Protocols and Data

HPLC Method for Quantification of this compound

This protocol is adapted from a demonstrated micellar HPLC method.[1][2]

Chromatographic Conditions

ParameterCondition
Instrument HPLC system with a UV-Vis Detector
Column Venusil XBP C18 (250 x 4.6 mm, 5 µm) or equivalent[1][2]
Mobile Phase Aqueous solution of 1.75 x 10⁻¹ mol·L⁻¹ SDS and 0.02 mol·L⁻¹ KH₂PO₄ with 10% (v/v) methanol, pH adjusted to 3.0 with phosphoric acid[1][2]
Flow Rate 1.5 mL/min[2]
Column Temperature 40 °C[2]
Detection Wavelength 210 nm[2]
Injection Volume 20 µL[1]

Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the aqueous portion, dissolve 50.46 g of SDS and 2.72 g of KH₂PO₄ in 900 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Add 100 mL of methanol. Degas the final solution.[1]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 0.01 mg/mL to 0.1 mg/mL).[1]

  • Sample Preparation (Tablets): Weigh and finely powder at least 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.[1]

GC Method for Chiral Separation of Related Compounds

While a specific method for this compound was not detailed, the following conditions for the chiral separation of methylamphetamine, ephedrine, and pseudoephedrine can be used as a starting point.[4][5] Note that derivatization with a reagent like trifluoroacetic anhydride (B1165640) is required prior to analysis.[4][5]

Chromatographic Conditions

ParameterCondition
Instrument Gas Chromatograph with a Mass Spectrometer (GC/MS)
Column Chiraldex™ G-PN (γ-cyclodextrin) chiral column[4][5]
Derivatization Trifluoroacetic anhydride[4][5]
Carrier Gas Helium or Hydrogen
Temperature Program A temperature-programmed method is generally used to optimize separation.

Visualizations

experimental_workflow Figure 1: HPLC Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_mobile Mobile Phase Preparation hplc HPLC System (Pump, Injector, Column, Detector) prep_mobile->hplc prep_std Standard Solution Preparation prep_std->hplc Injection prep_sample Sample Preparation prep_sample->hplc Injection data Data Acquisition (Chromatogram) hplc->data calibration Calibration Curve Construction data->calibration quantification Quantification of DL-Methylephedrine HCl calibration->quantification

Caption: Workflow for the HPLC quantification of DL-Methylephedrine.

column_selection Figure 2: Column Selection Logic for DL-Methylephedrine HCl Analysis start Analytical Goal? achiral Achiral Analysis (Quantification) start->achiral Quantify Total Amount chiral Chiral Separation (Enantiomer Resolution) start->chiral Separate Enantiomers c18 C18 Column (Reversed-Phase) achiral->c18 Primary Choice cyano Cyano Column (Normal or Reversed-Phase) achiral->cyano Alternative/Complex Matrix chiral_col Chiral Column (e.g., Cyclodextrin-based) chiral->chiral_col

Caption: Decision tree for selecting the optimal analytical column.

References

Technical Support Center: Optimizing DL-Methylephedrine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of DL-Methylephedrine, with a specific focus on pH adjustment to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is DL-Methylephedrine and why is its accurate quantification important?

DL-Methylephedrine is a sympathomimetic amine used as a bronchodilator and decongestant in many cough and cold medications.[1] Accurate quantification by HPLC is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active pharmaceutical ingredient (API).[1]

Q2: What is the most common issue encountered during the HPLC analysis of DL-Methylephedrine?

The most frequent problem is poor peak shape, specifically peak tailing.[2] DL-Methylephedrine is a basic compound, and these compounds are known to interact strongly with residual silanol (B1196071) groups on the surface of silica-based stationary phases, which are commonly used in reversed-phase HPLC.[2][3] This secondary interaction leads to asymmetrical, tailing peaks.[2]

Q3: How does mobile phase pH affect the peak shape of DL-Methylephedrine?

The pH of the mobile phase is a critical factor that controls the ionization state of both the DL-Methylephedrine analyte and the stationary phase's silanol groups.[4][5][6]

  • Analyte: As a basic compound, DL-Methylephedrine will be protonated (positively charged) at low pH and neutral (un-ionized) at high pH.

  • Stationary Phase: Acidic silanol groups (Si-OH) on the silica (B1680970) surface can become ionized (negatively charged, SiO⁻) at pH levels above 4-5.[7]

Peak tailing is most severe when the positively charged DL-Methylephedrine interacts with negatively charged silanol groups.[2][8] Adjusting the pH can suppress the ionization of either the analyte or the silanols, minimizing this unwanted interaction and improving peak symmetry.[2][9]

Q4: What is a good starting pH for method development for DL-Methylephedrine?

A low pH range, typically between 2 and 4, is recommended as a starting point for method development with basic compounds like DL-Methylephedrine.[7] At this pH, the silanol groups on the column are fully protonated (neutral), which minimizes their ability to interact with the protonated (charged) basic analyte, leading to improved peak shape.[2][7][10] A specific method for DL-Methylephedrine quantification successfully uses a mobile phase adjusted to pH 3.0.[1][11]

Q5: When should I consider using a high pH mobile phase?

Using a high pH mobile phase (e.g., pH > 8) can also be an effective strategy.[12] At high pH, basic analytes like DL-Methylephedrine are in their neutral, uncharged form, which significantly reduces interactions with silanol groups and can lead to excellent peak shape and increased retention.[9][12] However, it is crucial to ensure your HPLC column is stable at high pH, as traditional silica-based columns can degrade.[4] Many modern columns are designed to be stable at pH values up to 10 or higher.[12]

Q6: Why is using a buffer in the mobile phase important?

A buffer is essential for maintaining a consistent and reproducible mobile phase pH.[6][13] Small shifts in pH, especially when operating near the analyte's pKa, can cause significant changes in retention time and peak shape, leading to unreliable results.[5][6] A buffer concentration of 10-50 mM is generally recommended.[10]

Troubleshooting Guide: Poor Peak Shape

This guide addresses common causes of peak tailing for DL-Methylephedrine and provides systematic solutions. A tailing factor (Tf) greater than 1.2 is generally considered significant tailing.[8][10]

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing (Asymmetrical peak with a trailing edge)Secondary Silanol Interactions: The basic analyte is interacting with ionized silanol groups on the silica stationary phase.[2][3]1. Adjust Mobile Phase pH:Low pH (2-4): Lower the pH using an acid like phosphoric acid or formic acid. This protonates the silanols, minimizing interaction.[7][10] • High pH (>8): Increase the pH using a buffer like ammonium (B1175870) bicarbonate. This neutralizes the basic analyte. Ensure your column is high-pH stable.[9][12]
Incorrect Buffer or Low Buffer Concentration: The pH is not stable throughout the analysis, leading to inconsistent ionization.[10]1. Check Buffer pKa: Select a buffer with a pKa within ±1 unit of your target mobile phase pH.[14] 2. Increase Buffer Strength: Ensure the buffer concentration is adequate, typically between 10-50 mM.[10]
Column Contamination or Degradation: The column inlet frit may be blocked, or the stationary phase may be fouled or degraded from previous analyses.[8][10]1. Flush the Column: Flush with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[10] 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.[8] 3. Replace the Column: If flushing does not restore performance, the column may need to be replaced.[10]
Sample Overload: Injecting too concentrated a sample can saturate the column, leading to peak distortion.[10]1. Dilute the Sample: Reduce the sample concentration or decrease the injection volume.[10]
Split Peaks pH is too close to Analyte pKa: When the mobile phase pH is very close to the analyte's pKa, both the ionized and non-ionized forms of the analyte exist, which can separate into two overlapping peaks.[5][9]1. Adjust pH: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single ionic form.[7][9]
Column Void: A gap has formed in the packing material at the column inlet.[10]1. Reverse-Flush the Column: Disconnect the column from the detector and flush it in the reverse direction (check manufacturer's instructions first).[2] 2. Replace the Column: If the problem persists, the column is likely damaged and should be replaced.[10]
Data Summary: Effect of pH on HPLC Parameters
Mobile Phase pH DL-Methylephedrine (Analyte) Silanol Groups (Stationary Phase) Expected Outcome Considerations
Low pH (e.g., 2.0 - 4.0) Protonated (Cationic)Neutral (Protonated, Si-OH)Good peak shape, reduced tailing. Retention may be reduced.[7]Ideal starting point for method development.[7] Safe for most silica-based columns.
Mid pH (e.g., 4.0 - 7.0) Protonated (Cationic)Partially to Fully Ionized (Anionic, SiO⁻)Potential for significant peak tailing due to strong ionic interactions.[2][7]This pH range should generally be avoided for basic compounds unless using specialized columns.
High pH (e.g., > 8.0) Neutral (Un-ionized)Ionized (Anionic, SiO⁻)Excellent peak shape, increased retention.[9][12]Requires a pH-stable HPLC column (e.g., hybrid or polymer-based).[7]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method at Low pH

This protocol is adapted from a validated method for quantifying DL-Methylephedrine and related compounds.[1][11]

1. Objective: To quantify DL-Methylephedrine using reversed-phase HPLC with UV detection, optimizing peak shape by using a low pH mobile phase.

2. Materials:

  • DL-Methylephedrine Hydrochloride Reference Standard

  • HPLC Grade Water

  • HPLC Grade Methanol

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Phosphoric Acid (H₃PO₄)

  • 0.45 µm Syringe Filters

3. Chromatographic Conditions:

  • Instrument: HPLC system with UV-Vis Detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Venusil XBP C18 or equivalent)[1][11]

  • Mobile Phase: 10% Methanol in an aqueous solution of 0.02 M KH₂PO₄, adjusted to pH 3.0.[11]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm[11]

  • Injection Volume: 20 µL

  • Column Temperature: 40 °C[11]

4. Procedure:

  • Mobile Phase Preparation (1 L):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 900 mL of HPLC-grade water.[1]

    • Adjust the pH of this aqueous solution to 3.0 using phosphoric acid.[1]

    • Add 100 mL of methanol to the aqueous solution.[1]

    • Mix thoroughly and degas the final mobile phase using vacuum filtration or sonication.[1]

  • Standard Solution Preparation:

    • Stock Standard (1 mg/mL): Accurately weigh 25 mg of DL-Methylephedrine HCl reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]

    • Working Standards: Prepare a series of working standards (e.g., 0.01 to 0.1 mg/mL) by serially diluting the stock solution with the mobile phase.[1]

  • Sample Preparation (e.g., Tablets):

    • Weigh and finely powder at least 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of DL-Methylephedrine and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes.

    • Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.[1]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solutions to determine the concentration of DL-Methylephedrine.[1]

Visualizations

G Workflow: Troubleshooting Peak Tailing for DL-Methylephedrine start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH Optimized for a Basic Analyte? start->check_ph adjust_low_ph Adjust pH to 2-4 with Acid (e.g., H₃PO₄) check_ph->adjust_low_ph No check_column Is Column Performance Adequate? check_ph->check_column Yes resolved Problem Resolved adjust_low_ph->resolved flush_column Flush with Strong Solvent (e.g., 100% ACN) check_column->flush_column No check_overload Is Sample Overloaded? check_column->check_overload Yes replace_column Replace Column flush_column->replace_column Still Tailing? flush_column->resolved dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes consider_alt Consider Alternative Strategy: - High pH Method (pH > 8) - Polar-Embedded Column - Add Mobile Phase Modifier (TEA) check_overload->consider_alt No dilute_sample->resolved consider_alt->resolved replace_column->resolved

Caption: Troubleshooting workflow for peak tailing.

G Effect of pH on Analyte-Stationary Phase Interaction cluster_low_ph Low pH (2-4) cluster_mid_ph Mid pH (4-7) cluster_high_ph High pH (>8) analyte_low DL-Methylephedrine (Cationic, R₃NH⁺) silanol_low Silanol Group (Neutral, Si-OH) interaction_low Minimal Interaction (Repulsion/No Attraction) = Good Peak Shape analyte_mid DL-Methylephedrine (Cationic, R₃NH⁺) silanol_mid Silanol Group (Anionic, SiO⁻) analyte_mid->silanol_mid Attraction interaction_mid Strong Ionic Interaction = Peak Tailing analyte_high DL-Methylephedrine (Neutral, R₃N) silanol_high Silanol Group (Anionic, SiO⁻) interaction_high Minimal Interaction = Good Peak Shape

Caption: Impact of pH on analyte-silanol interactions.

References

Validation & Comparative

A Comparative Pharmacological Analysis: DL-Methylephedrine vs. Pseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methylephedrine and pseudoephedrine are sympathomimetic amines, structurally related and utilized primarily for their nasal decongestant properties.[1] Their therapeutic utility stems from their interaction with the adrenergic system, leading to vasoconstriction in the nasal mucosa. While both compounds are effective, their distinct pharmacological profiles warrant a detailed comparative analysis for research and drug development purposes. This guide provides an objective comparison based on available experimental data, focusing on their mechanism of action, pharmacokinetic properties, and physiological effects.

Mechanism of Action

Both DL-Methylephedrine and pseudoephedrine exert their pharmacological effects by stimulating the adrenergic nervous system. They act as agonists at both α- and β-adrenergic receptors.[1] The primary mechanism for nasal decongestion is the activation of α-adrenergic receptors located on the smooth muscle of blood vessels in the nasal mucosa, leading to vasoconstriction and a reduction in swelling and congestion.[1]

Pseudoephedrine is characterized as a mixed-acting sympathomimetic agent. It acts directly as an agonist on α- and to a lesser extent, β-adrenergic receptors, and also acts indirectly by stimulating the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals.[1]

DL-Methylephedrine shares this dual mechanism, acting as a sympathomimetic amine that can cross the blood-brain barrier. It exerts both central and peripheral effects through the release of norepinephrine and direct stimulation of adrenergic receptors.[1]

Adrenergic Receptor Signaling Pathways

The activation of α- and β-adrenergic receptors by these compounds initiates distinct intracellular signaling cascades.

cluster_alpha1 α1-Adrenergic Receptor Signaling Sympathomimetic\n(DL-M/PSE) Sympathomimetic (DL-M/PSE) α1-AR α1-AR Sympathomimetic\n(DL-M/PSE)->α1-AR Gq Gq α1-AR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+\nrelease Ca2+ release IP3->Ca2+\nrelease stimulates PKC PKC DAG->PKC activates Smooth Muscle\nContraction\n(Vasoconstriction) Smooth Muscle Contraction (Vasoconstriction) Ca2+\nrelease->Smooth Muscle\nContraction\n(Vasoconstriction) PKC->Smooth Muscle\nContraction\n(Vasoconstriction)

α1-Adrenergic Receptor Signaling Pathway

cluster_beta β-Adrenergic Receptor Signaling Sympathomimetic\n(DL-M/PSE) Sympathomimetic (DL-M/PSE) β-AR β-AR Sympathomimetic\n(DL-M/PSE)->β-AR Gs Gs β-AR->Gs activates Adenylate\nCyclase Adenylate Cyclase Gs->Adenylate\nCyclase activates ATP ATP Adenylate\nCyclase->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Cellular\nResponse\n(e.g., Smooth\nMuscle Relaxation) Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular\nResponse\n(e.g., Smooth\nMuscle Relaxation) cluster_workflow Experimental Workflow: Comparative DAT Occupancy Study A Participant Screening & Enrollment B Baseline PET Scan (Drug-Free) A->B C Randomized Crossover Administration B->C D DL-Methylephedrine (150 mg) C->D E Pseudoephedrine (240 mg) C->E F Placebo C->F G Post-Dose PET Scan D->G E->G F->G I Data Analysis G->I H Blood & Urine Sample Collection H->I J DAT Occupancy Calculation I->J K Pharmacokinetic Analysis I->K L Statistical Comparison J->L K->L

References

A Comparative Guide to the Analytical Quantification of DL-Methylephedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of DL-Methylephedrine hydrochloride: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is curated to assist in selecting the most suitable method based on specific analytical needs, considering factors such as sensitivity, specificity, and sample matrix.

Performance Comparison

The following tables summarize the key performance parameters for each analytical method. These values are compiled from various validated methods and should be considered as typical performance characteristics.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterPerformance Characteristic
Linearity Range 0.01 - 0.1 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) Typically in the low µg/mL range
Limit of Quantitation (LOQ) Typically in the low to mid µg/mL range

Table 2: Gas Chromatography (GC) Method Parameters

ParameterPerformance Characteristic
Linearity Range 10 - 1000 µg/mL[1]
Accuracy (% Recovery) 85% - 118%[2]
Precision (% RSD) < 10%[2]
Limit of Detection (LOD) 1.5 - 3 µg/mL[2]
Limit of Quantitation (LOQ) 5 - 10 µg/mL[2]

Table 3: UV-Visible Spectrophotometry Method Parameters

ParameterPerformance Characteristic
Linearity Range 2 - 10 µg/mL (for Ephedrine (B3423809) HCl)[3]
Accuracy (% Recovery) 98.6% - 99.17% (for Ephedrine HCl)[3]
Precision (% RSD) < 2% (for Ephedrine HCl)[3]
Limit of Detection (LOD) 0.079 µg/mL (for Ephedrine HCl)[3]
Limit of Quantitation (LOQ) 0.24 µg/mL (for Ephedrine HCl)[3]

Note: Data for GC and UV-Vis spectrophotometry are based on methods for related amphetamine-type stimulants and ephedrine hydrochloride, respectively, due to the limited availability of specific validated method data for this compound.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in pharmaceutical formulations.[4]

Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis Detector[4]

  • Column: Venusil XBP C18 (250 x 4.6 mm, 5 µm) or equivalent[4]

  • Mobile Phase: An aqueous solution of 1.75 x 10⁻¹ mol·L⁻¹ Sodium Dodecyl Sulphate (SDS) and 0.02 mol·L⁻¹ KH₂PO₄, with the pH adjusted to 3.0 using phosphoric acid, mixed with methanol (B129727) in a 9:1 (v/v) ratio.[4]

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL[4]

Standard Solution Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[4]

  • Working Standard Solutions: Serially dilute the stock standard solution with the mobile phase to obtain concentrations ranging from 0.01 mg/mL to 0.1 mg/mL.[4]

Sample Preparation (for Tablets):

  • Weigh and finely powder a minimum of 20 tablets.[4]

  • Accurately weigh a portion of the powder equivalent to 10 mg of DL-Methylephedrine and transfer it to a 100 mL volumetric flask.[4]

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.[4]

  • Dilute to volume with the mobile phase and mix thoroughly.[4]

  • Filter the solution through a 0.45 µm syringe filter before injection.[4]

Gas Chromatography (GC)

This general method is applicable for the analysis of amphetamine-type stimulants and can be adapted for this compound.[5]

Chromatographic Conditions:

  • Instrument: Agilent GC/FID 7890 or equivalent[5]

  • Column: HP-5/DB-5; 12 m x 0.20 mm x 0.33 µm[5]

  • Inlet Temperature: 270 °C[5]

  • Injection Mode: Split, with a split ratio of 50:1[5]

  • Carrier Gas: Hydrogen at a flow rate of 1.0 mL/min (ramped)[5]

  • Oven Program: Initial temperature of 100 °C, ramped to 320 °C at 35 °C/min[5]

  • Detector: Flame Ionization Detector (FID) at 280 °C[5]

  • Injection Volume: 1 µL

Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 10 µg/mL to 1000 µg/mL.[1]

Sample Preparation:

  • Dissolve a weighed amount of the sample in methanol to achieve an expected concentration within the calibration range.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

UV-Visible Spectrophotometry

This colorimetric method is based on the reaction of this compound with 2,4-dinitrophenylhydrazine (B122626).[6][7]

Methodology:

  • Reagents:

    • Potassium ferricyanide (B76249) solution

    • Alkaline medium (e.g., Sodium Hydroxide solution)

    • 2,4-dinitrophenylhydrazine solution

  • Procedure:

    • This compound is oxidized by potassium ferricyanide in an alkaline medium, which results in the formation of benzaldehyde (B42025).[7]

    • The benzaldehyde produced then reacts with 2,4-dinitrophenylhydrazine to form benzaldehyde 2,4-dinitrophenylhydrazone.[7]

    • The addition of an alkali to this product yields a red-colored solution.[7]

  • Measurement:

    • The absorbance of the final colored solution is measured at its maximum absorption wavelength (λmax) of 461 mμ.[7]

Standard Solution Preparation:

  • Prepare a stock solution of this compound in distilled water.

  • Create a series of working standards by diluting the stock solution to concentrations within the expected linear range of the assay.

Sample Preparation:

  • Dissolve the sample containing this compound in distilled water.

  • The sample solution should be diluted to a concentration that falls within the linear range of the standard curve.

Experimental Workflow and Logic

The following diagrams illustrate the general workflows for analytical method validation and a typical HPLC analysis.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Validation define_purpose Define Analytical Method's Purpose select_method Select Appropriate Analytical Method define_purpose->select_method define_validation_parameters Define Validation Parameters select_method->define_validation_parameters prepare_standards Prepare Standard and Sample Solutions define_validation_parameters->prepare_standards perform_analysis Perform Analysis (HPLC, GC, UV-Vis) prepare_standards->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data analyze_data Analyze Data for Validation Parameters collect_data->analyze_data assess_acceptance Assess Against Acceptance Criteria analyze_data->assess_acceptance document_results Document Validation Results assess_acceptance->document_results

Analytical Method Validation Workflow.

HPLC_Analysis_Workflow start Start sample_prep Sample Preparation (e.g., Dissolution, Filtration) start->sample_prep standard_prep Standard Preparation (Known Concentrations) start->standard_prep injection Inject Sample and Standards into HPLC sample_prep->injection standard_prep->injection hplc_system_prep HPLC System Preparation & Equilibration hplc_system_prep->injection separation Chromatographic Separation on C18 Column injection->separation detection UV-Vis Detection at 210 nm separation->detection data_acquisition Data Acquisition (Chromatogram) detection->data_acquisition data_analysis Data Analysis (Peak Integration, Calibration Curve) data_acquisition->data_analysis quantification Quantification of DL-Methylephedrine HCl data_analysis->quantification end End quantification->end

HPLC Analysis Workflow for DL-Methylephedrine HCl.

References

Comparing the efficacy of DL-Methylephedrine and ephedrine as bronchodilators.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of DL-Methylephedrine and ephedrine (B3423809) as bronchodilators, targeted at researchers, scientists, and drug development professionals. The comparison is based on available experimental data, though direct head-to-head clinical trials on their bronchodilator effects are limited.

Mechanism of Action

Both DL-Methylephedrine and ephedrine are sympathomimetic amines that induce bronchodilation by stimulating adrenergic receptors in the respiratory system.[1][2] Their primary mechanism involves acting as agonists at β2-adrenergic receptors on bronchial smooth muscle cells.[2] This stimulation activates a downstream signaling cascade, leading to muscle relaxation and widening of the airways.[1] Additionally, their action on α-adrenergic receptors can contribute to reduced mucosal edema, further aiding breathing.[2]

Ephedrine acts as both a direct and indirect sympathomimetic. It directly stimulates adrenergic receptors and also promotes the release of endogenous norepinephrine (B1679862) from nerve endings, which in turn stimulates these receptors.[3] DL-Methylephedrine, a derivative of ephedrine, is expected to share a similar mechanism of action.[4]

cluster_cell Bronchial Smooth Muscle Cell Drug DL-Methylephedrine / Ephedrine Beta2_Receptor β2-Adrenergic Receptor Drug->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Screening Patient Screening and Informed Consent Baseline Baseline Measurements (Spirometry, Plethysmography) Screening->Baseline Randomization Randomized Treatment (DL-Methylephedrine, Ephedrine, or Placebo) Baseline->Randomization PostDose Post-Dose Measurements (Hourly for 6 hours) Randomization->PostDose Washout Washout Period (≥48 hours) PostDose->Washout Crossover Crossover to Next Treatment Arm Washout->Crossover Crossover->Baseline Repeat for each treatment Analysis Data Analysis Crossover->Analysis

References

Cross-Reactivity of DL-Methylephedrine in Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of DL-Methylephedrine in commonly used amphetamine immunoassays. Understanding the potential for cross-reactivity is critical for accurate interpretation of screening results in clinical and forensic settings. This document summarizes quantitative data from various studies, details experimental protocols for assessing cross-reactivity, and provides visual representations of immunoassay principles and workflows.

Introduction to Amphetamine Immunoassays and Cross-Reactivity

Immunoassays are widely used as a preliminary screening method for the detection of amphetamines in biological samples, primarily urine. These assays are designed to be rapid and sensitive. However, they are known to be susceptible to cross-reactivity from structurally similar compounds, which can lead to false-positive results. One such compound of interest is DL-Methylephedrine, a sympathomimetic amine found in some over-the-counter medications. Its structural similarity to amphetamine and methamphetamine makes it a potential interferent in these screening tests. The degree of cross-reactivity can vary significantly depending on the specific immunoassay platform and the antibody used.

Comparative Cross-Reactivity Data

The following table summarizes the reported cross-reactivity of DL-Methylephedrine and other relevant sympathomimetic amines in various amphetamine immunoassays. It is important to note that cross-reactivity can be influenced by the concentration of the interfering substance and the cutoff concentration of the assay.

Immunoassay TypeTarget Analyte(s)Cross-ReactantConcentration TestedPercent Cross-Reactivity (%)Reference
Enzyme Immunoassay (EIA)Amphetamine/MethamphetamineDL-MethylephedrineNot SpecifiedHigh[1]
Fluorescence Polarization Immunoassay (FPIA)Amphetamine/MethamphetamineEphedrine (B3423809)1000 mg/LNegative[2]
Enzyme Multiplied Immunoassay Technique (EMIT)Amphetamine/MethamphetamineEphedrine1000 mg/LPositive[2]
Radioimmunoassay (RIA)AmphetamineEphedrine1000 mg/LNegative[2]
Kinetic Interaction of Microparticles in Solution (KIMS)Amphetamine/MethamphetamineNot SpecifiedNot SpecifiedSpecificity of 88%[3][4][5][6]
EMIT II Plus MonoclonalAmphetamine/MethamphetamineNot SpecifiedNot SpecifiedSpecificity up to 100%[3][4][5][6]
Abbott AxSYM (FPIA)Amphetamine/MethamphetamineNot SpecifiedNot SpecifiedSensitivity 93-95%[3][4][5][6]

Experimental Protocols

The following is a generalized protocol for evaluating the cross-reactivity of a compound in a competitive immunoassay for amphetamines. This protocol is based on methodologies described in the scientific literature[2][7][8].

Objective: To determine the percentage of cross-reactivity of a test compound (e.g., DL-Methylephedrine) in an amphetamine immunoassay.
Materials:
  • Amphetamine immunoassay kit (e.g., EMIT, FPIA, ELISA)

  • Drug-free urine pool

  • Certified reference standards of d-amphetamine and the test compound (DL-Methylephedrine)

  • Calibrators and controls provided with the immunoassay kit

  • Automated clinical chemistry analyzer or microplate reader

  • Pipettes and other standard laboratory equipment

Procedure:
  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, deionized water).

  • Preparation of Spiked Samples:

    • Prepare a series of dilutions of the d-amphetamine standard in drug-free urine to create a standard curve (e.g., 0, 250, 500, 1000, 2000 ng/mL).

    • Prepare a series of dilutions of the test compound in drug-free urine across a wide concentration range (e.g., from 100 ng/mL to 100,000 ng/mL).

  • Immunoassay Analysis:

    • Perform the amphetamine immunoassay on the prepared standards, spiked samples, and controls according to the manufacturer's instructions.

    • Record the response (e.g., absorbance, fluorescence polarization) for each sample.

  • Data Analysis:

    • Generate a standard curve by plotting the response of the d-amphetamine standards against their concentrations.

    • Determine the concentration of the test compound that produces a response equivalent to the assay's cutoff concentration (e.g., 500 ng/mL of d-amphetamine).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Concentration of d-amphetamine at cutoff / Concentration of test compound producing the same response) x 100

Visualizing Immunoassay Principles and Workflows

To better understand the mechanisms underlying these assays and the potential for cross-reactivity, the following diagrams illustrate the principles of competitive immunoassays and a typical experimental workflow for cross-reactivity testing.

G Competitive Immunoassay Principle cluster_0 Negative Sample (No Target Drug) cluster_1 Positive Sample (Target Drug or Cross-Reactant Present) Ab Antibody Ag_labeled Labeled Amphetamine (Enzyme-conjugated) Ab->Ag_labeled Binding Signal Signal Generation (Low/No Signal) Ag_labeled->Signal Inhibited by binding Ab2 Antibody Ag_labeled2 Labeled Amphetamine Ab2->Ag_labeled2 Less Binding Signal2 Signal Generation (High Signal) Ag_labeled2->Signal2 Free to generate signal Ag_unlabeled Amphetamine or DL-Methylephedrine Ag_unlabeled->Ab2 Competition

Caption: Principle of a competitive immunoassay for amphetamine detection.

G Cross-Reactivity Testing Workflow start Start: Prepare Reagents prep_standards Prepare d-Amphetamine Standard Curve in Urine start->prep_standards prep_spikes Prepare DL-Methylephedrine Spiked Samples in Urine start->prep_spikes run_assay Run Amphetamine Immunoassay on all samples prep_standards->run_assay prep_spikes->run_assay gen_curve Generate Standard Curve run_assay->gen_curve det_conc Determine Concentration of DL-Methylephedrine giving cutoff response gen_curve->det_conc calc_cross Calculate % Cross-Reactivity det_conc->calc_cross end End: Report Results calc_cross->end

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Conclusion

The cross-reactivity of DL-Methylephedrine in amphetamine immunoassays is a complex issue that varies depending on the assay type and manufacturer. While some modern assays have improved specificity, the potential for false-positive results due to structurally similar compounds remains a significant consideration. It is imperative for researchers and clinicians to be aware of these limitations and to confirm all presumptive positive screening results with a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data and protocols presented in this guide are intended to assist in the objective comparison and evaluation of amphetamine immunoassay performance.

References

A comparative study of detection methods for DL-Methylephedrine in doping control.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the detection of DL-Methylephedrine, a substance prohibited in sports by the World Anti-Doping Agency (WADA). The focus is on providing a clear comparison of performance, supported by experimental data, to aid in the selection and implementation of appropriate detection strategies in a doping control context.

Comparative Analysis of Detection Methods

The primary analytical techniques for the detection of methylephedrine and other stimulants in doping control are chromatography-based methods coupled with mass spectrometry. These include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the specific sample matrix being analyzed.[1][2]

Table 1: Comparison of Analytical Methods for DL-Methylephedrine Detection

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Chiral Separation Methods (LC- or GC-based)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in liquid phase followed by tandem mass spectrometry for high selectivity and sensitivity.[3]Chromatographic separation of enantiomers using a chiral stationary phase or chiral derivatizing agents.[4][5]
Sample Matrix Urine, BloodUrine, Dried Blood Spots, Exhaled Breath[6][7]Urine, Blood[5][8]
Sample Preparation Often requires derivatization to increase volatility and thermal stability.[9][10]Generally requires less extensive sample preparation; often "dilute-and-shoot" or simple extraction.[11]May require specific derivatization for GC-based methods; direct injection possible for LC-based methods.[12][13]
Limit of Detection (LOD) Typically in the low ng/mL range.Can achieve sub-ng/mL to pg/mL levels.[3][7]Dependent on the primary technique (LC or GC) but can be in the low ng/mL range.[4]
Selectivity Good, but can be limited by isobaric interferences.Excellent, due to the use of multiple reaction monitoring (MRM).[3]Essential for differentiating between pharmacologically distinct enantiomers.[4][8]
Throughput Moderate, sample preparation can be time-consuming.High, with rapid analysis times.[3]Can be lower due to longer chromatographic run times required for enantiomeric resolution.
Advantages Robust and widely available technique.High sensitivity, high selectivity, suitable for a wide range of compounds.[11]Provides crucial information on the stereoisomeric composition, which can be important for interpreting findings.[4][13]
Disadvantages Derivatization can add complexity and variability. Not suitable for non-volatile or thermally labile compounds.[11]Higher initial instrument cost.Increased complexity of method development.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of analytical methods.[14] Below are representative methodologies for the key techniques.

GC-MS Method for DL-Methylephedrine in Urine

This protocol is a generalized procedure based on common practices in doping control laboratories.

  • Sample Preparation (Hydrolysis and Extraction):

    • To 2 mL of urine, add an internal standard.

    • Perform enzymatic hydrolysis with β-glucuronidase to cleave conjugated metabolites.

    • Adjust the pH to alkaline conditions (e.g., pH 9-10) with a suitable buffer.

    • Perform liquid-liquid extraction (LLE) with an organic solvent like diethyl ether or a mixture of n-pentane and 2-propanol.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst (e.g., NH4I and ethanethiol).[10]

    • Heat the mixture to ensure complete derivatization.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for drug screening (e.g., a 5% phenyl-methylpolysiloxane column).

    • Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample in splitless mode.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280-300°C) to elute the analytes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for screening or selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

LC-MS/MS Method for DL-Methylephedrine in Urine

This protocol outlines a typical "dilute-and-shoot" approach, highlighting the simplicity of sample preparation with LC-MS/MS.

  • Sample Preparation:

    • To 100 µL of urine, add 900 µL of a mixture of mobile phase and internal standard.

    • Vortex the sample.

    • Centrifuge to pellet any particulate matter.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Data Acquisition: Use Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for DL-Methylephedrine and the internal standard for confident identification and quantification.

Visualizing Workflows and Logical Relationships

Diagrams are essential for representing complex processes and decision-making pathways in a clear and concise manner.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine Sample Collection InternalStandard Addition of Internal Standard Sample->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Dilution Dilution (for LC-MS/MS) InternalStandard->Dilution Derivatization Derivatization (for GC-MS) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS LCMSMS LC-MS/MS Analysis Dilution->LCMSMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMSMS->DataAcquisition DataAnalysis Data Analysis & Interpretation DataAcquisition->DataAnalysis Reporting Reporting of Results DataAnalysis->Reporting

Caption: Experimental workflow for DL-Methylephedrine detection.

Method_Selection Start Start: Need to Detect DL-Methylephedrine ChiralInfo Is Chiral Information (Enantiomer Ratio) Required? Start->ChiralInfo Sensitivity Is Highest Sensitivity (sub-ng/mL) Required? ChiralInfo->Sensitivity No ChiralMethod Use Chiral Separation Method (e.g., Chiral LC-MS/MS) ChiralInfo->ChiralMethod Yes Throughput Is High Sample Throughput a Priority? Sensitivity->Throughput No LCMSMS Use LC-MS/MS Sensitivity->LCMSMS Yes Throughput->LCMSMS Yes GCMS Use GC-MS Throughput->GCMS No

Caption: Decision tree for selecting a detection method.

References

Comparison of dried blood spot versus urine analysis for DL-Methylephedrine detection.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of biological matrix for drug analysis is a critical decision that impacts data quality, logistical feasibility, and, ultimately, study outcomes. This guide provides a comprehensive comparison of two common matrices, dried blood spot (DBS) and urine, for the detection of DL-Methylephedrine, a sympathomimetic amine with applications in pharmaceuticals and potential for misuse in sports.

This analysis synthesizes experimental data to offer an objective overview of the performance of each method, detailing the experimental protocols and presenting quantitative data in a clear, comparative format.

At a Glance: DBS vs. Urine for DL-Methylephedrine Detection

FeatureDried Blood Spot (DBS) AnalysisUrine Analysis
Sample Collection Minimally invasive (finger prick), small volume required (µL).[1]Non-invasive, larger volume typically required.
Logistics Easy collection, transportation, and storage.[2]Collection can be more cumbersome; storage may require refrigeration.[3]
Detection Window Reflects recent use, with peak blood concentrations of methylephedrine observed at 2-8 hours post-administration.[4]Provides a longer detection window, with peak urinary concentrations occurring 12-24 hours after administration.[2][4]
Correlation to Psychoactive Level Blood concentrations are considered to better reflect the psychoactive level of the substance in circulation.[2][4]Urinary concentrations can be influenced by factors such as urine pH and volume, potentially leading to a weaker correlation with impairment or psychoactive effect.[2][4]
Inter-individual Variability Blood concentrations tend to show lower inter-individual variability.[4][5]Urinary excretion can be highly variable between individuals due to physiological factors.[2][4]
Analytical Method Primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS.[3][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters from comparative studies on DL-Methylephedrine detection in DBS and urine.

ParameterDried Blood Spot (DBS)UrineSource
Peak Concentration Time (Tmax) 2 - 8 hours12 - 24 hours[4]
World Anti-Doping Agency (WADA) Threshold Not specified10 µg/mL[4]
Observed Blood/Plasma Concentration ~0.62 µg/mL (after 150 mg dose)N/A[7]
Observed Urine Concentration N/A5.9 - 21.3 µg/mL (after 25 mg dose), 12.7 µg/mL (after 150 mg dose)[2][7]
Limit of Detection (LOD) for Ephedrine (B3423809) (related compound) Not specified16.7 µg/L[2]
Limit of Quantification (LOQ) for Ephedrine (related compound) Not specified50 µg/L[2]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of DL-Methylephedrine in dried blood spots and urine.

DBS_Workflow cluster_collection Sample Collection cluster_extraction Sample Preparation cluster_analysis Analysis Collection Finger Prick Blood Collection Spotting Spotting on Filter Paper Collection->Spotting Drying Air Drying Spotting->Drying Punching Punching out the Spot Drying->Punching Extraction Solvent Extraction (e.g., Methanol) Punching->Extraction Centrifugation Centrifugation Extraction->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Interpretation LCMS->Data

Dried Blood Spot (DBS) Analysis Workflow for DL-Methylephedrine.

Urine_Workflow cluster_collection_urine Sample Collection cluster_preparation_urine Sample Preparation cluster_analysis_urine Analysis UrineCollection Urine Sample Collection Screening Initial Screening (Immunoassay) UrineCollection->Screening Extraction Liquid-Liquid or Solid-Phase Extraction Screening->Extraction Derivatization (Optional) Derivatization for GC-MS Extraction->Derivatization GCMS_LCMS GC-MS or LC-MS/MS Analysis Derivatization->GCMS_LCMS DataUrine Data Interpretation GCMS_LCMS->DataUrine

References

Evaluating the central nervous system stimulant effects of DL-Methylephedrine compared to other stimulants.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the central nervous system (CNS) stimulant effects of DL-Methylephedrine against other well-known stimulants: amphetamine, methamphetamine, and ephedrine (B3423809). The information presented is based on available experimental data to facilitate a comprehensive evaluation for research and drug development purposes.

Executive Summary

DL-Methylephedrine, a sympathomimetic amine found in some over-the-counter cough and cold preparations in certain regions, is classified as a CNS stimulant.[1] However, experimental evidence, particularly from human neuroimaging studies, suggests that its effects on the central dopaminergic system are significantly weaker compared to classical psychostimulants like amphetamine and methamphetamine. At therapeutic doses, DL-methylephedrine exhibits minimal interaction with the dopamine (B1211576) transporter (DAT), a key protein in the mechanism of action of many stimulants.[2][3][4] In contrast, amphetamine, methamphetamine, and to a lesser extent, ephedrine, demonstrate robust effects on locomotor activity and dopamine release, mediated primarily through their interaction with monoamine transporters.

Comparative Data on CNS Stimulant Effects

The following tables summarize key quantitative data from preclinical and clinical studies to compare the CNS stimulant profiles of DL-Methylephedrine and other selected stimulants.

Table 1: In Vivo Dopamine Transporter (DAT) Occupancy

CompoundSpeciesDoseRoute of AdministrationBrain RegionDAT Occupancy (%)Reference
DL-Methylephedrine Human60 mgOralCaudate4.4[2][4]
Putamen3.6[2][4]
Human150 mgOralStriatum6.1[5]
Pseudoephedrine Human240 mgOralStriatum18.4[5]
Placebo HumanN/AOralCaudate1.2[2][4]
Putamen0.5[2][4]
Striatum6.2[5]

Table 2: Effects on Locomotor Activity in Rodents

CompoundSpeciesDose Range (mg/kg)Route of AdministrationEffect on Locomotor ActivityReference
DL-Methylephedrine N/AN/AN/AData not available
Amphetamine Mouse1.0 - 2.0IntraperitonealSignificant increase[6]
Mouse2.0 - 4.0IntraperitonealSignificant increase[7]
Methamphetamine Mouse1.0 - 10.0IntraperitonealDose-dependent increase[8]
Mouse2.0 - 4.0IntraperitonealSignificant increase[9]
(-)-Ephedrine Rat10 - 20IntraperitonealSignificant increase[10]
Mouse50IntraperitonealSignificant increase[11]

Table 3: In Vivo Dopamine Release in the Nucleus Accumbens

CompoundSpeciesDose (mg/kg)Route of AdministrationPeak Increase in Extracellular Dopamine (%)Reference
DL-Methylephedrine N/AN/AN/AData not available
Amphetamine RatN/ALocal administrationConcentration-dependent increase
Methamphetamine Mouse1.0IntraperitonealSignificant increase[12]
(-)-Ephedrine Rat5Intraperitoneal79
10Intraperitoneal130[10]
20Intraperitoneal400[10]

Mechanism of Action and Signaling Pathways

The primary mechanism for the CNS stimulant effects of amphetamine, methamphetamine, and ephedrine involves their interaction with monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET). These drugs can act as substrates for these transporters, leading to competitive inhibition of neurotransmitter reuptake and promoting reverse transport (efflux) of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.[13][14] This surge in synaptic monoamines leads to increased stimulation of postsynaptic receptors, resulting in the characteristic stimulant effects.

DL-Methylephedrine is described as a sympathomimetic amine that acts as an agonist at alpha- and beta-adrenergic receptors and can cause the release of norepinephrine.[1] Its significantly lower occupancy of DAT at clinical doses suggests that its central stimulant effects are likely not primarily mediated by direct interaction with the dopamine system in the same manner as amphetamine or methamphetamine.[2][3][4]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Stimulant Action Dopamine Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine Vesicle->Dopamine Release VMAT2 VMAT2 Dopamine->VMAT2 Sequestration Synaptic Dopamine Synaptic Dopamine Dopamine->Synaptic Dopamine Exocytosis DAT Dopamine Transporter (DAT) DAT->Dopamine Transport VMAT2->Dopamine Vesicle Synaptic Dopamine->DAT Reuptake Dopamine Receptor Dopamine Receptor Synaptic Dopamine->Dopamine Receptor Binding Signal Transduction Signal Transduction Dopamine Receptor->Signal Transduction Activation Amphetamine Amphetamine Amphetamine->DAT Blocks Reuptake & Promotes Efflux Methamphetamine Methamphetamine Methamphetamine->DAT Blocks Reuptake & Promotes Efflux Ephedrine Ephedrine Ephedrine->DAT Weak Substrate DL-Methylephedrine DL-Methylephedrine DL-Methylephedrine->DAT Very Weak Interaction

Caption: Simplified signaling pathway of dopamine at the synapse and the primary site of action for the compared stimulants.

Experimental Protocols

In Vivo Dopamine Transporter (DAT) Occupancy using Positron Emission Tomography (PET)

This protocol is based on the methodology used to evaluate DL-Methylephedrine's effect on DAT.[2][4]

  • Objective: To quantify the percentage of dopamine transporters in the brain that are bound by a drug at a given dose.

  • Radioligand: A radiolabeled molecule that binds specifically to DAT, such as [¹⁸F]FE-PE2I.

  • Procedure:

    • Baseline Scan: A PET scan is performed on subjects in a drug-free state to measure the baseline binding potential (BPnd) of the radioligand to DAT.

    • Drug Administration: Subjects are administered a single oral dose of the test compound (e.g., 60 mg DL-Methylephedrine) or a placebo in a randomized, double-blind, crossover design.

    • Post-Dosing Scan: A second PET scan is conducted after drug administration to measure the new binding potential in the presence of the drug.

    • Data Analysis: DAT occupancy is calculated as the percentage reduction in the binding potential of the radioligand after drug administration compared to the baseline scan.

G start Subject Recruitment (Healthy Volunteers) baseline_scan Baseline PET Scan (Drug-Free State) start->baseline_scan randomization Randomized Crossover (Drug or Placebo) baseline_scan->randomization drug_admin Oral Administration (e.g., 60mg DL-Methylephedrine) randomization->drug_admin Drug Group placebo_admin Oral Administration (Placebo) randomization->placebo_admin Placebo Group post_drug_scan Post-Dosing PET Scan drug_admin->post_drug_scan post_placebo_scan Post-Dosing PET Scan placebo_admin->post_placebo_scan data_analysis Calculate DAT Occupancy (% Reduction in BPnd) post_drug_scan->data_analysis post_placebo_scan->data_analysis end Results data_analysis->end

Caption: Experimental workflow for a DAT occupancy study using PET.

Locomotor Activity Assay in Rodents

This is a standard preclinical method to assess the stimulant or depressant effects of a compound.

  • Objective: To measure changes in spontaneous movement of an animal after drug administration.

  • Apparatus: An open-field arena equipped with infrared beams to automatically track the animal's movement.

  • Procedure:

    • Habituation: Animals (e.g., mice or rats) are placed in the activity chambers for a set period to acclimate to the novel environment.

    • Drug Administration: Animals are administered the test compound (e.g., amphetamine, methamphetamine, or ephedrine) or vehicle via a specific route (e.g., intraperitoneal injection).

    • Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a defined period post-injection.

    • Data Analysis: The locomotor activity of the drug-treated group is compared to the vehicle-treated control group to determine if the compound has a stimulant (increased activity) or sedative (decreased activity) effect. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

  • Objective: To determine the effect of a drug on the extracellular concentration of neurotransmitters like dopamine in brain regions such as the nucleus accumbens.

  • Procedure:

    • Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., nucleus accumbens) of an anesthetized animal.

    • Recovery: The animal is allowed to recover from surgery.

    • Perfusion and Baseline Collection: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF). Dialysate samples are collected at regular intervals to establish a baseline neurotransmitter level.

    • Drug Administration: The drug of interest is administered systemically (e.g., intraperitoneal injection).

    • Post-Drug Sample Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter levels following drug administration.

    • Analysis: The concentration of the neurotransmitter in the dialysate is quantified using techniques like high-performance liquid chromatography (HPLC). The results are typically expressed as a percentage change from the baseline level.

G start Surgical Implantation of Microdialysis Probe recovery Animal Recovery start->recovery perfusion Probe Perfusion with aCSF recovery->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin Systemic Drug Administration baseline->drug_admin post_drug_samples Post-Drug Sample Collection drug_admin->post_drug_samples analysis HPLC Analysis of Dopamine Levels post_drug_samples->analysis end Data Interpretation (% Change from Baseline) analysis->end

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

The available evidence indicates that DL-Methylephedrine has a significantly weaker central nervous system stimulant profile compared to amphetamine, methamphetamine, and even ephedrine, particularly concerning its interaction with the dopamine system. The low dopamine transporter occupancy observed in human studies at clinical doses suggests a minimal potential for abuse and psychostimulant effects mediated by this pathway.[2][3][4] In contrast, amphetamine and methamphetamine are potent stimulators of dopamine release and locomotor activity. Ephedrine occupies an intermediate position, with demonstrable effects on dopamine release and locomotor behavior, though generally less potent than the amphetamines.

For researchers and drug development professionals, these findings suggest that while DL-Methylephedrine is classified as a stimulant, its mechanism of action and CNS effect profile differ substantially from prototypical psychostimulants. Further preclinical studies are warranted to fully elucidate its behavioral and neurochemical effects, particularly concerning locomotor activity and in vivo dopamine release, to provide a more direct comparison with other stimulants.

References

A Comparative Guide to the Analysis of DL-Methylephedrine Hydrochloride: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantitative Analysis of DL-Methylephedrine Hydrochloride, Supported by Experimental Data.

In the quantitative analysis of active pharmaceutical ingredients (APIs) such as this compound, a sympathomimetic amine commonly found in cough and cold remedies, the choice of analytical methodology is paramount to ensuring product quality, safety, and efficacy.[1] High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques widely employed for this purpose. This guide provides a detailed comparison of their accuracy and precision, supported by experimental data, to aid researchers in selecting the most suitable method for their specific analytical needs.

At a Glance: Performance Comparison

The selection between HPLC and GC-MS often depends on the specific requirements of the analysis, including sample matrix, desired sensitivity, and the need for structural confirmation. Below is a summary of the key performance parameters for each technique in the context of this compound analysis.

Performance ParameterHPLC with UV DetectionGC-MS with Derivatization
Linearity (r²) > 0.9990[1]> 0.98
Limit of Detection (LOD) 0.15 µg/mL[1]Not explicitly found for DL-Methylephedrine, but for Ephedrine: 20 ng/mL (0.02 µg/mL)[2]
Limit of Quantification (LOQ) 0.50 µg/mL[1]Not explicitly found for DL-Methylephedrine, but for Ephedrine: 60 ng/mL (0.06 µg/mL)[2]
Intra-day Precision (RSD %) 0.33 – 1.63[1]1.6 – 12.5 (for Ephedrine)
Inter-day Precision (RSD %) 1.26 – 2.20[1]1.5 – 9.5 (for Ephedrine)
Recovery (%) > 94.5 (RSD % < 5.5)[1]Not explicitly found for DL-Methylephedrine
Sample Preparation Simple dissolution and filtration[1]Extraction and mandatory derivatization
Analysis Time Relatively short run timesCan be longer due to temperature programming
Specificity Good, based on retention timeExcellent, based on retention time and mass spectrum

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the experimental protocols for both HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated application note for the quantification of DL-Methylephedrine in pharmaceutical formulations.[1]

Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis Detector.[1]

  • Column: Venusil XBP C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: Aqueous solution of 1.75 x 10⁻¹ mol·L⁻¹ Sodium Dodecyl Sulphate (SDS) and 0.02 mol·L⁻¹ Potassium Hydrogen Phosphate (KH₂PO₄) with 10% (v/v) Methanol, adjusted to pH 3.0.[1]

  • Flow Rate: 1.5 mL·min⁻¹.[1]

  • Column Temperature: 40 °C.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 20 µL.[1]

Sample Preparation:

  • Standard Solutions: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by serial dilution to concentrations ranging from 0.01 mg/mL to 0.1 mg/mL.[1]

  • Pharmaceutical Formulations (Tablets): A portion of finely powdered tablets equivalent to 10 mg of DL-Methylephedrine is dissolved in the mobile phase with the aid of sonication, diluted to 100 mL, and filtered through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Gas Chromatograph coupled with a Mass Selective Detector.

  • Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Temperature Program: An initial oven temperature of 70 °C, held for 2 minutes, then ramped to 270 °C at a rate of 20 °C/min.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode with a scan range of 40 to 500 amu.

Sample Preparation and Derivatization:

  • Extraction: The analyte is extracted from the sample matrix using a suitable organic solvent such as ethyl acetate (B1210297) under alkaline conditions.

  • Derivatization: The dried extract is derivatized with an acylating agent such as heptafluorobutyric anhydride (B1165640) (HFBA) at 70°C for 30 minutes. This step is crucial for improving the chromatographic properties of the amine-containing analyte.

Analytical Workflow Comparison

The following diagram illustrates the typical experimental workflows for the analysis of this compound by HPLC and GC-MS.

G Analytical Workflow: HPLC vs. GC-MS cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_prep Sample Preparation (Dissolution & Filtration) hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data hplc_quant Quantification (Peak Area vs. Calibration Curve) hplc_data->hplc_quant gcms_prep Sample Preparation (Extraction) gcms_deriv Derivatization gcms_prep->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Acquisition (Chromatogram & Mass Spectrum) gcms_analysis->gcms_data gcms_quant Quantification & Confirmation (Ion Abundance vs. Calibration Curve) gcms_data->gcms_quant

A flowchart comparing the analytical workflows of HPLC and GC-MS.

Method Selection: A Logical Approach

The decision to use HPLC or GC-MS should be based on a careful consideration of the analytical requirements. The following diagram illustrates a logical decision-making process.

G Decision Matrix: HPLC vs. GC-MS for DL-Methylephedrine HCl Analysis start Analytical Requirement need_confirmation Need for Definitive Structural Confirmation? start->need_confirmation sample_complexity Complex Sample Matrix? need_confirmation->sample_complexity No gcms GC-MS is Preferred need_confirmation->gcms Yes sample_complexity->gcms Yes hplc_simple HPLC is a Cost-Effective and Robust Choice sample_complexity->hplc_simple No hplc HPLC is Suitable

A diagram illustrating the decision-making process for method selection.

Discussion

HPLC with UV detection offers a robust, precise, and accurate method for the routine quantitative analysis of this compound in pharmaceutical preparations.[1] The sample preparation is straightforward, and the instrumentation is widely available in quality control laboratories. The method demonstrates excellent linearity and precision, making it well-suited for assay and content uniformity testing.[1]

GC-MS , on the other hand, provides a higher degree of specificity due to the combination of chromatographic separation and mass spectral data. This makes it an invaluable tool for the unequivocal identification of the analyte, especially in complex matrices or for forensic applications. While the sensitivity of GC-MS can be excellent, the requirement for derivatization adds a step to the sample preparation process, which can introduce variability if not carefully controlled.

Conclusion

Both HPLC and GC-MS are powerful analytical techniques for the analysis of this compound.

  • For routine quality control of pharmaceutical formulations where the identity of the analyte is known, HPLC with UV detection is a highly accurate, precise, and efficient method. Its simple sample preparation and robust performance make it a cost-effective choice.

  • For applications requiring definitive identification , analysis of trace levels in complex biological matrices, or for forensic purposes , the superior specificity of GC-MS makes it the preferred method. While the sample preparation is more involved due to the derivatization step, the wealth of structural information obtained from the mass spectrum is often indispensable in these scenarios.

Ultimately, the choice between HPLC and GC-MS should be guided by the specific analytical goals, regulatory requirements, and the nature of the sample being analyzed.

References

Safety Operating Guide

Proper Disposal of DL-Methylephedrine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information and a step-by-step plan for the proper disposal of DL-Methylephedrine hydrochloride, ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The following table summarizes key safety and handling information derived from safety data sheets.

Precautionary MeasureDescriptionCitation
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye, and face protection. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
Handling Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2][3]
First Aid: In case of skin contact Wash with plenty of soap and water.[1]
First Aid: In case of inhalation Remove the individual to fresh air and keep at rest in a position comfortable for breathing.[1]
First Aid: In case of eye contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Storage Keep the container tightly closed in a dry and well-ventilated place.[2][3]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is incineration.[1] However, this must be done in compliance with all local, regional, national, and international regulations.[1] The following steps outline the proper disposal process:

  • Waste Identification and Determination : The first step is to determine if the waste is hazardous.[4][5] Based on its properties, this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][6] Therefore, it should be treated as hazardous waste.

  • Segregation and Collection : Collect the waste this compound in closed, suitable, and properly labeled containers for disposal.[1][7]

  • Engage a Licensed Hazardous Waste Disposal Company : The disposal of chemical waste should be handled by a licensed and qualified hazardous waste management company.[8] These companies are equipped to handle the transportation and final disposal in accordance with regulations.

  • Incineration : The advised disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust air.[1] This process should be carried out by the licensed disposal facility.

  • Documentation : Maintain detailed records of the waste disposal, including the amount of waste, the date of disposal, and the contact information of the disposal company. This "cradle-to-grave" tracking is a regulatory requirement in many regions.[4][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: DL-Methylephedrine Hydrochloride Waste is_hazardous Is the waste hazardous? start->is_hazardous treat_as_hazardous Yes: Treat as hazardous waste is_hazardous->treat_as_hazardous Based on SDS H302, H315, H319, H335 non_hazardous_disposal No: Follow institutional non-hazardous waste protocol is_hazardous->non_hazardous_disposal collect_waste Collect in a suitable, labeled, closed container treat_as_hazardous->collect_waste contact_vendor Contact a licensed hazardous waste disposal vendor collect_waste->contact_vendor prepare_for_transport Prepare for transport according to vendor and regulatory requirements contact_vendor->prepare_for_transport incineration Vendor performs incineration in a chemical incinerator with afterburner prepare_for_transport->incineration document Document all disposal activities incineration->document end End: Compliant Disposal document->end

References

Personal protective equipment for handling DL-Methylephedrine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for DL-Methylephedrine Hydrochloride

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Signal Word: Warning[1][2]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[1][2]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to minimize exposure risk.

PPE CategoryItemSpecification
Hand Protection GlovesWear compatible chemical-resistant gloves.[1] Double gloving is recommended.[3] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[3][4] Powder-free gloves are preferred.[3][4]
Body Protection Protective ClothingWear a protective disposable gown made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs.[3]
Eye and Face Protection Goggles/Face ShieldUse safety goggles with side protection or a face shield.[5]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if there is a risk of inhaling dust or aerosols.[1] A fit-tested N95 or N100 respirator is strongly recommended when airborne particles may be generated.[6]
Handling and Storage Procedures

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[7]

  • Store in a cool place.[5]

Emergency Protocols

First-Aid Measures
Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][7] Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
Spill Response Plan

In the event of a spill, follow these procedures to ensure safety and minimize contamination.

For Small Spills (less than 5 mL or a small amount of powder):

  • Ensure proper PPE is worn.

  • Cover the spill with an absorbent material to prevent spreading.[7]

  • Carefully collect the spilled material and place it in a suitable, closed container for disposal.[1]

  • Clean the spill area thoroughly.[1][7]

  • Ventilate the affected area.[1]

For Large Spills (greater than 5 mL or a significant amount of powder):

  • Evacuate the immediate area.

  • Alert others in the vicinity.

  • If safe to do so, increase ventilation.

  • Follow your institution's emergency spill response procedures.

  • Do not re-enter the area until it has been deemed safe by trained personnel.

Disposal Plan

Dispose of this compound and its containers as hazardous waste.

  • Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • All disposal practices must be in accordance with local, regional, national, and international regulations.[1][5]

  • Do not allow the chemical to enter drains or surface water.[1][5]

Experimental Workflow Visualization

The following diagram illustrates the procedural workflow for handling a chemical spill of this compound.

G Workflow for Chemical Spill Response cluster_0 Spill Occurs cluster_1 Immediate Actions cluster_2 Spill Containment & Cleanup cluster_3 Post-Cleanup spill Chemical Spill Detected evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill Procedure: 1. Wear Full PPE 2. Contain with Absorbent 3. Collect Waste assess->small_spill Small large_spill Large Spill Procedure: 1. Contact EH&S 2. Secure the Area 3. Await Trained Responders assess->large_spill Large decontaminate Decontaminate Spill Area & Equipment small_spill->decontaminate large_spill->decontaminate dispose Dispose of Waste in Sealed Hazardous Waste Container decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for handling a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.